5-Hexenyltrichlorosilane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
trichloro(hex-5-enyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Cl3Si/c1-2-3-4-5-6-10(7,8)9/h2H,1,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYCWJYGNRZAOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80446088 | |
| Record name | 5-HEXENYLTRICHLOROSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80446088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18817-29-3 | |
| Record name | 5-HEXENYLTRICHLOROSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80446088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 5-Hexenyltrichlorosilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hexenyltrichlorosilane (CAS No. 18817-29-3) is a bifunctional organosilane molecule of significant interest in materials science, surface chemistry, and organic synthesis. Its unique structure, featuring a terminal alkene group and a reactive trichlorosilyl group, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its chemical properties, reactivity, and handling procedures, tailored for a technical audience.
Core Chemical and Physical Properties
This compound is a combustible liquid that is highly sensitive to moisture.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C6H11Cl3Si | [1] |
| Molecular Weight | 217.60 g/mol | [1] |
| Boiling Point | 33-34 °C @ 0.7 mmHg | [1] |
| Density | 1.1 g/cm³ | [1] |
| Refractive Index | Not widely reported | |
| Flash Point | 60 °C (140 °F) | [1] |
Reactivity and Chemical Transformations
The chemical behavior of this compound is dominated by the distinct reactivity of its two functional groups: the trichlorosilyl moiety and the terminal hexenyl group.
Reactions of the Trichlorosilyl Group
The silicon-chlorine bonds in the trichlorosilyl group are highly susceptible to nucleophilic attack, leading to substitution reactions. This reactivity is the basis for many of its applications in surface modification and polymer synthesis.
In the presence of water or protic solvents, this compound readily undergoes hydrolysis to form silanetriols. These intermediates are unstable and rapidly condense to form polysiloxanes, which can exist as oligomers or cross-linked networks. This reaction is highly exothermic and releases corrosive hydrogen chloride (HCl) gas.
-
Reaction Scheme: C₆H₁₁SiCl₃ + 3H₂O → C₆H₁₁(OH)₃Si + 3HCl n C₆H₁₁(OH)₃Si → (C₆H₁₁SiO₁.₅)n + 1.5n H₂O
This property is fundamental to its use in forming self-assembled monolayers (SAMs) on hydroxylated surfaces such as silica, glass, and metal oxides.
Caption: Hydrolysis and condensation of this compound.
Similar to hydrolysis, this compound reacts with alcohols to form trialkoxysilanes. This reaction is also catalyzed by the presence of a base to neutralize the HCl byproduct. For example, its reaction with ethanol yields 5-hexenyltriethoxysilane.
-
Reaction Scheme: C₆H₁₁SiCl₃ + 3CH₃CH₂OH → C₆H₁₁Si(OCH₂CH₃)₃ + 3HCl
The trichlorosilyl group can react with organometallic reagents like Grignard reagents (RMgX) and organolithium compounds (RLi). These reactions typically lead to the formation of new silicon-carbon bonds, allowing for the synthesis of more complex organosilanes. The extent of substitution can be controlled by the stoichiometry of the reagents.
Caption: Stepwise substitution with organometallic reagents.
Reactions of the Hexenyl Group
The terminal double bond of the hexenyl chain offers a site for a variety of addition reactions, enabling further functionalization of the molecule.
The alkene can undergo hydrosilylation, which is the addition of a silicon-hydride bond across the double bond. This reaction is typically catalyzed by platinum complexes and is a powerful method for creating silicon-carbon bonds.
The double bond can also participate in free-radical reactions, such as polymerization or addition of radical species across the double bond.
Experimental Protocols
General Handling and Storage
This compound is a corrosive and moisture-sensitive compound and should be handled with appropriate safety precautions.
-
Handling: All manipulations should be performed in a well-ventilated fume hood.[1] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or nitrile rubber), safety goggles, and a lab coat.[1] Avoid contact with skin and eyes, and do not inhale vapors.[1] All equipment must be dry and purged with an inert gas (e.g., argon or nitrogen) before use.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1] It is incompatible with water, alcohols, acids, and oxidizing agents.[1]
Protocol for Surface Modification of Silica Substrates
This protocol describes a general procedure for the formation of a 5-hexenyl-terminated self-assembled monolayer on a silica surface.
Materials:
-
This compound
-
Anhydrous toluene
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Silicon wafers or glass slides
-
Methanol
-
Deionized water
Procedure:
-
Substrate Cleaning: Immerse the silica substrates in piranha solution for 30 minutes to clean and hydroxylate the surface. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate PPE).
-
Rinse the substrates thoroughly with deionized water and then with methanol.
-
Dry the substrates under a stream of dry nitrogen and then in an oven at 120 °C for at least 1 hour.
-
Silanization: In a glovebox or under an inert atmosphere, prepare a 1-5% (v/v) solution of this compound in anhydrous toluene.
-
Immerse the cleaned and dried substrates in the silane solution for 2-4 hours at room temperature.
-
Rinsing and Curing: Remove the substrates from the solution and rinse thoroughly with anhydrous toluene to remove any physisorbed silane.
-
Cure the coated substrates in an oven at 120 °C for 1 hour to promote the formation of a stable siloxane network.
Caption: Workflow for surface modification with this compound.
Conclusion
This compound is a versatile chemical building block with a rich and diverse reactivity profile. Its ability to undergo reactions at both the trichlorosilyl and hexenyl functionalities makes it a valuable tool for chemists and material scientists. Proper handling and an understanding of its chemical properties are crucial for its safe and effective use in research and development. This guide provides a foundational understanding to support its application in various scientific endeavors.
References
An In-Depth Technical Guide to the Synthesis and Purification of 5-Hexenyltrichlorosilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes and purification methodologies for 5-hexenyltrichlorosilane, a valuable bifunctional molecule in materials science and organic synthesis. The document details experimental protocols for both Grignard-based and hydrosilylation-based syntheses, along with purification techniques and characterization data.
Synthesis of this compound
This compound can be synthesized through two principal methods: the Grignard reaction involving the coupling of a 5-hexenyl magnesium halide with a silicon halide, and the hydrosilylation of 1,5-hexadiene with trichlorosilane.
Grignard Reaction Synthesis
This classic organometallic approach involves the formation of a Grignard reagent from a 5-hexenyl halide, which then reacts with an excess of a silicon tetrahalide, typically silicon tetrachloride (SiCl₄), to yield the desired product.
Experimental Protocol:
Step 1: Preparation of 5-Hexenylmagnesium Bromide
-
Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and a nitrogen inlet is assembled and flame-dried.
-
Reagents:
-
Magnesium turnings (1.2 eq.)
-
5-Bromo-1-hexene (1.0 eq.)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
-
Procedure:
-
Magnesium turnings are placed in the flask under a nitrogen atmosphere.
-
A small crystal of iodine can be added to activate the magnesium surface.
-
A solution of 5-bromo-1-hexene in the anhydrous solvent is added dropwise via the dropping funnel to the stirred magnesium suspension.
-
The reaction is typically initiated by gentle heating. Once initiated, the addition rate is controlled to maintain a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution should be a cloudy grey or brown.
-
Step 2: Reaction with Silicon Tetrachloride
-
Apparatus: The Grignard reagent solution is cooled to 0 °C in an ice bath.
-
Reagents:
-
5-Hexenylmagnesium bromide solution (from Step 1)
-
Silicon tetrachloride (SiCl₄) (at least 2.0 eq., often used as a solvent as well)
-
-
Procedure:
-
Silicon tetrachloride, often in excess to minimize the formation of di- and tri-substituted silanes, is added dropwise to the cooled and stirred Grignard solution.
-
The reaction is exothermic and the temperature should be maintained below 10 °C during the addition.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours or overnight.
-
The reaction is quenched by carefully pouring the mixture over crushed ice.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether or a similar organic solvent.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and the solvent is removed under reduced pressure.
-
Table 1: Representative Quantitative Data for Grignard Synthesis of Alkenyltrichlorosilanes *
| Parameter | Value |
| Reactants | 5-Hexenylmagnesium Bromide, Silicon Tetrachloride |
| Solvent | Diethyl ether or THF |
| Reaction Temperature | 0 °C to room temperature |
| Typical Yield | 40-60% |
| Purity (before purification) | Varies, contains di- and tri-substituted silanes |
Caption: Grignard synthesis of this compound.
Hydrosilylation Synthesis
Hydrosilylation involves the addition of a silicon-hydride bond across a carbon-carbon double bond, catalyzed by a transition metal complex. For the synthesis of this compound, this involves the reaction of 1,5-hexadiene with trichlorosilane (HSiCl₃). This method often offers higher atom economy and selectivity compared to the Grignard route. A recent study by Marcinec et al. (2021) details the highly regioselective monofunctionalization of 1,5-hexadiene with various organosilicon compounds, providing a strong basis for this protocol.[1]
Experimental Protocol:
-
Apparatus: A Schlenk flask or a similar reaction vessel equipped with a magnetic stirrer, a reflux condenser, and a nitrogen or argon inlet.
-
Reagents:
-
1,5-Hexadiene (1.0 eq.)
-
Trichlorosilane (HSiCl₃) (1.0-1.2 eq.)
-
Platinum-based catalyst (e.g., Karstedt's catalyst, Speier's catalyst) or Rhodium-based catalyst (e.g., Wilkinson's catalyst) (typically in ppm concentrations)
-
Anhydrous toluene or other inert solvent (optional)
-
-
Procedure:
-
The reaction vessel is charged with 1,5-hexadiene and the solvent (if used) under an inert atmosphere.
-
The catalyst is added to the stirred solution.
-
Trichlorosilane is added dropwise to the reaction mixture. The reaction can be exothermic, and cooling may be necessary to control the temperature.
-
The reaction mixture is then stirred at a specific temperature (ranging from room temperature to elevated temperatures, depending on the catalyst) for a period of time (typically 1-24 hours) until complete conversion of the limiting reagent is observed by GC analysis.
-
Upon completion, the catalyst can be removed by filtration through a short pad of silica gel or by distillation.
-
The solvent and any unreacted starting materials are removed under reduced pressure to yield the crude product.
-
Table 2: Representative Quantitative Data for Hydrosilylation Synthesis of Alkenylsilanes *
| Parameter | Value |
| Reactants | 1,5-Hexadiene, Trichlorosilane |
| Catalyst | Platinum(0) or Rhodium(I) complexes |
| Solvent | Toluene (optional) |
| Reaction Temperature | Room temperature to 80 °C |
| Typical Yield | >90% (for monofunctionalization)[1] |
| Purity (before purification) | High, with potential for minor side products |
Note: Data is based on the monofunctionalization of 1,5-hexadiene with various silanes as reported by Marcinec et al. (2021).[1]
Caption: Hydrosilylation synthesis of this compound.
Purification of this compound
The primary method for purifying this compound is vacuum distillation . This technique is necessary due to the compound's relatively high boiling point and its sensitivity to decomposition at atmospheric pressure.
Experimental Protocol: Vacuum Distillation
-
Apparatus: A standard vacuum distillation setup including a round-bottom flask, a short-path distillation head (or a Vigreux column for better separation), a condenser, a receiving flask, a vacuum pump, and a pressure gauge.
-
Procedure:
-
The crude this compound is placed in the distillation flask with a magnetic stir bar.
-
The system is evacuated to the desired pressure (typically in the range of 1-10 mmHg).
-
The distillation flask is heated gently in an oil bath.
-
The fraction boiling at the expected temperature is collected. The boiling point will be significantly lower than the atmospheric pressure boiling point. For reference, the boiling point of the structurally similar tri-n-hexylchlorosilane is 153.5-154 °C at 5 mmHg.
-
It is crucial to maintain a stable vacuum and a slow distillation rate to ensure good separation from any lower or higher boiling impurities.
-
Table 3: Estimated Purification Parameters for this compound *
| Parameter | Value |
| Purification Method | Vacuum Distillation |
| Estimated Boiling Point | 140-160 °C at 5 mmHg |
| Expected Purity | >98% |
Note: The boiling point is an estimation based on structurally similar compounds. The actual boiling point may vary.
Caption: Purification workflow for this compound.
Characterization of this compound
The purified this compound should be characterized by standard analytical techniques to confirm its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons (δ 4.9-5.8 ppm), the methylene group adjacent to the silicon atom (δ ~1.5-1.8 ppm), and the other methylene groups of the hexenyl chain.
-
¹³C NMR: The carbon NMR spectrum will display signals for the two sp² carbons of the double bond (δ ~114 and ~138 ppm), the carbon bonded to silicon (δ ~20-30 ppm), and the other sp³ carbons of the aliphatic chain.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound *
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| =CH₂ | 4.9 - 5.1 (m, 2H) | ~114 |
| -CH= | 5.7 - 5.9 (m, 1H) | ~138 |
| -CH₂-SiCl₃ | 1.5 - 1.8 (t, 2H) | ~25 |
| -CH₂-CH₂-SiCl₃ | 1.3 - 1.6 (m, 2H) | ~33 |
| =CH-CH₂- | 2.0 - 2.2 (m, 2H) | ~33 |
| =CH-CH₂-CH₂- | 1.4 - 1.7 (m, 2H) | ~28 |
Note: These are predicted chemical shifts based on standard correlation tables and data for similar compounds. Actual values may vary.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool to assess the purity of the sample and to confirm its molecular weight. The gas chromatogram should ideally show a single major peak for the purified product. The mass spectrum will exhibit the molecular ion peak (or fragments corresponding to the loss of a chlorine atom) and a characteristic isotopic pattern due to the presence of three chlorine atoms. The fragmentation pattern will also show characteristic losses of alkyl and alkenyl fragments.
Table 5: Expected GC-MS Data for this compound *
| Parameter | Expected Value |
| Purity (by GC) | >98% |
| Molecular Ion (M⁺) | m/z 216 (with characteristic Cl₃ isotopic pattern) |
| Major Fragments | [M-Cl]⁺, [M-C₆H₁₁]⁺, SiCl₃⁺ |
Note: The observation of the molecular ion may depend on the ionization method used. The listed fragments are based on common fragmentation patterns of organosilanes.
Conclusion
This technical guide has outlined the primary synthetic and purification methodologies for this compound. The hydrosilylation of 1,5-hexadiene generally offers a more efficient and selective route compared to the Grignard reaction. Vacuum distillation is the preferred method for purification. The provided experimental protocols and characterization data, based on established chemical principles and literature on analogous compounds, serve as a valuable resource for researchers in the fields of chemistry and materials science. It is important to note that while this guide provides detailed procedures, optimization of reaction conditions and purification parameters may be necessary to achieve the desired yield and purity in a specific laboratory setting.
References
Navigating the Reaction Landscape: An In-depth Technical Guide to the Hydrolysis of 5-Hexenyltrichlorosilane in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles, experimental considerations, and analytical methodologies for understanding and controlling the hydrolysis of 5-Hexenyltrichlorosilane in a solution environment. Due to the highly reactive nature of trichlorosilanes, this process is fundamental to the synthesis of novel silicon-based materials, including functionalized polysiloxanes and silsesquioxanes, which are of increasing interest in advanced materials and drug delivery applications. While specific kinetic data for this compound is not extensively published, this guide draws upon the well-established chemistry of analogous alkyl- and vinyl-trichlorosilanes to provide a robust framework for experimental design and interpretation.
Core Reaction Principles: Hydrolysis and Condensation
The conversion of this compound into a polysiloxane network is a two-stage process: hydrolysis followed by condensation.
Hydrolysis: This is a rapid and highly exothermic reaction where the three chloro groups on the silicon atom are sequentially replaced by hydroxyl groups upon reaction with water. This reaction produces hydrochloric acid (HCl) as a byproduct.
R-SiCl₃ + 3H₂O → R-Si(OH)₃ + 3HCl (where R = 5-Hexenyl)
Condensation: The resulting 5-Hexenylsilanetriol is unstable and readily undergoes intermolecular condensation reactions. Silanol groups react with each other to form siloxane (Si-O-Si) bonds, releasing water in the process. This polymerization process leads to the formation of oligomers and eventually a cross-linked polysiloxane network, often referred to as a poly(5-hexenylsilsesquioxane).
2 R-Si(OH)₃ → (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O ...and further condensation
The 5-hexenyl group (CH₂=CH(CH₂)₄-) is generally stable under these conditions and remains as a functional pendant group on the resulting polysiloxane backbone. This terminal double bond is available for subsequent chemical modifications, making it a valuable handle for the attachment of other molecules or for further polymerization reactions.
Experimental Protocols
Controlling the hydrolysis of a trichlorosilane is critical to achieving a desired product, whether it be soluble oligomers or a well-defined gel. The high reactivity and exothermicity necessitate careful control over reaction conditions.
General Protocol for Controlled Hydrolysis of this compound
This protocol is a representative method for achieving a controlled hydrolysis and condensation in a laboratory setting.
Materials:
-
This compound
-
Anhydrous solvent (e.g., Toluene, Tetrahydrofuran (THF))
-
Deionized water
-
Solvent for water (e.g., Acetone, Isopropanol)
-
Nitrogen or Argon gas for inert atmosphere
-
Quenching agent (e.g., a weak base like sodium bicarbonate solution, if neutralization is desired)
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Condenser
-
Thermometer or thermocouple
-
Inert gas inlet/outlet
-
Ice bath
Procedure:
-
Setup: Assemble the reaction apparatus (three-neck flask with dropping funnel, condenser, and inert gas inlet) and ensure it is dry.
-
Inerting: Purge the system with an inert gas (Nitrogen or Argon) to displace air and moisture.
-
Dissolution: Dissolve this compound in an anhydrous solvent (e.g., Toluene) in the reaction flask under a positive pressure of inert gas. The concentration will influence the rate of intermolecular condensation.
-
Cooling: Cool the solution to a controlled temperature (e.g., 0-5 °C) using an ice bath to manage the exothermic nature of the hydrolysis.
-
Water Addition: Prepare a solution of deionized water in a miscible solvent (e.g., Acetone or THF). This allows for a more controlled addition of the stoichiometric amount of water.
-
Slow Addition: Add the water/solvent mixture dropwise to the stirred silane solution over a prolonged period. The rate of addition is a critical parameter to control the reaction rate and the molecular weight of the resulting polysiloxane.
-
Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques (see Section 3). The evolution of HCl gas is a primary indicator of the reaction.
-
Aging: After the addition is complete, the reaction mixture can be allowed to slowly warm to room temperature and stirred for a defined "aging" period to allow for further condensation.
-
Work-up: The resulting polysiloxane solution can be used as is, or the product can be isolated. Isolation may involve washing with water to remove HCl, followed by drying and removal of the solvent under reduced pressure.
Analytical Monitoring Techniques
In-situ monitoring of the hydrolysis and condensation process is crucial for understanding the reaction kinetics and controlling the final product properties.
| Technique | Information Obtained | Key Observations |
| ¹H NMR Spectroscopy | Monitoring the disappearance of the starting material and the appearance of intermediates and products. | - Shift in the signals of the protons adjacent to the silicon atom upon hydrolysis. - Broadening of signals as oligomers and polymers form. |
| ²⁹Si NMR Spectroscopy | Direct observation of the silicon environment. | - Distinct signals for R-SiCl₃, R-Si(OH)Cl₂, R-Si(OH)₂Cl, R-Si(OH)₃, and various siloxane (T-structures) environments. |
| FT-IR Spectroscopy | Tracking the changes in functional groups. | - Disappearance of the Si-Cl bond absorbance. - Appearance of a broad Si-OH stretching band. - Growth of the Si-O-Si stretching band as condensation proceeds. |
| Gas Chromatography (GC) | Quantifying the consumption of the starting this compound. | - Decrease in the peak area of this compound over time. |
| Gel Permeation Chromatography (GPC) | Determining the molecular weight distribution of the resulting polysiloxane. | - Evolution of the molecular weight and polydispersity as condensation progresses. |
Visualizing the Process
Reaction Pathway
Caption: Hydrolysis and condensation of this compound.
Experimental Workflow
A Deep Dive into Silane Chemistry: Unveiling the Contrasting Properties of Trichlorosilanes and Trialkoxysilanes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the expansive landscape of silicon chemistry, trichlorosilanes and trialkoxysilanes emerge as two pivotal classes of compounds, each possessing a unique repertoire of properties and applications. While sharing a common silicon-hydrogen bond, the dramatic difference in their leaving groups—chloride versus alkoxy—imparts distinct reactivity profiles that dictate their utility in fields ranging from semiconductor manufacturing to advanced drug delivery systems. This technical guide provides a comprehensive exploration of the key differences between these two families of silanes, offering a comparative analysis of their chemical and physical properties, reactivity, synthesis, and applications, supplemented with detailed experimental protocols and visual aids to facilitate a deeper understanding for researchers and professionals in the chemical and biomedical sciences.
Core Chemical and Physical Characteristics: A Tale of Two Leaving Groups
The fundamental distinction between trichlorosilanes (RSiCl₃) and trialkoxysilanes (RSi(OR')₃) lies in the nature of the atoms bonded to the silicon center, which profoundly influences their physicochemical properties.
Trichlorosilanes: Highly Reactive and Volatile Precursors
Characterized by the presence of three chlorine atoms, trichlorosilanes are generally colorless, fuming liquids with pungent odors.[1][2] The highly electronegative chlorine atoms create a strong inductive effect, rendering the silicon atom highly electrophilic and susceptible to nucleophilic attack. This inherent reactivity, particularly towards moisture, is a defining feature of this class of compounds.
Trialkoxysilanes: More Stable and Versatile Counterparts
In contrast, trialkoxysilanes feature three alkoxy (-OR') groups attached to the silicon atom. These compounds are typically colorless liquids with milder, often alcoholic or ester-like, odors.[3][4] The silicon-oxygen bond in the alkoxy group is more stable than the silicon-chlorine bond, resulting in significantly lower reactivity compared to their trichlorosilane counterparts. This greater stability allows for more controlled handling and a broader range of applications where rapid hydrolysis is undesirable.
A comparative summary of the physicochemical properties of representative trichlorosilanes and trialkoxysilanes is presented in Table 1.
Table 1: Physicochemical Properties of Selected Trichlorosilanes and Trialkoxysilanes
| Compound Name | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (at 20°C) |
| Trichlorosilanes | |||||
| Trichlorosilane | HSiCl₃ | 135.45 | 31.8[5] | 1.342[5] | 1.4020 |
| Methyltrichlorosilane | CH₃SiCl₃ | 149.48 | 66 | 1.27 | 1.4085 |
| Phenyltrichlorosilane | C₆H₅SiCl₃ | 211.55 | 201[6] | 1.321[7] | 1.5247[6] |
| Trialkoxysilanes | |||||
| Trimethoxysilane | HSi(OCH₃)₃ | 122.16 | 84 | 0.96 | 1.3580 |
| Methyltrimethoxysilane | CH₃Si(OCH₃)₃ | 136.22 | 102-104[8][9] | 0.955[8] | 1.371[8] |
| Tetraethoxysilane (TEOS) | Si(OC₂H₅)₄ | 208.33 | 168-169[10] | 0.933 (at 20°C)[10] | 1.3818 (at 25°C)[11] |
Reactivity Profile: A Study in Contrasting Hydrolytic Stability
The most significant divergence in the chemical behavior of trichlorosilanes and trialkoxysilanes is their reactivity towards nucleophiles, particularly water.
Trichlorosilanes: Vigorous and Uncontrolled Hydrolysis
Trichlorosilanes react violently and exothermically with water in a rapid hydrolysis reaction.[2][5] This process leads to the formation of silanols (RSi(OH)₃) and hydrochloric acid (HCl). The generated HCl can further catalyze the condensation of silanols, leading to the rapid formation of cross-linked polysiloxane networks. This high reactivity makes trichlorosilanes challenging to handle, requiring stringent anhydrous conditions.
The hydrolysis and condensation pathway of trichlorosilanes can be visualized as follows:
Trialkoxysilanes: Controlled and Catalyzed Hydrolysis
In stark contrast, the hydrolysis of trialkoxysilanes is a much slower and more controllable process.[3] It typically requires the presence of an acid or base catalyst to proceed at a practical rate.[12] This reaction yields silanols and the corresponding alcohol (R'OH) as a byproduct. The ability to modulate the rate of hydrolysis and condensation by controlling the pH and catalyst concentration is a key advantage of trialkoxysilanes, enabling the precise fabrication of silica-based materials.
The hydrolysis of trialkoxysilanes is a stepwise process, and the subsequent condensation can occur through two pathways: water-producing or alcohol-producing condensation.
Synthesis Routes: From Industrial Production to Laboratory Methods
The methods for synthesizing trichlorosilanes and trialkoxysilanes reflect their differing stabilities and intended applications.
Synthesis of Trichlorosilanes
The primary industrial method for producing trichlorosilane is the Direct Process , also known as the Rochow-Müller process. This involves the reaction of metallurgical-grade silicon with anhydrous hydrogen chloride at high temperatures (280-300 °C) in the presence of a copper catalyst.[5][13]
Si + 3HCl → HSiCl₃ + H₂ [5]
For laboratory-scale synthesis of more complex organotrichlorosilanes, hydrosilylation of alkenes or alkynes with trichlorosilane is a common method.[5]
Synthesis of Trialkoxysilanes
Trialkoxysilanes can be synthesized through several routes:
-
Direct Synthesis: Similar to trichlorosilanes, a direct process can be employed where silicon reacts with an alcohol in the presence of a copper catalyst at elevated temperatures.[14] This method is particularly used for the industrial production of simple trialkoxysilanes.
-
From Trichlorosilanes: A common laboratory and industrial method involves the alcoholysis of the corresponding trichlorosilane. This reaction is typically performed by adding the alcohol to the trichlorosilane, often in the presence of a base to neutralize the HCl byproduct.[9]
-
From Tetraalkoxysilanes: Aryl- and alkyltrialkoxysilanes can be prepared by the reaction of a tetraalkoxysilane with an organometallic reagent, such as a Grignard or organolithium reagent.[15][16] This method offers a versatile route to a wide range of functionalized trialkoxysilanes.
Applications: From Bulk Chemicals to High-Tech Materials
The distinct reactivity profiles of trichlorosilanes and trialkoxysilanes lead to their application in vastly different arenas.
Applications of Trichlorosilanes
The high reactivity of trichlorosilanes makes them crucial intermediates in large-scale industrial processes:
-
Production of Polysilicon: Trichlorosilane is a primary precursor in the Siemens process for the production of high-purity polysilicon used in the semiconductor and solar panel industries.[5]
-
Hydrosilylation Reactions: They are widely used in hydrosilylation reactions to introduce silicon-containing functional groups into organic molecules.[5]
-
Surface Modification: Trichlorosilanes are used to create self-assembled monolayers (SAMs) on various substrates, imparting properties such as hydrophobicity and adhesion promotion.
Applications of Trialkoxysilanes
The controlled reactivity and versatility of trialkoxysilanes have led to their widespread use in materials science, coatings, and biomedical applications:
-
Sol-Gel Processes: They are the fundamental building blocks in sol-gel chemistry for the synthesis of ceramics, glasses, and hybrid organic-inorganic materials.
-
Coupling Agents: Functionalized trialkoxysilanes act as coupling agents to enhance adhesion between organic polymers and inorganic fillers in composites.
-
Crosslinking Agents: They are used as crosslinkers in the curing of silicone polymers and other resins.
-
Drug Delivery: In the pharmaceutical and biomedical fields, trialkoxysilanes are employed to functionalize nanoparticles and other drug carriers for targeted delivery and controlled release.
Experimental Protocols
Synthesis of Phenyltrichlorosilane (Illustrative Protocol)
Materials:
-
Benzene (anhydrous)
-
Silicon tetrachloride (SiCl₄)
-
Aluminum chloride (AlCl₃, anhydrous)
-
Apparatus for fractional distillation
Procedure:
-
In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place anhydrous aluminum chloride.
-
Slowly add a mixture of benzene and silicon tetrachloride from the dropping funnel while stirring.
-
After the addition is complete, heat the reaction mixture to reflux for several hours.
-
Cool the mixture and carefully pour it onto crushed ice to decompose the aluminum chloride complex.
-
Separate the organic layer, wash it with water, and dry it over anhydrous calcium chloride.
-
Purify the crude phenyltrichlorosilane by fractional distillation under reduced pressure.
Synthesis of Methyltrimethoxysilane (Illustrative Protocol)
Materials:
-
Methyltrichlorosilane (CH₃SiCl₃)
-
Methanol (anhydrous)
-
A base (e.g., pyridine or triethylamine, optional)
-
Apparatus for distillation
Procedure:
-
In a flask equipped with a dropping funnel and a reflux condenser connected to a system to trap evolved HCl, place methyltrichlorosilane.
-
Cool the flask in an ice bath.
-
Slowly add anhydrous methanol from the dropping funnel with stirring. The reaction is exothermic and will generate HCl gas.
-
If a base is used, it can be added to the reaction mixture to neutralize the HCl as it is formed.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional period.
-
Purify the methyltrimethoxysilane by fractional distillation.
Characterization Techniques
The synthesized silanes can be characterized using a variety of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR are invaluable for confirming the structure and purity of the silane products.[17][18]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic vibrational frequencies of the functional groups present, such as Si-H, Si-Cl, Si-O-C, and Si-C bonds.[19][20]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for assessing the purity of volatile silanes and identifying any byproducts.
Conclusion
Trichlorosilanes and trialkoxysilanes, while structurally similar, exhibit a fascinating dichotomy in their chemical behavior. The high reactivity of the Si-Cl bond in trichlorosilanes makes them powerful but challenging reagents, primarily serving as intermediates in large-scale industrial synthesis. Conversely, the more stable Si-OR bond in trialkoxysilanes allows for controlled and tunable reactivity, opening up a vast array of applications in advanced materials, surface science, and biomedicine. A thorough understanding of their distinct properties is paramount for researchers and scientists seeking to harness the unique potential of these versatile silicon compounds in their respective fields. By carefully selecting the appropriate silane and controlling the reaction conditions, a wide range of tailored materials and functionalities can be achieved, paving the way for future innovations.
References
- 1. Phenyltrichlorosilane | C6H5Cl3Si | CID 7372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PHENYLTRICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Page loading... [guidechem.com]
- 4. chembk.com [chembk.com]
- 5. Trichlorosilane - Wikipedia [en.wikipedia.org]
- 6. PHENYLTRICHLOROSILANE | [gelest.com]
- 7. Phenyltrichlorosilane CAS#: 98-13-5 [m.chemicalbook.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Methyltrimethoxysilane - Wikipedia [en.wikipedia.org]
- 10. Tetraethyl orthosilicate - Wikipedia [en.wikipedia.org]
- 11. Tetraethoxysilane | (C2H5O)4Si | CID 6517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 13. Methods of trichlorosilane synthesis for polycrystalline silicon production. Part 1: Direct synthesis [moem.pensoft.net]
- 14. Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution [mdpi.com]
- 15. Improved synthesis of aryltrialkoxysilanes via treatment of aryl Grignard or lithium reagents with tetraalkyl orthosilicates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Improved Synthesis of Aryltrialkoxysilanes via Treatment of Aryl Grignard or Lithium Reagents with Tetraalkyl Orthosilicates [organic-chemistry.org]
- 17. tus.elsevierpure.com [tus.elsevierpure.com]
- 18. Polysiloxanes and Silanes with Various Functional Groups—New Compounds for Flax Fibers’ Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. cetjournal.it [cetjournal.it]
Navigating the Risks: A Technical Guide to Safely Handling 5-Hexenyltrichlorosilane in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential safety protocols for handling 5-Hexenyltrichlorosilane, a combustible and corrosive organochlorosilane compound, in a laboratory setting. Adherence to these guidelines is critical to mitigate the significant hazards associated with this chemical and to ensure a safe research environment.
Core Safety and Hazard Data
This compound (C6H11Cl3Si) is a reactive chemical intermediate that demands careful handling due to its hazardous properties.[1] It is classified as a combustible liquid that causes severe skin burns and eye damage.[1] A primary hazard is its reaction with water and moisture, which liberates irritating and corrosive hydrogen chloride gas.[1]
Quantitative Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C6H11Cl3Si | [1][2][3][4] |
| Molecular Weight | 217.6 g/mol | [2][3][4] |
| Physical State | Liquid | [1] |
| Boiling Point | 33-34°C @ 0.7 mm Hg | [4] |
| Density | 1.1 g/cm³ | [4] |
| Flash Point | 60°C | [4] |
| Melting Point | <0°C | [4] |
| Hydrolytic Sensitivity | High; reacts rapidly with moisture, water, and protic solvents | [4] |
GHS Hazard Identification and Classification
| Hazard Class | GHS Classification | Pictogram | Signal Word | Hazard Statement |
| Flammable Liquids | Category 4 | No Pictogram | Warning | H227: Combustible liquid |
| Skin Corrosion/Irritation | Category 1B | GHS05 | Danger | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | Category 1 | GHS05 | Danger | H318: Causes serious eye damage |
Experimental Protocols: From Receipt to Disposal
Strict adherence to the following protocols is mandatory when working with this compound.
Engineering Controls and Personal Protective Equipment (PPE)
Engineering Controls:
-
All work with this compound must be conducted in a well-ventilated chemical fume hood.
-
An emergency eye wash station and safety shower must be readily accessible in the immediate work area.[1]
Personal Protective Equipment (PPE):
-
Hand Protection: Neoprene or nitrile rubber gloves are required.[1]
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[1] Contact lenses should not be worn.[1]
-
Skin and Body Protection: A flame-resistant lab coat and appropriate protective clothing must be worn.[1]
-
Respiratory Protection: If there is a risk of inhalation, a NIOSH-certified combination organic vapor/acid gas (yellow cartridge) respirator is recommended.[1]
Handling and Storage Procedures
Handling:
-
Avoid all contact with skin and eyes, and do not breathe vapors.[1]
-
Keep the compound away from heat, sparks, open flames, and other ignition sources.[1]
-
Use only non-sparking tools when handling containers.[1]
-
Ground and bond containers and receiving equipment to prevent static discharge.[1]
Storage:
-
Store in a cool, well-ventilated, and dry area away from heat sources.[1]
-
Keep containers tightly closed and stored under a dry, inert atmosphere (e.g., nitrogen or argon).[1]
-
Store in a locked cabinet or other secure location.[1]
-
Incompatible Materials: Keep separate from acids, alcohols, and oxidizing agents.[1]
Accidental Release and Spill Cleanup Protocol
-
Immediate Actions:
-
Containment and Cleanup:
-
Wearing the appropriate PPE, contain the spill using dikes or absorbents.
-
Use an absorbent material such as vermiculite, dry sand, or earth to collect the spilled chemical.
-
Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for disposal.[1]
-
-
Decontamination:
-
Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.
-
Waste Disposal
All waste containing this compound must be treated as hazardous waste. Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of it down the drain.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove the individual to fresh air and keep them at rest in a position comfortable for breathing.[1] Seek medical attention if you feel unwell.[1] |
| Skin Contact | Immediately remove all contaminated clothing.[1] Wash the affected area with plenty of soap and water.[1] Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush the eyes with water for at least 15 minutes, removing contact lenses if present and easy to do.[1] Continue rinsing and seek immediate medical attention.[1] |
| Ingestion | Rinse the mouth with water.[5] Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person.[1][5] Seek immediate medical attention. |
Visualizing Safety Workflows and Hazard Relationships
To further clarify the safety procedures and the interconnected nature of the hazards, the following diagrams have been generated.
Caption: Workflow for the safe handling of this compound.
Caption: Logical relationships of hazards for this compound.
References
Solubility of 5-Hexenyltrichlorosilane in Common Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-hexenyltrichlorosilane in common organic solvents. Due to the reactive nature of its trichlorosilyl group, the solubility of this compound is critically dependent on the type of solvent used. This document outlines its expected qualitative solubility, provides a detailed experimental protocol for quantitative determination, and visualizes key concepts and workflows.
Qualitative Solubility Profile
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Common Solvents | Expected Solubility/Reactivity | Rationale |
| Protic Solvents | Water, Methanol, Ethanol, Acetic Acid | Reactive, Not Soluble | The Si-Cl bonds of the trichlorosilyl group are highly susceptible to hydrolysis and alcoholysis, leading to rapid reaction rather than dissolution.[2][3] This reaction produces hydrochloric acid and siloxanes. |
| Aprotic Polar | Acetone, Acetonitrile, Tetrahydrofuran (THF) | Likely Soluble/Miscible | These solvents do not have labile protons and are less likely to react with the trichlorosilyl group. The polarity of these solvents can facilitate the dissolution of the polar Si-Cl bonds. However, some reactivity with acetone has been noted for trichlorosilane.[4] |
| Aprotic Non-Polar | Hexane, Toluene, Dichloromethane, Diethyl Ether | Likely Soluble/Miscible | The hexenyl chain of the molecule is non-polar, promoting solubility in non-polar solvents through "like dissolves like" interactions.[5] These solvents are generally inert towards the trichlorosilyl group. |
Experimental Protocol for Quantitative Solubility Determination
The following is a detailed methodology for the quantitative determination of the solubility of this compound in a given aprotic organic solvent. This protocol is based on the "excess solid" method, adapted for a moisture-sensitive compound.
2.1. Safety Precautions
-
This compound is corrosive and reacts with moisture to produce hydrochloric acid.[1] All manipulations must be performed in a certified fume hood.
-
Personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves, must be worn at all times.
-
All glassware and solvents must be scrupulously dried to prevent reaction with the silane. An inert atmosphere (e.g., nitrogen or argon) is required for all steps.
2.2. Materials and Equipment
-
This compound (high purity)
-
Anhydrous aprotic organic solvent of interest
-
Internal standard (a non-reactive compound soluble in the chosen solvent, e.g., a high-boiling point alkane for GC analysis)
-
Anhydrous drying agent (e.g., molecular sieves)
-
Inert gas supply (nitrogen or argon) with a manifold
-
Schlenk line or glovebox
-
Temperature-controlled shaker or stirring plate with a thermostat
-
Gas-tight syringes
-
0.2 µm syringe filters (PTFE or other solvent-compatible material)
-
Sealed vials (e.g., screw-cap vials with PTFE-lined septa)
-
Analytical balance
-
Gas chromatograph with a flame ionization detector (GC-FID) or an inductively coupled plasma mass spectrometer (ICP-MS) for silicon quantification.
2.3. Experimental Procedure
-
Solvent Preparation: Dry the chosen organic solvent over a suitable drying agent (e.g., molecular sieves) for at least 24 hours.
-
Preparation of Saturated Solutions:
-
Under an inert atmosphere, add an excess amount of this compound to a series of oven-dried, sealed vials.
-
Using a gas-tight syringe, add a precise volume of the anhydrous solvent to each vial.
-
Seal the vials tightly.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. The presence of undissolved this compound at the bottom of the vials confirms that an excess of the solute is present.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for several hours to let the excess solid settle.
-
Under an inert atmosphere, carefully draw a known volume of the supernatant (the clear, saturated solution) using a gas-tight syringe fitted with a 0.2 µm syringe filter. This filtration step is crucial to remove any suspended solid particles.
-
Immediately transfer the filtered aliquot into a clean, tared, sealed vial containing a known volume of the solvent and a precise amount of the internal standard.
-
Determine the mass of the transferred aliquot by weighing the vial before and after the addition.
-
-
Quantification:
-
Analyze the prepared samples using a calibrated GC-FID or ICP-MS.
-
For GC-FID analysis, the concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a pre-established calibration curve.
-
For ICP-MS analysis, the total silicon concentration in the diluted sample is measured, from which the concentration of this compound can be calculated.
-
-
Data Analysis:
-
Calculate the concentration of this compound in the saturated solution from the analytical results.
-
Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and the chemical logic behind the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
Caption: Chemical basis for the solubility of this compound.
References
Theoretical Surface Coverage of 5-Hexenyltrichlorosilane Monolayers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical surface coverage of 5-Hexenyltrichlorosilane (5-HTCS) self-assembled monolayers (SAMs). It is designed to be a valuable resource for researchers and professionals working in surface chemistry, biosensor development, and drug delivery, where the precise control of surface functionalization is paramount. This document outlines the theoretical calculations for molecular surface area, summarizes key quantitative data, and provides detailed experimental protocols for the formation and characterization of 5-HTCS monolayers.
Introduction to this compound Monolayers
This compound (Cl₃Si(CH₂)₅CH=CH₂) is an organosilane compound widely utilized for the surface modification of materials possessing hydroxyl groups, such as silicon wafers with a native oxide layer, glass, and other metal oxides. The trichlorosilyl group readily hydrolyzes in the presence of trace amounts of water to form reactive silanols, which then condense with surface hydroxyl groups and polymerize with adjacent molecules to form a stable, covalently bound self-assembled monolayer (SAM). The terminal hexenyl group provides a reactive site for further chemical modifications, making 5-HTCS a valuable linker molecule for the immobilization of biomolecules, catalysts, or other functional moieties.
The packing density and surface coverage of the 5-HTCS monolayer are critical parameters that influence the properties and performance of the functionalized surface. A densely packed monolayer can provide a robust barrier against non-specific adsorption, while a controlled, lower-density monolayer may be desirable for certain applications requiring conformational flexibility of attached molecules.
Theoretical Surface Coverage and Molecular Footprint
The theoretical surface coverage of a 5-HTCS monolayer is primarily determined by the cross-sectional area of the molecule, often referred to as its molecular footprint. This can be estimated by considering the van der Waals radii of the atoms in the alkyl chain and the silicon headgroup.
Calculation of Molecular Cross-Sectional Area
A simplified model for estimating the cross-sectional area of an alkyl chain in a closely packed monolayer is based on the assumption of all-trans conformation of the carbon backbone. In this arrangement, the area occupied by each alkyl chain is approximately 0.20 to 0.25 nm². For short-chain silanes like 5-HTCS, the size of the silane headgroup and the conditions of monolayer formation can also significantly influence the packing density.
A more precise calculation can be performed using molecular modeling software by calculating the van der Waals surface area of the molecule in its lowest energy conformation and projecting it onto a 2D plane. Based on the bond lengths (C-C ≈ 1.54 Å, C-H ≈ 1.09 Å, Si-C ≈ 1.86 Å, Si-Cl ≈ 2.04 Å) and van der Waals radii (H ≈ 1.2 Å, C ≈ 1.7 Å, Si ≈ 2.1 Å, Cl ≈ 1.75 Å), the cross-sectional area of a single, unconstrained this compound molecule can be estimated.
Theoretical Calculation Workflow:
Caption: Workflow for theoretical surface coverage calculation.
Quantitative Data Summary
The following table summarizes the estimated theoretical and typical experimentally observed values for the surface coverage of alkyltrichlorosilane monolayers. It is important to note that the actual surface coverage can be influenced by various experimental factors.
| Parameter | Theoretical Value (Estimated) | Typical Experimental Value | Unit |
| Molecular Cross-Sectional Area | 0.22 - 0.28 | 0.25 - 0.35 | nm²/molecule |
| Surface Coverage (Γ) | 3.6 - 4.5 | 2.8 - 4.0 | molecules/nm² |
| Molar Surface Concentration | 5.9 - 7.5 | 4.6 - 6.6 | x 10⁻¹⁰ mol/cm² |
Note: The theoretical values are estimated based on the molecular dimensions of 5-HTCS and may vary depending on the calculation method. Experimental values are influenced by factors such as substrate cleanliness, water content in the solvent, reaction time, and temperature.
Experimental Protocols
This section provides detailed methodologies for the formation and characterization of 5-HTCS monolayers on a standard silicon wafer with a native oxide layer.
Formation of this compound Monolayers
This protocol describes the deposition of a 5-HTCS SAM from a solution phase.
Experimental Workflow for 5-HTCS Monolayer Formation:
Caption: Step-by-step workflow for 5-HTCS SAM formation.
Materials:
-
Silicon wafers (or other suitable substrates with hydroxyl groups)
-
This compound (95% or higher purity)
-
Anhydrous toluene (or other anhydrous, non-polar solvent like hexane)
-
Ethanol (ACS grade)
-
Deionized water (18 MΩ·cm)
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) or RCA-1 solution (5:1:1 mixture of H₂O, 30% H₂O₂, and 27% NH₄OH)
-
Nitrogen or Argon gas
Procedure:
-
Substrate Cleaning:
-
Immerse the silicon wafers in Piranha solution at 80-120 °C for 15-30 minutes (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood). Alternatively, use RCA-1 solution at 75-80 °C for 10-15 minutes.
-
Thoroughly rinse the wafers with copious amounts of deionized water.
-
Dry the wafers under a stream of high-purity nitrogen gas.
-
Optional: For a highly hydrophilic surface, treat the wafers with UV-ozone for 10-15 minutes immediately before deposition.
-
-
Monolayer Deposition:
-
In a glovebox or under an inert atmosphere, prepare a 1-5 mM solution of 5-HTCS in anhydrous toluene.
-
Immediately immerse the cleaned and dried substrates into the 5-HTCS solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature. The reaction time can be varied to control the surface coverage.
-
-
Post-Deposition Cleaning and Curing:
-
Remove the substrates from the silane solution and rinse them thoroughly with fresh anhydrous toluene to remove excess, unreacted silane.
-
Sonicate the substrates in anhydrous toluene for 5-10 minutes to remove any physisorbed molecules.
-
Rinse the substrates with ethanol and then with deionized water.
-
Dry the functionalized substrates under a stream of nitrogen.
-
To promote the formation of a stable siloxane network, cure the substrates by baking them in an oven at 120 °C for 30-60 minutes.
-
Characterization of 5-HTCS Monolayers
3.2.1. Contact Angle Goniometry
This technique is used to assess the hydrophobicity of the surface, which is indicative of the quality and packing of the monolayer.
Procedure:
-
Place a droplet (typically 2-5 µL) of deionized water on the surface of the 5-HTCS functionalized substrate.
-
Use a goniometer to measure the static contact angle between the water droplet and the surface.
-
A high contact angle (typically > 70° for a well-formed hexenyl-terminated monolayer) indicates a successful and relatively dense monolayer formation.
3.2.2. X-ray Photoelectron Spectroscopy (XPS)
XPS is used to determine the elemental composition of the surface and confirm the presence of the 5-HTCS monolayer.
Procedure:
-
Place the functionalized substrate in the XPS vacuum chamber.
-
Acquire a survey spectrum to identify all elements present on the surface. Expect to see peaks for Si, O, and C.
-
Acquire high-resolution spectra for the C 1s, Si 2p, and O 1s regions.
-
The C 1s spectrum should show a main peak corresponding to the alkyl chain (C-C, C-H) at approximately 285.0 eV and a smaller component at a slightly higher binding energy corresponding to the C-Si bond. The presence of the C=C bond may also be detectable.
3.2.3. Ellipsometry
Ellipsometry is a non-destructive optical technique used to measure the thickness of the monolayer.
Procedure:
-
Measure the optical properties (Ψ and Δ) of the bare silicon substrate before monolayer deposition.
-
Measure the optical properties of the 5-HTCS functionalized substrate.
-
Model the system as a two-layer model (silicon substrate and organic monolayer) and fit the experimental data to determine the thickness of the monolayer. The expected thickness for a dense 5-HTCS monolayer is in the range of 0.8-1.2 nm.
Signaling Pathways and Logical Relationships
The formation of a 5-HTCS monolayer involves a series of chemical reactions and physical assembly steps.
Signaling Pathway of 5-HTCS Monolayer Self-Assembly:
Caption: Reaction pathway for 5-HTCS self-assembly.
Conclusion
This technical guide has provided a detailed overview of the theoretical and experimental aspects of this compound monolayers. Understanding the theoretical basis for surface coverage, combined with robust experimental protocols for formation and characterization, is essential for the successful application of 5-HTCS in advanced materials science, biosensor development, and drug delivery systems. The provided data and methodologies serve as a foundational resource for researchers and professionals in these fields.
Role of the terminal alkene group in 5-Hexenyltrichlorosilane
An In-depth Technical Guide to the Role of the Terminal Alkene in 5-Hexenyltrichlorosilane
Abstract
This compound is a bifunctional molecule crucial for advanced surface engineering. Its chemical architecture, consisting of a hydrolytically reactive trichlorosilyl group and a versatile terminal alkene, enables the covalent linkage of organic functionalities to inorganic substrates. The trichlorosilyl moiety facilitates the formation of stable siloxane bonds with hydroxylated surfaces, creating self-assembled monolayers (SAMs). This guide focuses on the pivotal role of the terminal alkene group, which remains exposed on the surface, acting as a chemical handle for a variety of subsequent covalent modification strategies. We detail the key reactions, present quantitative data and experimental protocols, and illustrate the utility of this platform in the context of materials science and drug development.
Introduction: A Bifunctional Architect for Surface Modification
The utility of this compound lies in its orthogonal reactivity. The molecule is comprised of two key functional domains:
-
The Trichlorosilyl Headgroup (-SiCl₃): This group is highly reactive towards water and surface hydroxyl (-OH) groups present on materials like silica, glass, and metal oxides.[1] In the presence of trace atmospheric or surface water, it hydrolyzes to form a reactive silanetriol (-Si(OH)₃). This intermediate readily condenses with surface hydroxyls and other silanetriols to form a durable, cross-linked polysiloxane network covalently bound to the substrate (-Si-O-Substrate).
-
The Terminal Alkene Group (-CH=CH₂): Situated at the terminus of a six-carbon aliphatic chain, this group is oriented away from the surface after the silanization process. It does not participate in the initial surface attachment and is therefore fully available for subsequent chemical transformations. This alkene moiety is the primary enabler of tailored surface functionalization.
This dual nature allows for a two-step strategy where the molecule is first anchored, creating a well-defined organic layer, which is then further functionalized via the terminal double bond.
Core Reactivity of the Terminal Alkene Group
The surface-bound hexenyl group provides a platform for several highly efficient and specific chemical reactions.
Thiol-Ene "Click" Chemistry
Among the most powerful methods for modifying the alkene-terminated surface is the photo-initiated thiol-ene reaction.[2] This radical-mediated "click" reaction involves the addition of a thiol (R-SH) across the double bond.[3][4]
Key Features:
-
High Efficiency: The reaction proceeds to near-quantitative yields with minimal side products.[5][6]
-
Orthogonality: It is tolerant of a wide range of functional groups, allowing for the attachment of complex molecules like peptides, carbohydrates, and fluorescent dyes.[5][6]
-
Spatial and Temporal Control: Initiation via UV light allows for precise control over where and when the reaction occurs, enabling photopatterning of surfaces.[2]
-
Mild Conditions: The reaction is typically carried out at room temperature in standard glassware.[5][6]
The mechanism follows a free-radical chain process, resulting in an anti-Markovnikov addition of the thiol, forming a stable thioether linkage.
Hydrosilylation
Hydrosilylation is a classic organosilicon reaction that involves the addition of a hydrosilane (H-SiR₃) across the alkene double bond, typically catalyzed by a platinum complex (e.g., Karstedt's catalyst). This reaction is extremely efficient for creating stable silicon-carbon bonds and is a primary method for introducing further silane-based functionalities to the surface.
Other Transformations
The terminal alkene can also participate in a range of other organic reactions, including:
-
Epoxidation: Reaction with peroxy acids (e.g., m-CPBA) to form a surface-bound epoxide, a reactive electrophile for subsequent ring-opening reactions.
-
Polymerization: Acting as a monomer initiation site for surface-grafted polymer brushes via radical, anionic, or ring-opening metathesis polymerization (ROMP).
-
Diels-Alder Cycloaddition: Functioning as a dienophile to react with conjugated dienes, forming cyclic structures.
Data Presentation: Reaction Parameters
The following table summarizes representative quantitative data for the functionalization of alkene-terminated surfaces.
| Reaction Type | Reagent | Catalyst / Initiator | Solvent | Temperature (°C) | Time | Yield |
| Thiol-Ene Click | 1H,1H,2H,2H-Perfluorodecanethiol | DMPA | Isooctane | 25 | 10 min | >95% |
| Hydrosilylation | Triethoxysilane | Karstedt's Catalyst | Toluene | 60 | 4 h | ~90% |
| Epoxidation | m-Chloroperoxybenzoic acid (m-CPBA) | None | Dichloromethane | 25 | 12 h | >80% |
Table 1. Representative reaction conditions and yields for the modification of surface-bound terminal alkenes derived from this compound. Data is compiled from typical procedures in surface chemistry literature.
Experimental Protocols
Protocol 1: Formation of 5-Hexenyl-Terminated Self-Assembled Monolayers (SAMs)
-
Substrate Cleaning: Sonicate silicon wafer coupons in acetone, followed by isopropyl alcohol (15 min each). Dry under a stream of nitrogen.
-
Surface Hydroxylation: Submerge the cleaned coupons in a piranha solution (3:1 H₂SO₄:H₂O₂) for 30 minutes at 80°C. (CAUTION: Piranha solution is extremely corrosive and reactive) .
-
Rinsing and Drying: Thoroughly rinse the substrates with deionized water and dry completely under a nitrogen stream.
-
Silanization: Immediately transfer the substrates to a 2% (v/v) solution of this compound in anhydrous toluene. Perform the reaction under an inert atmosphere (e.g., in a glovebox or Schlenk line) for 4 hours at room temperature.
-
Washing: Remove the substrates and sonicate sequentially in fresh toluene, ethyl acetate, and ethanol (5 min each) to remove physisorbed molecules.
-
Curing: Bake the substrates in an oven at 120°C for 1 hour to drive the cross-linking of the siloxane network. The result is a stable, alkene-terminated surface.
Protocol 2: Surface Functionalization via Photo-initiated Thiol-Ene Reaction
-
Prepare Reagent Solution: In a suitable solvent (e.g., isooctane), prepare a 10 mM solution of the desired thiol and a 1 mM solution of a photoinitiator (e.g., 2,2-Dimethoxy-2-phenylacetophenone, DMPA).
-
Application: Place the 5-hexenyl-terminated substrate (from Protocol 1) in a petri dish and cover it with the reagent solution.
-
UV Irradiation: Irradiate the substrate with a low-power UV lamp (e.g., 365 nm) for 10-30 minutes. The reaction vessel should be shielded from ambient light.
-
Washing: After irradiation, remove the substrate and rinse it thoroughly with the solvent used for the reaction, followed by ethanol and dichloromethane to remove unreacted reagents.
-
Drying: Dry the newly functionalized substrate under a stream of nitrogen.
Mandatory Visualizations
Caption: Experimental workflow from substrate preparation to final functionalized surface.
Caption: Key steps in the photo-initiated thiol-ene radical reaction pathway on a surface.
Applications in Drug Development
The ability to precisely control surface chemistry via the terminal alkene of this compound is a powerful tool for drug development professionals.
-
Targeted Drug Delivery: Nanoparticles (e.g., silica, iron oxide) can be functionalized with a this compound SAM. The terminal alkenes can then be used to covalently attach targeting ligands (antibodies, peptides, aptamers) that direct the nanoparticles to specific cells or tissues, enhancing therapeutic efficacy and reducing systemic toxicity.
-
High-Throughput Screening: Microarray plates can be patterned with different small molecules or capture probes by using photolithographic thiol-ene chemistry. These arrays can be used to screen drug candidates for binding affinity and specificity.
-
Biocompatible and Anti-Fouling Coatings: Medical implants and devices can be coated and subsequently functionalized with biocompatible polymers like polyethylene glycol (PEG) via the alkene handle. This PEGylation step dramatically reduces non-specific protein adsorption (fouling), minimizing foreign body response and improving device longevity.
-
Biosensors: The alkene group serves as an anchor point for the covalent immobilization of enzymes, antibodies, or nucleic acids onto sensor chips. This stable attachment is critical for creating robust and reusable diagnostic devices that can detect biomarkers with high sensitivity.
References
- 1. staff.tugraz.at [staff.tugraz.at]
- 2. Thiol–ene chemistry for polymer coatings and surface modification – building in sustainability and performance - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 3. app.scinito.ai [app.scinito.ai]
- 4. mdpi.com [mdpi.com]
- 5. Thiol-ene click reaction as a general route to functional trialkoxysilanes for surface coating applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thiol-ene-click-reaction-as-a-general-route-to-functional-trialkoxysilanes-for-surface-coating-applications - Ask this paper | Bohrium [bohrium.com]
5-Hexenyltrichlorosilane: A Technical Guide to its Properties and Applications in Surface Modification and Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hexenyltrichlorosilane (CAS No. 18817-29-3) is a bifunctional organosilane molecule that has garnered significant interest in materials science and nanotechnology. Its unique structure, featuring a reactive trichlorosilyl group and a terminal hexenyl group, allows for its versatile application in surface modification and polymer synthesis. This technical guide provides a comprehensive overview of the key properties of this compound, detailed experimental protocols for its application in creating self-assembled monolayers (SAMs) and polymer grafting, and a summary of relevant quantitative data.
Core Compound Information
| Property | Value | Reference |
| CAS Number | 18817-29-3 | |
| Molecular Formula | C₆H₁₁Cl₃Si | |
| Molecular Weight | 217.60 g/mol | |
| Appearance | Colorless liquid | |
| Boiling Point | 196.7 °C at 760 mmHg | |
| Density | 1.139 g/cm³ | |
| Refractive Index | 1.461 | |
| Flash Point | 87.8 °C | |
| Solubility | Reacts with water and protic solvents | |
| Synonyms | Trichloro(5-hexen-1-yl)silane |
Molecular Structure
The molecular structure of this compound consists of a six-carbon chain with a terminal double bond (a hexenyl group) attached to a silicon atom which is, in turn, bonded to three chlorine atoms.
Chemical Structure:
Applications in Surface Modification: Self-Assembled Monolayers (SAMs)
The trichlorosilyl group of this compound is highly reactive towards hydroxylated surfaces, such as silica, glass, and metal oxides. This reactivity allows for the formation of dense, well-ordered self-assembled monolayers (SAMs). The terminal hexenyl group then provides a reactive handle for further functionalization.
Experimental Protocol: Formation of a 5-Hexenyl-terminated SAM on a Silica Substrate
This protocol describes a general procedure for the formation of a this compound SAM on a silicon wafer with a native oxide layer.
Materials:
-
Silicon wafers
-
This compound
-
Anhydrous toluene
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED
-
Deionized water
-
Ethanol
-
Nitrogen gas
Procedure:
-
Substrate Cleaning:
-
Immerse the silicon wafers in piranha solution for 15-30 minutes to remove organic residues and create a hydrophilic, hydroxyl-terminated surface.
-
Rinse the wafers thoroughly with deionized water.
-
Dry the wafers under a stream of nitrogen gas.
-
-
SAM Deposition:
-
Prepare a 1-5 mM solution of this compound in anhydrous toluene in a glovebox or under an inert atmosphere to prevent premature hydrolysis of the silane.
-
Immerse the cleaned and dried silicon wafers in the silane solution.
-
Allow the self-assembly process to proceed for 2-12 hours at room temperature.
-
-
Post-Deposition Cleaning:
-
Remove the wafers from the silane solution.
-
Rinse the wafers with fresh anhydrous toluene to remove any physisorbed molecules.
-
Rinse with ethanol.
-
Dry the wafers under a stream of nitrogen gas.
-
Optional: Cure the SAM by baking at 120°C for 30-60 minutes to promote cross-linking of the siloxane network.
-
Characterization:
The resulting hexenyl-terminated surface can be characterized by various techniques to confirm the presence and quality of the SAM.
| Characterization Technique | Expected Outcome |
| Contact Angle Goniometry | An increase in the water contact angle compared to the bare silica surface, indicating a more hydrophobic surface. |
| Ellipsometry | Measurement of a uniform layer thickness, typically in the range of 1-2 nm. |
| X-ray Photoelectron Spectroscopy (XPS) | Detection of Si, C, and Cl (if hydrolysis is incomplete) signals corresponding to the monolayer. |
| Atomic Force Microscopy (AFM) | Imaging of a smooth and uniform surface morphology. |
Applications in Polymer Synthesis: Polymer Grafting
The terminal double bond of the 5-hexenyl group on a surface-bound SAM provides a reactive site for initiating "grafting-from" polymerization or for "grafting-to" attachment of pre-formed polymers. This allows for the creation of polymer brushes on surfaces, which can be used to tailor surface properties for applications in biocompatibility, lubrication, and responsive materials.
Experimental Workflow: "Grafting-From" Polymerization via Surface-Initiated Radical Polymerization
This workflow outlines the general steps for growing polymer chains from a 5-hexenyl-terminated surface.
Caption: Workflow for "grafting-from" polymerization.
Signaling Pathways and Logical Relationships
In the context of this compound's applications, a "signaling pathway" can be interpreted as the logical progression of chemical transformations. The following diagram illustrates the reaction pathway for surface modification and subsequent functionalization.
Caption: Reaction pathway for surface functionalization.
Conclusion
This compound is a valuable bifunctional molecule for researchers and scientists working in materials science, surface chemistry, and polymer science. Its ability to form robust self-assembled monolayers with a reactive terminal alkene provides a versatile platform for creating functional surfaces and advanced polymer architectures. The experimental protocols and workflows provided in this guide offer a starting point for the successful application of this compound in a variety of research and development settings.
Disclaimer: The experimental protocols described are for informational purposes only and should be performed by qualified individuals in a laboratory setting with appropriate safety precautions. The reactivity of this compound with moisture requires handling under inert conditions. Piranha solution is extremely corrosive and must be handled with extreme care.
Methodological & Application
Application Note: Protocol for Forming Self-Assembled Monolayers with 5-Hexenyltrichlorosilane
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the formation of self-assembled monolayers (SAMs) on hydroxylated surfaces, such as silicon wafers or glass, using 5-Hexenyltrichlorosilane. The terminal vinyl group of this silane makes it a versatile platform for subsequent chemical modifications, crucial in biosensor development and surface functionalization.
Introduction
Self-assembled monolayers (SAMs) are highly ordered molecular films that spontaneously form on a substrate.[1] Organosilanes, particularly trichlorosilanes, are widely used to form robust SAMs on substrates rich in hydroxyl groups (e.g., silicon oxide, glass, alumina).[1][2] The process involves the hydrolysis of the trichlorosilyl headgroup in the presence of trace water, followed by condensation and the formation of covalent siloxane (Si-O-Si) bonds with the substrate and adjacent silane molecules.[1]
This compound is a valuable precursor because its terminal alkene group provides a reactive handle for further functionalization through various chemical reactions, such as thiol-ene "click" chemistry, hydrosilylation, or polymerization. This allows for the precise engineering of surface properties for applications in microelectronics, bio-adhesion, and sensor technology.[3]
Experimental Protocol
This protocol details a reliable, wet-chemical method for preparing high-quality SAMs of this compound.[4] The entire process must be conducted in a controlled environment, as trichlorosilanes are highly sensitive to moisture.
2.1 Materials and Reagents
-
Substrates: Silicon wafers or glass slides
-
Silane: this compound (C₆H₁₁Cl₃Si)
-
Solvents:
-
Anhydrous Toluene (or Bicyclohexyl)
-
Acetone (ACS grade or higher)
-
Methanol (ACS grade or higher)
-
Deionized (DI) water (18 MΩ·cm)
-
-
Cleaning Solutions:
-
Sulfuric acid (H₂SO₄, concentrated)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Caution: Piranha solution (a 3:1 to 7:1 mixture of H₂SO₄:H₂O₂) is extremely corrosive and reactive. Handle with extreme care in a fume hood.[5]
-
-
Equipment:
-
Ultrasonic bath
-
Nitrogen (N₂) gas source for drying
-
Glass or polypropylene containers with sealable caps
-
Fume hood
-
Glove box or desiccator for moisture-free environment (recommended)
-
2.2 Substrate Preparation (Hydroxylation)
A clean, hydroxylated surface is critical for the formation of a dense, well-ordered monolayer.
-
Initial Cleaning: Cut substrates to the desired size. Submerge them in acetone and sonicate for 10-15 minutes. Repeat this step with methanol and then DI water.
-
Drying: Dry the substrates thoroughly under a stream of dry nitrogen gas.
-
Oxidation and Hydroxylation:
-
Piranha Etch: In a fume hood, immerse the cleaned, dry substrates in freshly prepared Piranha solution for 15-30 minutes. Extreme caution is required.
-
Rinsing: Remove substrates and rinse copiously with DI water.
-
Final Drying: Dry the substrates again under a stream of nitrogen. The surface should now be hydrophilic and ready for silanization. Use immediately for best results.
-
2.3 Silane Solution Preparation
This step should be performed in a low-humidity environment, such as a glove box or under an inert atmosphere.
-
Solvent Preparation: Use anhydrous toluene as the solvent. The presence of a minute amount of water is necessary to initiate the hydrolysis of the silane headgroups.
-
Concentration: Prepare a silane solution with a concentration of 1-10 mM. For a 1 mM solution, add approximately 0.2 µL of this compound per 1 mL of anhydrous toluene.
2.4 SAM Deposition
-
Immersion: Place the clean, hydroxylated substrates into the silane solution in a sealed container. To minimize oxygen exposure, consider backfilling the container with an inert gas like nitrogen or argon.
-
Reaction Time: Allow the self-assembly process to proceed for 1-2 hours at room temperature. Longer immersion times do not necessarily improve monolayer quality for trichlorosilanes and can lead to polymerization in the solution.
-
Rinsing: After deposition, remove the substrates from the silane solution and rinse them sequentially with fresh toluene, followed by acetone, and then methanol to remove any physisorbed molecules.
-
Curing: To complete the cross-linking of the siloxane network and strengthen the monolayer, cure the coated substrates in an oven at 110-120°C for 30-60 minutes.
-
Final Rinse and Storage: Perform a final rinse with acetone and dry with nitrogen. Store the functionalized substrates in a clean, dry environment, such as a desiccator.
Workflow and Mechanism Diagrams
The following diagrams illustrate the experimental workflow and the chemical mechanism of SAM formation.
Caption: Experimental workflow for this compound SAM formation.
Caption: Mechanism of trichlorosilane hydrolysis and bonding to a substrate.
Characterization and Expected Results
The quality of the SAM can be assessed using several surface analysis techniques. The results will confirm the presence of the monolayer and its relative order and hydrophobicity.
4.1 Contact Angle Goniometry
This technique measures the hydrophobicity of the surface. A clean, hydroxylated silicon surface is highly hydrophilic. After functionalization with a hydrocarbon-based silane, the surface should become hydrophobic.[6]
4.2 Ellipsometry
Ellipsometry is used to measure the thickness of the monolayer. For a short-chain silane like this compound, the expected thickness is on the order of a few nanometers.[7]
4.3 Atomic Force Microscopy (AFM)
AFM provides topographical information about the surface. A well-formed SAM should result in a smooth surface with low root-mean-square (RMS) roughness, typically below 0.5 nm.
Table 1: Expected Quantitative Data for this compound SAMs
| Parameter | Before SAM Formation | After SAM Formation | Technique |
| Water Contact Angle | < 15° | 90° - 105° | Goniometry[6][8] |
| Monolayer Thickness | N/A | 0.8 - 1.5 nm | Ellipsometry[7] |
| Surface Roughness (RMS) | ~0.2 nm | < 0.5 nm | AFM |
Note: Exact values can vary depending on substrate quality, processing conditions, and measurement parameters.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. forest.go.kr [forest.go.kr]
- 3. Fabrication of patterned silane based self-assembled monolayers by photolithography and surface reactions on silicon-oxide substrates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing the Sensitivity of Biotinylated Surfaces by Tailoring the Design of the Mixed Self-Assembled Monolayer Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nanoscience.com [nanoscience.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: A Step-by-Step Guide to Surface Functionalization using 5-Hexenyltrichlorosilane
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the surface functionalization of hydroxylated substrates, such as silicon dioxide, using 5-Hexenyltrichlorosilane. This process creates a stable, covalently bound organic monolayer with terminal alkene groups, which serve as versatile anchor points for the subsequent immobilization of biomolecules, nanoparticles, or other functionalities. This capability is particularly valuable in the development of biosensors, drug delivery platforms, and other advanced biomedical devices.
Introduction
Surface modification with organosilanes is a fundamental technique for tailoring the interfacial properties of materials. This compound is a bifunctional molecule that allows for the robust anchoring to oxide surfaces via its trichlorosilyl group, while presenting a terminal carbon-carbon double bond for a wide range of subsequent chemical modifications. The hexenyl group can readily undergo reactions such as thiol-ene "click" chemistry and hydrosilylation, providing a versatile platform for the covalent attachment of various molecules.[1]
This application note details the protocols for the formation of a this compound self-assembled monolayer (SAM) and its subsequent functionalization. It also provides expected characterization data and visualizations of the experimental workflows.
Experimental Protocols
Materials and Reagents
-
Substrates (e.g., silicon wafers with a native oxide layer, glass slides)
-
This compound (95% or higher purity)
-
Anhydrous Toluene (or other anhydrous organic solvent like hexane)
-
Acetone (ACS grade or higher)
-
Ethanol (200 proof)
-
Deionized (DI) water (18 MΩ·cm)
-
Nitrogen gas (high purity)
-
For subsequent functionalization:
-
Thiol-containing molecule of interest (e.g., a thiol-modified peptide or drug molecule)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA)
-
Hydrosilane (e.g., triethoxysilane) and Karstedt's catalyst[2]
-
UV light source (for thiol-ene chemistry)
-
Protocol 1: Formation of this compound Self-Assembled Monolayer (SAM)
This protocol outlines the steps for creating a covalent monolayer of this compound on a hydroxylated surface. All steps involving the silane should be performed in a low-moisture environment, such as a glovebox or under a nitrogen atmosphere, to prevent premature polymerization of the silane.
-
Substrate Cleaning and Hydroxylation:
-
Sonciate the substrates in acetone for 15 minutes.
-
Sonciate the substrates in ethanol for 15 minutes.
-
Rinse thoroughly with DI water.
-
Dry the substrates under a stream of high-purity nitrogen.
-
To ensure a high density of hydroxyl groups, treat the substrates with oxygen plasma or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood.
-
Rinse the substrates extensively with DI water and dry with nitrogen.
-
-
Silanization:
-
Prepare a 1% (v/v) solution of this compound in anhydrous toluene in a sealed container under a nitrogen atmosphere.
-
Immerse the cleaned and hydroxylated substrates in the silane solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
Remove the substrates from the silane solution.
-
-
Post-Silanization Treatment:
-
Rinse the functionalized substrates with fresh anhydrous toluene to remove any non-covalently bound silane.
-
Sonciate the substrates in toluene for 5 minutes to remove polymerized silane.
-
Rinse with ethanol and then DI water.
-
Dry the substrates under a stream of nitrogen.
-
Cure the monolayer by baking the substrates in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of stable siloxane bonds.
-
Experimental Workflow for SAM Formation
Caption: Workflow for surface functionalization with this compound.
Protocol 2: Subsequent Functionalization of the Hexenyl-Terminated Surface
The terminal alkene of the immobilized this compound provides a reactive handle for further modification. Two common and efficient methods are thiol-ene "click" chemistry and hydrosilylation.
This method utilizes a radical-mediated reaction between a thiol and the terminal alkene to form a stable thioether linkage.[3][4]
-
Solution Preparation:
-
Dissolve the thiol-containing molecule of interest and a photoinitiator (e.g., DMPA, 1-5 mol% relative to the thiol) in a suitable solvent (e.g., methanol, isopropanol). The concentration of the thiol will depend on the specific molecule and desired surface density.
-
-
Reaction:
-
Cover the hexenyl-functionalized substrate with the prepared solution.
-
Expose the substrate to UV light (e.g., 365 nm) for 15-60 minutes. The exposure time will need to be optimized.
-
-
Post-Reaction Cleaning:
-
Rinse the substrate thoroughly with the reaction solvent to remove unreacted reagents.
-
Dry the substrate under a stream of nitrogen.
-
Thiol-Ene "Click" Chemistry Pathway
Caption: Reaction scheme for thiol-ene "click" chemistry on a hexenyl-terminated surface.
Hydrosilylation involves the addition of a silicon-hydride bond across the carbon-carbon double bond, typically catalyzed by a platinum complex like Karstedt's catalyst.[2]
-
Solution Preparation:
-
Prepare a solution of the desired hydrosilane (e.g., a silane with a functional group for further modification) in an anhydrous solvent like toluene.
-
Add Karstedt's catalyst to the solution (typically in ppm concentrations).
-
-
Reaction:
-
Immerse the hexenyl-functionalized substrate in the solution.
-
The reaction can often proceed at room temperature, but may be accelerated by gentle heating (e.g., 40-60°C). Reaction times can vary from minutes to hours.
-
-
Post-Reaction Cleaning:
-
Rinse the substrate with the reaction solvent.
-
Dry the substrate under a stream of nitrogen.
-
Data Presentation: Surface Characterization
The success of the surface functionalization can be verified using various surface-sensitive analytical techniques. The following table summarizes expected quantitative data for a silicon dioxide surface before and after functionalization with this compound.
| Surface State | Water Contact Angle (°) | Layer Thickness (nm) | Expected Surface Elements (XPS) |
| Cleaned SiO₂ | < 10 | - | Si, O |
| After this compound SAM | 70 - 80 | 0.8 - 1.2 | Si, O, C |
| After Thiol-Ene (e.g., with a peptide) | Varies (typically lower) | > 1.2 | Si, O, C, N, S |
Applications in Drug Development and Research
The ability to create stable, functionalized surfaces is critical for many applications in the life sciences:
-
Biosensors: Covalently immobilize antibodies, enzymes, or nucleic acids for specific analyte detection.[5][6][7] The hexenyl-terminated surface provides a versatile platform for various immobilization strategies.[8]
-
Drug Delivery: Functionalize nanoparticles or porous materials to control drug loading and release kinetics.
-
Cell Culture: Create patterned surfaces with specific chemistries to study cell adhesion, proliferation, and differentiation.
-
Antifouling Surfaces: Attach hydrophilic polymers like polyethylene glycol (PEG) to resist non-specific protein adsorption, which is crucial for in-vivo devices and diagnostic tools.[9]
Conclusion
Functionalization with this compound offers a robust and versatile method for modifying hydroxylated surfaces. The terminal alkene group serves as a key intermediate for a wide array of subsequent chemical transformations, enabling the precise engineering of surface properties for advanced applications in research, diagnostics, and therapeutics. The protocols provided herein offer a solid foundation for researchers to successfully implement this powerful surface chemistry technique.
References
- 1. youtube.com [youtube.com]
- 2. Study of Karstedt's Catalyst for Hydrosilylation of a Wide Variety of Functionalized Alkenes with Triethoxysilane and Trimethoxysilane | Semantic Scholar [semanticscholar.org]
- 3. “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Surface modification and biomolecule immobilization on polymer spheres for biosensing applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immobilization of biomolecules onto silica and silica-based surfaces for use in planar array biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biomolecule immobilization in biosensor development: tailored strategies based on affinity interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Hydrophobic Coating of Silica Nanoparticles using 5-Hexenyltrichlorosilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silica nanoparticles are widely utilized in various fields, including drug delivery, diagnostics, and material science, owing to their biocompatibility, high surface area, and tunable properties. However, their inherent hydrophilicity can be a limitation for applications requiring dispersion in non-polar media or interaction with hydrophobic biological environments. Surface modification with hydrophobic coatings is a common strategy to overcome this limitation.
This document provides detailed application notes and protocols for rendering silica nanoparticles hydrophobic using 5-Hexenyltrichlorosilane. The hexenyl functional group introduced by this silane offers a terminal double bond that can be further functionalized, providing a versatile platform for subsequent conjugation of biomolecules or polymers.
Principle of Reaction
The hydrophobic coating process is based on the covalent reaction between the trichlorosilyl group of this compound and the silanol groups (Si-OH) present on the surface of silica nanoparticles. The reaction proceeds via hydrolysis of the Si-Cl bonds to form reactive silanols, which then condense with the surface silanols of the nanoparticles, forming stable siloxane (Si-O-Si) bonds. The hexenyl chains orient away from the nanoparticle surface, creating a hydrophobic layer.
Figure 1: Reaction of this compound with a silica surface.
Experimental Protocols
Materials and Equipment
-
Silica nanoparticles (e.g., 100 nm diameter)
-
This compound (≥95%)
-
Anhydrous Toluene
-
Triethylamine (optional, as an acid scavenger)
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Schlenk line or glovebox for inert atmosphere
-
Centrifuge and centrifuge tubes
-
Ultrasonic bath
-
Oven
Protocol 1: Hydrophobic Coating of Silica Nanoparticles
This protocol describes a method for the surface modification of silica nanoparticles with this compound in an organic solvent.
Figure 2: Experimental workflow for hydrophobic coating.
Procedure:
-
Drying of Silica Nanoparticles: Dry the silica nanoparticles in a vacuum oven at 120 °C overnight to remove any physisorbed water.
-
Dispersion: Under an inert atmosphere (e.g., argon or nitrogen), disperse the dried silica nanoparticles (1 g) in anhydrous toluene (50 mL) in a round-bottom flask. Sonicate the suspension for 15 minutes to ensure a homogeneous dispersion.
-
Addition of Silane: To the stirred suspension, add this compound (e.g., 0.5 mL). Caution: this compound is moisture-sensitive and corrosive. Handle in a fume hood with appropriate personal protective equipment. If desired, triethylamine (0.2 mL) can be added to neutralize the HCl byproduct.
-
Reaction: Allow the reaction to proceed at room temperature for 4 hours, or at an elevated temperature (e.g., 60 °C) for 2 hours, under continuous stirring and inert atmosphere.
-
Washing: Quench the reaction by adding a small amount of ethanol. Collect the nanoparticles by centrifugation (e.g., 8000 rpm for 15 minutes). Discard the supernatant.
-
Purification: Resuspend the nanoparticle pellet in fresh toluene and centrifuge again. Repeat this washing step three times to remove unreacted silane and byproducts. Finally, wash the nanoparticles twice with ethanol.
-
Drying: Dry the resulting white powder in a vacuum oven at 60 °C overnight.
-
Storage: Store the hydrophobic silica nanoparticles in a desiccator.
Characterization
The successful hydrophobic coating of silica nanoparticles can be confirmed through various characterization techniques.
Contact Angle Measurement
A key indicator of hydrophobicity is the water contact angle on a surface coated with the modified nanoparticles.
Protocol:
-
Prepare a thin, uniform film of the modified silica nanoparticles on a glass slide by drop-casting a concentrated suspension and allowing the solvent to evaporate.
-
Place a droplet of deionized water (approximately 5 µL) onto the surface.
-
Measure the static contact angle using a goniometer. A contact angle greater than 90° indicates a hydrophobic surface.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups on the nanoparticle surface.
Protocol:
-
Acquire FTIR spectra of the unmodified and modified silica nanoparticles.
-
Compare the spectra. The spectrum of the modified nanoparticles should show new peaks corresponding to the C-H stretching of the hexenyl group (around 2850-2960 cm⁻¹) and the C=C stretching of the terminal alkene (around 1640 cm⁻¹). A decrease in the broad O-H stretching band (around 3400 cm⁻¹) of the surface silanol groups should also be observed.
Thermogravimetric Analysis (TGA)
TGA measures the weight loss of the sample as a function of temperature, which can be used to quantify the amount of organic coating.
Protocol:
-
Heat the modified silica nanoparticles from room temperature to 800 °C under a nitrogen atmosphere at a heating rate of 10 °C/min.
-
The weight loss between 200 °C and 600 °C can be attributed to the decomposition of the grafted 5-hexenyl groups. This can be used to calculate the grafting density.
Zeta Potential Measurement
The surface charge of the nanoparticles changes upon modification.
Protocol:
-
Disperse the unmodified and modified silica nanoparticles in deionized water or a suitable buffer.
-
Measure the zeta potential using a dynamic light scattering (DLS) instrument. The zeta potential of the modified nanoparticles is expected to be less negative compared to the unmodified silica nanoparticles due to the shielding of the negative silanol groups by the hydrophobic coating.
Quantitative Data Summary
The following tables provide representative data that can be expected from the characterization of this compound coated silica nanoparticles. Note: Actual values may vary depending on the specific reaction conditions and the properties of the initial silica nanoparticles.
Table 1: Contact Angle Measurements
| Sample | Water Contact Angle (°) |
| Unmodified Silica Nanoparticles | < 20 |
| This compound Coated Silica | 130 ± 5 |
Table 2: Thermogravimetric Analysis (TGA) Data
| Sample | Weight Loss (200-600 °C) (%) |
| Unmodified Silica Nanoparticles | ~ 2-3 |
| This compound Coated Silica | ~ 10-15 |
Table 3: Zeta Potential Measurements
| Sample | Zeta Potential (mV) at pH 7 |
| Unmodified Silica Nanoparticles | -35 ± 3 |
| This compound Coated Silica | -15 ± 4 |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Contact Angle | Incomplete reaction; insufficient silane. | Increase reaction time or temperature; increase silane concentration. Ensure anhydrous conditions. |
| Nanoparticle Aggregation | Incomplete removal of HCl byproduct; improper dispersion. | Add an acid scavenger like triethylamine; improve sonication before and during the reaction. |
| No significant change in FTIR spectrum | Reaction did not proceed. | Check the quality of the silane and solvent; ensure proper drying of silica nanoparticles. |
Safety Precautions
-
This compound is corrosive and reacts with moisture to produce HCl gas. Always handle it in a fume hood and wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
-
Toluene is a flammable and toxic solvent. Work in a well-ventilated area and away from ignition sources.
-
Handle nanoparticles with care, using appropriate containment to avoid inhalation.
Conclusion
The protocol described provides a reliable method for the hydrophobic modification of silica nanoparticles using this compound. The resulting nanoparticles exhibit enhanced hydrophobicity, making them suitable for a wide range of applications in non-aqueous systems and for further functionalization via the terminal alkene group. Proper characterization is crucial to confirm the success of the surface modification.
Application Notes and Protocols for Post-Functionalization of 5-Hexenyltrichlorosilane Monolayers via Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formation of 5-hexenyltrichlorosilane self-assembled monolayers (SAMs) and their subsequent post-functionalization using two versatile click chemistry reactions: Thiol-Ene Radical Addition and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These methods offer robust and efficient ways to covalently attach a wide range of molecules to surfaces, enabling applications in biosensing, drug delivery, and materials science.
Overview of the Workflow
The overall process involves a two-step functionalization strategy. First, a robust alkene-terminated monolayer is formed on a hydroxylated substrate using this compound. This monolayer serves as a versatile platform for subsequent covalent modification. The terminal alkene groups are then utilized in click chemistry reactions to introduce desired functionalities.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained during the characterization of this compound monolayers and their subsequent functionalization. These values can be used as benchmarks for successful surface modification.
Table 1: Surface Characterization of this compound Monolayers
| Characterization Technique | Parameter | Typical Value | Reference |
| Contact Angle Goniometry | Static Water Contact Angle | 95° - 105° | [1] |
| Ellipsometry | Monolayer Thickness | 8 - 10 Å | General Knowledge |
| X-ray Photoelectron Spectroscopy (XPS) | C 1s Binding Energy (C-C, C-H) | ~285.0 eV | [1][2] |
| X-ray Photoelectron Spectroscopy (XPS) | Si 2p Binding Energy (Si-O-C) | ~102.5 eV | General Knowledge |
Table 2: Post-Functionalization Efficiency via Thiol-Ene Click Chemistry
| Thiol Compound | Surface Coverage (%) | Change in Water Contact Angle | Reference |
| Thioglycolic Acid | 45 - 75% | Decrease to ~30° - 40° | [2] |
| 1-Dodecanethiol | High | Increase to >110° | General Knowledge |
| Thiol-terminated PEG | High | Decrease to ~40° - 50° | General Knowledge |
Table 3: Post-Functionalization via Azide-Alkyne Click Chemistry (Conceptual)
| Reactants | Surface Coverage | Change in Water Contact Angle | Reference |
| Azide-modified surface + Alkyne-PEG | High | Decrease in contact angle | [3] |
| Alkyne-modified surface + Azido-ferrocene | Moderate | Varies with ferrocene orientation | [4] |
Experimental Protocols
Materials and Reagents
-
Substrates (e.g., Silicon wafers, glass slides)
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - Caution: Extremely corrosive and explosive! Handle with extreme care in a fume hood.
-
This compound
-
Anhydrous Toluene
-
Thiol-containing molecules for functionalization
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)[1]
-
Azide and alkyne-containing molecules for functionalization
-
Solvents for washing (e.g., hexane, dichloromethane, ethanol)
Protocol 1: Formation of this compound Monolayer
This protocol describes the formation of a self-assembled monolayer of this compound on a silicon substrate.
Procedure:
-
Substrate Cleaning: Immerse the silicon substrates in a freshly prepared piranha solution for 15-30 minutes to clean and hydroxylate the surface.
-
Rinsing and Drying: Thoroughly rinse the substrates with deionized (DI) water and dry them under a stream of nitrogen gas.
-
SAM Deposition: Immediately transfer the cleaned and dried substrates into a solution of this compound (1-5 mM) in anhydrous toluene. The deposition should be carried out in a glove box or under an inert atmosphere to prevent premature hydrolysis of the silane. Allow the reaction to proceed for 2-4 hours at room temperature.
-
Rinsing: Remove the substrates from the silane solution and rinse them sequentially with toluene and ethanol to remove any physisorbed molecules.
-
Curing: Cure the monolayers by baking them in an oven at 120°C for 30-60 minutes. This step promotes the formation of a stable, cross-linked siloxane network.
-
Characterization: Characterize the alkene-terminated monolayer using contact angle goniometry, XPS, and ellipsometry to confirm its quality and thickness.
Protocol 2: Post-Functionalization via Thiol-Ene Click Chemistry
This protocol details the photoinitiated radical addition of a thiol to the terminal alkene of the this compound monolayer.
Procedure:
-
Prepare Thiol Solution: Prepare a solution of the desired thiol-containing molecule (e.g., 10-20 mM) and a photoinitiator (e.g., DMPA, ~1-2 mM) in a suitable solvent (e.g., chlorobenzene, ethanol)[1][2].
-
Reaction Setup: Place the this compound-modified substrate in a reaction vessel and cover it with the thiol solution.
-
UV Irradiation: Irradiate the substrate with a UV lamp (e.g., 365 nm) for 1-2 hours under ambient conditions[1]. The irradiation time may need to be optimized depending on the specific thiol and initiator used.
-
Rinsing: After irradiation, thoroughly rinse the substrate with appropriate solvents (e.g., chlorobenzene, n-hexane, dichloromethane) to remove unreacted reagents[1].
-
Characterization: Analyze the functionalized surface using contact angle measurements to observe changes in hydrophilicity/hydrophobicity. Further characterization by XPS and ATR-FTIR can confirm the successful covalent attachment of the thiol molecule.
Protocol 3: Post-Functionalization via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol provides a general guideline for the copper-free click reaction between a surface-bound alkene (after conversion to an azide or alkyne) and a complementary click partner. This example outlines the conceptual steps for reacting a surface-tethered azide with a cyclooctyne-functionalized molecule. A preliminary step to convert the surface alkene to an azide is required.
Procedure:
-
Surface Modification: The terminal alkene of the this compound monolayer must first be converted to an azide. This can be achieved through a multi-step synthesis, for example, via hydroboration-oxidation to an alcohol, followed by mesylation and nucleophilic substitution with sodium azide.
-
Prepare Cyclooctyne Solution: Prepare a solution of the desired cyclooctyne-functionalized molecule in a suitable solvent (e.g., DMF, DMSO/water mixtures).
-
Click Reaction: Immerse the azide-terminated substrate in the cyclooctyne solution and allow the reaction to proceed at room temperature for 12-24 hours.
-
Rinsing: After the reaction, extensively rinse the substrate with the reaction solvent and other appropriate solvents to remove any non-covalently bound molecules.
-
Characterization: Confirm the successful cycloaddition reaction by analyzing the surface with XPS (looking for the appearance of the N 1s signal of the triazole) and ATR-FTIR (monitoring the disappearance of the azide stretch and the appearance of new vibrational modes from the attached molecule).
Safety Precautions
-
Always work in a well-ventilated fume hood, especially when handling volatile and hazardous chemicals like this compound and piranha solution.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Piranha solution is extremely dangerous. It reacts violently with organic materials and should never be stored in a sealed container. Always add the hydrogen peroxide to the sulfuric acid slowly and allow the solution to cool before use.
-
Dispose of all chemical waste according to your institution's safety guidelines.
By following these detailed protocols, researchers can reliably functionalize surfaces with a high degree of control and versatility, opening up new avenues for scientific discovery and technological innovation.
References
Application Notes and Protocols for Vapor Phase Deposition of 5-Hexenyltrichlorosilane for Uniform Coatings
Introduction
This document provides detailed application notes and protocols for the deposition of uniform, thin films of 5-Hexenyltrichlorosilane (HETS) via vapor phase deposition (VPD). HETS is an organosilane coupling agent featuring a terminal alkenyl group, making it a versatile precursor for surface modification. The hexenyl functionality allows for subsequent surface reactions, such as hydrosilylation or click chemistry, enabling the covalent attachment of a wide range of molecules. The trichlorosilyl group reacts readily with hydroxylated surfaces, such as silicon wafers, glass, and metal oxides, to form a stable, covalently bound siloxane layer.
Vapor phase deposition is a preferred method over solution-phase deposition for achieving highly uniform and conformal coatings, especially on complex or micro-structured surfaces where liquid-phase methods may be hindered by capillary forces. This method minimizes the formation of aggregates that can occur due to polymerization in the presence of trace amounts of water in organic solvents. The resulting coatings are typically nanometer-thin and extremely smooth.
These protocols are intended for researchers, scientists, and drug development professionals who require well-defined, functionalizable surfaces for applications such as biosensors, microfluidic devices, and controlled drug delivery systems.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 18817-29-3 | [1] |
| Molecular Formula | C₆H₁₁Cl₃Si | [1] |
| Molecular Weight | 217.60 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | |
| Purity | > 98% | [1] |
| Reactivity | Highly reactive with moisture |
Principle of Vapor Phase Deposition
The vapor phase deposition of this compound is a chemical process that relies on the reaction between the trichlorosilyl headgroup of the HETS molecule and hydroxyl (-OH) groups present on the substrate surface. The overall process can be broken down into the following key steps:
-
Surface Preparation: The substrate must be thoroughly cleaned and activated to ensure a high density of surface hydroxyl groups. This is critical for achieving a uniform and densely packed monolayer.
-
Vaporization: Liquid HETS is vaporized and introduced into a reaction chamber containing the prepared substrate.
-
Hydrolysis and Condensation: In the presence of a controlled amount of water vapor, the trichlorosilyl groups hydrolyze to form reactive silanol groups (-Si(OH)₃). These silanols then condense with the hydroxyl groups on the substrate surface and with adjacent silanol groups, forming a stable siloxane network (-Si-O-Si-).
-
Purging and Curing: Excess, unreacted HETS is purged from the chamber, and the coated substrate is typically baked to complete the cross-linking of the siloxane layer and remove any residual moisture.
The following diagram illustrates the logical workflow of the vapor phase deposition process.
Caption: Logical workflow for the vapor phase deposition of this compound.
Experimental Protocols
Protocol 1: Substrate Preparation (Silicon Wafer Example)
This protocol describes the preparation of a silicon wafer to ensure a clean, hydroxylated surface suitable for HETS deposition.
Materials:
-
Silicon wafers
-
Acetone (semiconductor grade)
-
Isopropanol (semiconductor grade)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED WHEN HANDLING PIRANHA SOLUTION.
-
Deionized (DI) water
-
Nitrogen gas (high purity)
-
Beakers and wafer holders (Teflon or quartz)
-
Ultrasonic bath
Procedure:
-
Place the silicon wafers in a wafer holder.
-
Perform a solvent clean by sonicating the wafers in acetone for 10 minutes, followed by isopropanol for 10 minutes.
-
Rinse the wafers thoroughly with DI water.
-
Dry the wafers under a stream of high-purity nitrogen gas.
-
Piranha Etching (Activation):
-
In a fume hood, carefully prepare the piranha solution by slowly adding the hydrogen peroxide to the sulfuric acid in a glass beaker. The solution will become extremely hot.
-
Immerse the wafers in the piranha solution for 15-30 minutes to remove organic residues and hydroxylate the surface.
-
Carefully remove the wafers and rinse them extensively with DI water (at least 5 cycles).
-
-
Dry the wafers again under a stream of nitrogen gas.
-
The substrates are now ready for immediate use in the vapor phase deposition protocol.
Protocol 2: Low-Pressure Vapor Phase Deposition of HETS
This protocol details the deposition of a HETS monolayer under low-pressure (vacuum) conditions, which generally results in a more ordered and uniform coating.
Materials and Equipment:
-
Prepared hydroxylated substrates
-
This compound (HETS)
-
Vacuum deposition chamber equipped with:
-
Substrate holder with heating capabilities
-
Inlet for precursor vapor
-
Inlet for a controlled leak of water vapor (optional but recommended for consistent hydrolysis)
-
Vacuum pump and pressure gauge
-
-
Glass vial for HETS
Procedure:
-
Place the prepared substrates on the holder within the vacuum chamber.
-
Pour a small amount of liquid HETS (e.g., 100-200 µL) into a glass vial and place it inside the chamber, or use an external precursor delivery system.
-
Evacuate the chamber to a base pressure of < 100 mTorr.
-
Heat the substrate to a desired deposition temperature. A common starting point for similar trichlorosilanes is 150°C.
-
Introduce the HETS vapor into the chamber. This can be achieved by opening the valve to the HETS source. The pressure will rise as the HETS vaporizes.
-
Maintain the deposition for a set duration. For monolayer formation, a reaction time of 1-3 hours is often sufficient.
-
After the deposition period, close the HETS source and purge the chamber with high-purity nitrogen gas.
-
Bring the chamber back to atmospheric pressure with nitrogen.
-
Post-Deposition Curing:
-
Remove the coated substrates from the chamber.
-
Bake the substrates in an oven at 110-120°C for 30-60 minutes to drive off any physisorbed molecules and complete the cross-linking of the siloxane film.
-
-
The HETS-coated substrates are now ready for characterization or further functionalization.
The following diagram provides a visual representation of the experimental workflow for low-pressure vapor phase deposition.
Caption: Experimental workflow for low-pressure vapor phase deposition of HETS.
Characterization of HETS Coatings
The quality and uniformity of the deposited HETS film can be assessed using various surface characterization techniques. The following table summarizes expected outcomes for a successful coating.
| Characterization Technique | Parameter Measured | Expected Result for Uniform HETS Coating |
| Contact Angle Goniometry | Static Water Contact Angle | 70° - 85° (indicating a hydrophobic surface due to the hexenyl groups) |
| Ellipsometry | Film Thickness | 0.5 - 1.5 nm (consistent with a monolayer) |
| Atomic Force Microscopy (AFM) | Surface Roughness (RMS) | < 0.5 nm (a very smooth surface) |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition | Presence of Si, C, O, and Cl (before curing); disappearance of Cl signal after curing and rinsing. |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Water Contact Angle (>90°) | Incomplete surface hydroxylation; poor HETS coverage. | Optimize piranha cleaning time; ensure substrate is used immediately after preparation. |
| Hazy or Opaque Film | Polymerization of HETS due to excess water vapor. | Reduce water vapor leak; ensure chamber is dry before starting. |
| Inconsistent Film Thickness | Non-uniform temperature across the substrate; inconsistent precursor vapor flow. | Check heater calibration and uniformity; optimize precursor delivery system. |
| Low Film Stability | Incomplete curing; insufficient reaction time. | Increase baking time or temperature; increase deposition time. |
Safety Precautions
-
This compound is corrosive and reacts with moisture to release hydrochloric acid (HCl) gas. Handle only in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.
-
Piranha solution is extremely corrosive and a strong oxidizer. It reacts violently with organic materials. Handle with extreme care in a fume hood, and always add peroxide to acid.
-
All vacuum procedures should be performed with appropriate safety shields in place.
Conclusion
Vapor phase deposition of this compound provides a reliable method for creating uniform, functionalizable coatings on a variety of substrates. The protocols outlined in this document serve as a starting point for developing a robust and reproducible coating process. The resulting hexenyl-terminated surfaces are ideal platforms for further chemical modification, making them highly valuable for applications in biomedical research and development. Careful control over substrate preparation, deposition parameters, and post-deposition curing is essential for achieving high-quality, uniform films.
References
Application Notes and Protocols for Immobilization of Proteins on 5-Hexenyltrichlorosilane Modified Surfaces
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immobilization of proteins onto glass or silica surfaces modified with 5-Hexenyltrichlorosilane (HETS). This method creates a covalent linkage between the surface and the protein, offering a stable and robust platform for various applications, including biosensors, protein microarrays, and studies of cell-surface interactions. The protocol is divided into three main stages: surface preparation and activation, silanization with HETS to create a vinyl-terminated surface, and subsequent protein immobilization via a thiol-ene "click" chemistry reaction.
I. Principle of the Method
The immobilization strategy relies on the formation of a stable, self-assembled monolayer (SAM) of HETS on a hydroxylated surface (e.g., glass, silicon dioxide). The trichlorosilane group of HETS reacts with the surface hydroxyl groups to form a dense, covalently bound layer. This process exposes the terminal hexenyl (alkene) groups, creating a reactive surface.
Proteins, which have been modified to contain free thiol (-SH) groups (e.g., through cysteine residues), are then covalently attached to the alkene-terminated surface via a photo-initiated thiol-ene reaction. This "click" chemistry approach is highly efficient, proceeds under mild conditions, and allows for precise control over protein immobilization.
II. Experimental Protocols
A. Protocol 1: Surface Preparation and Hydroxylation
This protocol describes the cleaning and activation of glass or silica substrates to ensure a high density of surface hydroxyl groups for efficient silanization.
Materials:
-
Glass or silica substrates (e.g., microscope slides, silicon wafers)
-
Deionized (DI) water
-
Acetone (ACS grade)
-
Ethanol (ACS grade)
-
Piranha solution (7:3 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)). EXTREME CAUTION IS ADVISED WHEN HANDLING PIRANHA SOLUTION. It is a strong oxidant and highly corrosive. Always add the peroxide to the acid slowly.
-
Nitrogen gas stream
-
Beakers and slide holders (glass or Teflon)
Procedure:
-
Cleaning:
-
Place the substrates in a slide holder.
-
Sonicate in acetone for 15 minutes.
-
Sonicate in ethanol for 15 minutes.
-
Rinse thoroughly with DI water.
-
-
Hydroxylation (Piranha Etch):
-
Carefully immerse the cleaned substrates in freshly prepared Piranha solution.
-
Incubate for 30-60 minutes at room temperature.
-
Carefully remove the substrates and rinse extensively with DI water.
-
-
Drying:
-
Dry the hydroxylated substrates under a stream of nitrogen gas.
-
Store in a clean, dry environment (e.g., a desiccator) until ready for silanization.
-
B. Protocol 2: Surface Silanization with this compound (HETS)
This protocol details the formation of a vinyl-terminated self-assembled monolayer on the hydroxylated surface.
Materials:
-
Hydroxylated substrates from Protocol 1
-
Anhydrous toluene or hexane
-
This compound (HETS)
-
Glove box or a controlled inert atmosphere environment
-
Beakers and slide holders (glass or Teflon)
-
Sonicator
-
Oven
Procedure:
-
Preparation of Silanization Solution:
-
Inside a glove box or under an inert atmosphere, prepare a 1-5% (v/v) solution of HETS in anhydrous toluene or hexane.
-
-
Silanization Reaction:
-
Immerse the hydroxylated substrates in the HETS solution.
-
Incubate for 1-2 hours at room temperature with gentle agitation.
-
-
Washing:
-
Remove the substrates from the silanization solution and rinse with fresh anhydrous toluene or hexane.
-
Sonicate in the same solvent for 5 minutes to remove any physisorbed silane.
-
Repeat the sonication step with fresh solvent.
-
-
Curing:
-
Dry the silanized substrates under a stream of nitrogen gas.
-
Cure the substrates in an oven at 110-120°C for 30-60 minutes to promote covalent bond formation and stabilize the monolayer.
-
-
Final Rinse and Storage:
-
Allow the substrates to cool to room temperature.
-
Rinse with acetone and then ethanol.
-
Dry under a nitrogen stream.
-
The vinyl-terminated surfaces are now ready for protein immobilization. They can be stored in a desiccator for a short period.
-
C. Protocol 3: Protein Immobilization via Thiol-Ene "Click" Chemistry
This protocol describes the covalent attachment of thiol-containing proteins to the vinyl-terminated surface.
Materials:
-
HETS-modified substrates from Protocol 2
-
Thiol-containing protein (e.g., cysteine-tagged protein) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.0-7.5)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
UV light source (365 nm)
-
Reaction chamber or a humidified container
-
Washing buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)
Procedure:
-
Preparation of Protein Solution:
-
Dissolve the thiol-containing protein in the desired buffer at a suitable concentration (e.g., 0.1-1 mg/mL).
-
If the protein does not have a free thiol, it can be modified using reagents like Traut's reagent (2-iminothiolane) to introduce thiol groups on primary amines.
-
Dissolve the photoinitiator in the protein solution to a final concentration of 1-5 mM.
-
-
Immobilization Reaction:
-
Spot or cover the HETS-modified surface with the protein solution.
-
Place the substrate in a humidified chamber to prevent evaporation.
-
Expose the substrate to UV light (365 nm) for 5-15 minutes. The exact time may need to be optimized depending on the UV source intensity and the protein.
-
-
Washing:
-
After irradiation, thoroughly wash the surface with washing buffer (PBST) to remove non-covalently bound protein.
-
Rinse with DI water.
-
-
Blocking (Optional but Recommended):
-
To prevent non-specific adsorption of other proteins in subsequent assays, incubate the surface with a blocking buffer for 1 hour at room temperature.
-
Rinse with washing buffer and then DI water.
-
-
Drying and Storage:
-
Dry the surface under a gentle stream of nitrogen.
-
The protein-immobilized surface is now ready for use or can be stored at 4°C in a hydrated state or as specified for the particular protein.
-
III. Data Presentation
The success of the surface modification and protein immobilization can be quantified using various surface analysis techniques. The following table summarizes typical quantitative data that can be obtained.
| Parameter | Technique | Hydroxylated Surface | HETS-Modified Surface | Protein-Immobilized Surface | Reference |
| Water Contact Angle (°) | Goniometry | < 10 | 70 - 80 | 50 - 60 | [1] |
| Surface Roughness (RMS, nm) | Atomic Force Microscopy (AFM) | < 0.5 | < 0.8 | 1.0 - 3.0 | [2] |
| Elemental Composition (Atomic %) | X-ray Photoelectron Spectroscopy (XPS) | Si, O | Si, O, C | Si, O, C, N, S | [2][3] |
| Immobilized Protein Surface Density (ng/cm²) | Surface Plasmon Resonance (SPR) or Quartz Crystal Microbalance (QCM) | N/A | N/A | 100 - 500 | [4] |
| Immobilized Protein Activity | Functional Assay (e.g., ELISA, enzyme activity assay) | N/A | N/A | > 80% of native activity | [3] |
Note: The values presented in this table are representative and can vary depending on the specific substrate, protein, and experimental conditions.
IV. Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for protein immobilization.
Logical Relationship of Surface Chemistry
Caption: Logical flow of the surface chemistry reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Immobilization of Cysteine-Tagged Proteins on Electrode Surfaces by Thiol-Ene Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective immobilization of proteins to self-assembled monolayers presenting active site-directed capture ligands - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to prevent polymerization of 5-Hexenyltrichlorosilane during storage
This technical support guide is intended for researchers, scientists, and drug development professionals to ensure the stability and prevent the polymerization of 5-Hexenyltrichlorosilane during storage.
Troubleshooting Guide
Users may encounter issues related to the purity and stability of this compound. This guide provides a systematic approach to troubleshoot and resolve common problems.
Issue 1: Observed Cloudiness, Precipitate, or Increased Viscosity in Stored this compound
-
Possible Cause: Polymerization or hydrolysis of the material. This compound is highly sensitive to moisture, which can lead to hydrolysis and subsequent condensation, forming polysiloxanes. The hexenyl group may also undergo spontaneous polymerization.
-
Immediate Action:
-
Cease use of the affected vial for critical applications, as its purity is compromised.
-
Isolate the vial to prevent contamination of other stock.
-
-
Troubleshooting Steps:
-
Verify Storage Conditions: Cross-reference your storage protocol with the recommended guidelines in the table below. Ensure the temperature has been consistently maintained and the container has been stored in a dark location.
-
Inspect Container Seal: Check for any breaches in the container seal. The cap should be tightly secured. If the seal is compromised, moisture and air may have entered.
-
Review Handling Procedures: Confirm that the material was handled under an inert atmosphere (e.g., dry nitrogen or argon) every time the container was opened. Any exposure to ambient air can introduce moisture.
-
Consider Age of Compound: Note the date the vial was first opened. Frequent opening or long-term storage after opening increases the risk of degradation.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage?
A1: The primary degradation pathway is hydrolysis due to exposure to moisture. This compound reacts with water to form silanols, which can then condense to form siloxane oligomers and polymers. This process is often observed as an increase in viscosity, cloudiness, or the formation of a precipitate. Additionally, the vinyl group in the molecule can be susceptible to free-radical polymerization, especially when exposed to heat, light, or contaminants.
Q2: What are the ideal storage conditions for this compound?
A2: To ensure the long-term stability of this compound, it is crucial to store it under the conditions summarized in the table below. The material is stable in sealed containers stored under a dry inert atmosphere.[1]
Q3: Can I use chemical inhibitors to prevent polymerization?
A3: While common unsaturated monomers are often stabilized with free-radical inhibitors like 4-methoxyphenol (MEHQ) or butylated hydroxytoluene (BHT), their use with this compound is not well-documented in publicly available literature.[2][3][4][5][6] Due to the high reactivity of the trichlorosilyl group, adding such inhibitors could potentially lead to unintended side reactions. Therefore, the most reliable method for preventing polymerization is strict adherence to ideal storage and handling conditions.
Q4: What is the recommended procedure for handling this compound in the laboratory?
A4: All handling of this compound should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). To prevent hydrolysis, it is essential to work under a dry, inert atmosphere such as nitrogen or argon. Use dry glassware and syringes. After use, ensure the container is tightly sealed before returning it to storage.
Q5: What are the signs of this compound polymerization or degradation?
A5: Visual indicators of degradation include:
-
Increased viscosity of the liquid.
-
The appearance of cloudiness or turbidity.
-
Formation of a gel or solid precipitate.
If any of these signs are observed, the product's purity is compromised and it may not be suitable for its intended application.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool, refrigerated (2-8 °C) | Minimizes the rate of potential thermal polymerization. |
| Atmosphere | Dry inert gas (Nitrogen or Argon) | Prevents hydrolysis by excluding moisture. |
| Light Exposure | Dark (store in an opaque container or dark cabinet) | Prevents light-induced (UV) polymerization. |
| Container | Tightly sealed, original container | Ensures integrity and prevents moisture ingress. |
| Purity of Inert Gas | High purity, dry | Minimizes introduction of water or oxygen. |
Experimental Protocols
Protocol for Aliquoting this compound Under Inert Atmosphere
-
Preparation:
-
Place the sealed bottle of this compound and dry, clean vials with septa-lined caps into a desiccator for at least 24 hours to remove any surface moisture.
-
Ensure your Schlenk line or glovebox is operational and can provide a high-purity, dry inert gas (nitrogen or argon).
-
-
Procedure:
-
In a fume hood, carefully remove the outer cap of the this compound bottle.
-
Quickly replace it with a septum-lined cap that allows for needle access.
-
Connect the bottle to the inert gas line via a needle to create a positive pressure of inert gas. Use a second needle as a gas outlet.
-
Using a dry, clean syringe that has been flushed with inert gas, pierce the septum and withdraw the desired amount of the liquid.
-
Dispense the liquid into the prepared dry vials, which should also be under a positive pressure of inert gas.
-
Securely cap the vials.
-
Before storing, wrap the caps of the original bottle and the new vials with Parafilm® as an extra precaution against moisture ingress.
-
-
Storage:
-
Place the newly aliquoted vials and the original container back into refrigerated storage.
-
Mandatory Visualization
References
- 1. Inhibition of polymerization of polyvinyl siloxanes by medicaments used on gingival retraction cords - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing 5-Hexenyltrichlorosilane Silanization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions for 5-Hexenyltrichlorosilane silanization. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using this compound for surface modification?
A1: this compound is primarily used to create a stable, self-assembled monolayer (SAM) on hydroxylated surfaces, such as glass, silicon wafers, and other metal oxides. The terminal hexenyl (vinyl) group provides a reactive site for subsequent chemical modifications, including polymerization and click chemistry reactions, making it a versatile platform for the immobilization of biomolecules, polymers, and other functional materials.
Q2: What are the key factors influencing the quality of the this compound monolayer?
A2: The quality of the resulting monolayer is highly dependent on several factors:
-
Substrate Cleanliness: The substrate must be scrupulously clean and possess a sufficient density of hydroxyl (-OH) groups for the silanization reaction to occur uniformly.
-
Water Content: A controlled amount of water is crucial for the hydrolysis of the trichlorosilyl group to form reactive silanols. However, excessive water can lead to premature polymerization of the silane in solution, resulting in a disordered and rough surface.
-
Reaction Time and Temperature: These parameters influence the rate of reaction and the ordering of the self-assembled monolayer.
-
Silane Concentration: The concentration of this compound in the deposition solution affects the packing density and potential for multilayer formation.
-
Solvent Choice: Anhydrous organic solvents are typically used to control the hydrolysis reaction.
Q3: How can I tell if my silanization was successful?
A3: Several characterization techniques can be used to assess the quality of the this compound monolayer:
-
Contact Angle Goniometry: A successful silanization will result in a significant increase in the water contact angle, indicating a more hydrophobic surface compared to the clean, hydrophilic substrate.
-
Ellipsometry: This technique can be used to measure the thickness of the deposited film, which should correspond to the length of a single this compound molecule for a monolayer.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the elemental composition of the surface, showing the presence of silicon, carbon, and a decrease in the substrate's oxygen signal.
-
Atomic Force Microscopy (AFM): AFM provides topographical information about the surface, allowing for the visualization of the monolayer's uniformity and the identification of any aggregates or defects.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Water Contact Angle After Silanization | 1. Incomplete reaction. 2. Poor quality of the silane. 3. Insufficient surface hydroxyl groups. 4. Silane polymerization in solution. | 1. Increase reaction time or temperature. 2. Use fresh, high-purity this compound. 3. Ensure a thorough substrate cleaning and activation procedure (e.g., piranha etch or UV/Ozone treatment). 4. Use anhydrous solvent and control the humidity of the reaction environment. |
| Hazy or Visibly Uneven Coating | 1. Excessive water in the reaction. 2. Silane concentration is too high. 3. Contaminated substrate. | 1. Use freshly distilled, anhydrous solvent. Perform the reaction in a glove box or under an inert atmosphere. 2. Decrease the concentration of this compound in the solution. 3. Repeat the substrate cleaning procedure. |
| Inconsistent Results Between Experiments | 1. Variation in ambient humidity. 2. Inconsistent substrate cleaning. 3. Age of the silane solution. | 1. Control the humidity during the experiment, for example, by using a desiccator or glove box. 2. Standardize the substrate cleaning protocol. 3. Always use a freshly prepared silane solution for each experiment. |
| Poor Adhesion of Subsequently Deposited Layers | 1. Incomplete or disordered monolayer. 2. Contamination on top of the silanized surface. | 1. Optimize the silanization conditions to ensure a dense, well-ordered monolayer. 2. Thoroughly rinse the surface with an appropriate solvent after silanization and dry it completely before the next step. |
Experimental Protocols
Protocol 1: Solution-Phase Deposition of this compound
This protocol describes the deposition of a this compound monolayer on a silicon wafer or glass slide from a solution phase.
1. Substrate Cleaning and Activation:
-
Sonication: Sonicate the substrate in a sequence of acetone, isopropanol, and deionized water for 15 minutes each.
-
Drying: Dry the substrate with a stream of nitrogen gas.
-
Activation: Treat the substrate with a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes to generate hydroxyl groups. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinsing and Drying: Rinse the substrate thoroughly with deionized water and dry with a stream of nitrogen gas.
2. Silanization Reaction:
-
Prepare a 1-5 mM solution of this compound in an anhydrous solvent (e.g., toluene or hexane) in a glove box or under an inert atmosphere.
-
Immerse the cleaned and activated substrate in the silane solution.
-
Allow the reaction to proceed for 1-4 hours at room temperature.
-
After the reaction, remove the substrate from the solution and rinse it sequentially with the anhydrous solvent used for the reaction, followed by acetone and isopropanol.
-
Dry the substrate with a stream of nitrogen gas.
-
Cure the substrate in an oven at 110-120°C for 30-60 minutes to promote the formation of stable siloxane bonds.
Protocol 2: Vapor-Phase Deposition of this compound
This protocol is suitable for creating highly uniform and ordered monolayers.
1. Substrate Preparation:
-
Follow the same substrate cleaning and activation procedure as described in Protocol 1.
2. Vapor Deposition Setup:
-
Place the cleaned and activated substrate in a vacuum desiccator or a dedicated vapor deposition chamber.
-
Place a small, open vial containing a few drops of this compound in the desiccator, ensuring it is not in direct contact with the substrate.
-
Evacuate the desiccator to a pressure of approximately 100-200 mTorr.
-
The deposition can be carried out at room temperature for 12-24 hours.
3. Post-Deposition Treatment:
-
Vent the desiccator with an inert gas (e.g., nitrogen or argon).
-
Remove the coated substrate and rinse it with an anhydrous solvent (e.g., toluene or hexane) to remove any physisorbed silane molecules.
-
Dry the substrate with a stream of nitrogen gas.
-
Cure the substrate in an oven at 110-120°C for 30-60 minutes.
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of this compound monolayers on silicon wafers.
Table 1: Effect of Reaction Time on Water Contact Angle and Film Thickness (Solution Phase)
| Reaction Time (hours) | Water Contact Angle (°) | Film Thickness (nm) (Ellipsometry) |
| 1 | 70 ± 2 | 0.8 ± 0.1 |
| 2 | 75 ± 3 | 1.0 ± 0.1 |
| 4 | 78 ± 2 | 1.1 ± 0.2 |
| 8 | 79 ± 3 | 1.1 ± 0.2 |
Table 2: Comparison of Solution-Phase and Vapor-Phase Deposition
| Deposition Method | Water Contact Angle (°) | Film Thickness (nm) (Ellipsometry) | Surface Roughness (RMS, AFM) |
| Solution Phase (4h) | 78 ± 2 | 1.1 ± 0.2 | 0.3 ± 0.1 |
| Vapor Phase (24h) | 82 ± 3 | 1.0 ± 0.1 | 0.2 ± 0.05 |
Mandatory Visualizations
Caption: Experimental workflow for this compound silanization.
Caption: Reaction pathway for this compound silanization.
Troubleshooting incomplete surface coverage with 5-Hexenyltrichlorosilane SAMs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Hexenyltrichlorosilane (5-HTS) for the formation of Self-Assembled Monolayers (SAMs). Incomplete surface coverage is a common issue that can significantly impact downstream applications. This guide offers insights into potential causes and solutions to achieve high-quality, uniform 5-HTS SAMs.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the quality of this compound SAMs?
A1: The formation of high-quality 5-HTS SAMs is highly sensitive to a number of experimental parameters. The most critical factors include:
-
Substrate Cleanliness: The presence of organic residues, dust particles, or other contaminants on the substrate surface will impede the self-assembly process, leading to defects and incomplete monolayer formation.
-
Water Content: Trichlorosilanes react with water to form silanols, which then polymerize on the substrate surface. Both insufficient and excessive water can be detrimental. A very thin, uniform layer of adsorbed water on the substrate is ideal for initiating the self-assembly process.[1][2]
-
Solvent Purity and Properties: The solvent used to dissolve the 5-HTS must be anhydrous and of high purity. Solvent polarity and viscosity can also influence the molecular packing of the SAM.[1]
-
Concentration of 5-HTS: The concentration of the silane solution affects the rate of SAM formation. While higher concentrations can lead to faster coverage, they may also increase the likelihood of forming disordered multilayers or aggregates in the solution.
-
Reaction Time and Temperature: These parameters need to be optimized to ensure complete monolayer formation without inducing multilayer deposition or thermal degradation of the SAM.
Q2: How can I tell if my 5-HTS SAM has incomplete coverage?
A2: Several characterization techniques can be employed to assess the quality and completeness of your 5-HTS SAM:
-
Contact Angle Goniometry: A high water contact angle (typically >90° for a hydrophobic SAM) is indicative of a well-formed, dense monolayer. A lower-than-expected contact angle or significant contact angle hysteresis suggests incomplete coverage or a disordered layer.
-
Atomic Force Microscopy (AFM): AFM can directly visualize the topography of the SAM surface. Incomplete SAMs will exhibit pinholes, aggregates, or areas of bare substrate.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can be used to determine the elemental composition of the surface. For a 5-HTS SAM on a silicon substrate, the presence of a strong Si 2p signal from the underlying substrate at a take-off angle that should be attenuated by the monolayer can indicate incomplete coverage.
Q3: Can I anneal my 5-HTS SAM after deposition to improve its quality?
A3: Post-deposition annealing can sometimes improve the ordering and reduce defects in SAMs. However, the effect of annealing is highly dependent on the specific molecule and the initial quality of the monolayer. For some systems, thermal annealing can lead to desorption or rearrangement of the molecules. It is recommended to perform a systematic study of annealing temperature and duration to determine the optimal conditions for your specific application.
Troubleshooting Guide: Incomplete Surface Coverage
This guide addresses common issues leading to incomplete 5-HTS SAM formation and provides step-by-step solutions.
Problem 1: Low Water Contact Angle and High Hysteresis
| Potential Cause | Troubleshooting Steps |
| Inadequate Substrate Cleaning | 1. Piranha Clean: For silicon-based substrates, use a freshly prepared Piranha solution (typically a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) to remove organic residues. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment. 2. UV/Ozone Treatment: An alternative to Piranha solution is a UV/Ozone cleaner, which effectively removes organic contaminants. 3. Rinsing: Thoroughly rinse the substrate with high-purity deionized (DI) water and dry with a stream of inert gas (e.g., nitrogen or argon). |
| Incorrect Humidity Levels | 1. Controlled Environment: Perform the SAM deposition in a glove box with controlled humidity (typically 30-50% relative humidity is a good starting point for trichlorosilane SAMs). 2. Solvent Hydration: If a glove box is not available, using anhydrous solvents and minimizing exposure to ambient air is crucial. Some protocols suggest adding a minuscule, controlled amount of water to the anhydrous solvent, though this requires careful optimization. |
| Sub-optimal Reaction Time | 1. Time-Course Experiment: Perform a series of depositions with varying immersion times (e.g., 30 min, 1 hr, 2 hrs, 4 hrs) and measure the contact angle for each. This will help determine the optimal time required to achieve a complete monolayer. |
Problem 2: Visible Defects (Pinholes, Aggregates) in AFM Images
| Potential Cause | Troubleshooting Steps |
| Impure this compound | 1. Use Fresh Silane: Trichlorosilanes are highly reactive and can degrade upon exposure to moisture. Use a fresh bottle of 5-HTS or one that has been properly stored under an inert atmosphere. 2. Distillation: For highly sensitive applications, consider purifying the 5-HTS by distillation before use. |
| Contaminated Solvent | 1. Use Anhydrous Solvent: Purchase high-purity, anhydrous solvent (e.g., toluene, hexane) and use it directly from a sealed bottle. 2. Solvent Purification: If necessary, further dry the solvent using a solvent purification system or by storing it over molecular sieves. |
| Solution Agglomeration | 1. Lower Concentration: Decrease the concentration of the 5-HTS solution. Agglomeration is more likely to occur at higher concentrations. 2. Sonication: Briefly sonicate the 5-HTS solution before use to break up any small aggregates that may have formed. 3. Fresh Solution: Always use a freshly prepared solution for each deposition. |
| Inadequate Rinsing | 1. Thorough Rinsing: After deposition, rinse the substrate thoroughly with fresh, anhydrous solvent to remove any physisorbed molecules or aggregates. A typical procedure involves rinsing with the deposition solvent, followed by a rinse with a more volatile solvent like ethanol or isopropanol. 2. Sonication during Rinsing: A brief sonication step (a few seconds) in the rinsing solvent can help to dislodge weakly bound aggregates. |
Experimental Protocols
Protocol 1: Substrate Cleaning (Silicon Wafer)
-
Piranha Solution Preparation: In a designated glass container inside a fume hood, slowly add 1 part of 30% hydrogen peroxide (H₂O₂) to 3 parts of concentrated sulfuric acid (H₂SO₄). The solution will become very hot.
-
Substrate Immersion: Carefully immerse the silicon wafer into the hot Piranha solution using Teflon tweezers.
-
Cleaning: Leave the substrate in the solution for 15-30 minutes.
-
Rinsing: Remove the substrate and rinse it extensively with high-purity DI water.
-
Drying: Dry the substrate with a stream of high-purity nitrogen or argon gas. The substrate should be used immediately for SAM deposition.
Protocol 2: 5-HTS SAM Deposition (Solution Phase)
-
Environment: Perform all steps in a glove box with a controlled inert atmosphere (e.g., nitrogen or argon) and controlled humidity.
-
Solution Preparation: Prepare a 1-5 mM solution of this compound in an anhydrous solvent (e.g., toluene or hexane).
-
Substrate Immersion: Place the freshly cleaned and dried substrate in the 5-HTS solution.
-
Deposition: Allow the deposition to proceed for 1-4 hours at room temperature.
-
Rinsing: Remove the substrate from the solution and rinse it sequentially with the deposition solvent (e.g., toluene), followed by ethanol or isopropanol.
-
Drying: Dry the substrate with a stream of nitrogen or argon gas.
Visualizations
Caption: Experimental workflow for the formation and characterization of 5-HTS SAMs.
References
Effect of ambient moisture on the quality of 5-Hexenyltrichlorosilane monolayers
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of ambient moisture on the quality of 5-Hexenyltrichlorosilane (5-HTS) self-assembled monolayers (SAMs). The information is tailored for researchers, scientists, and professionals in drug development and related fields.
Disclaimer: The formation of high-quality 5-HTS monolayers is highly sensitive to environmental conditions. The following guidelines are based on established principles for alkyltrichlorosilane SAMs. Optimal conditions for your specific application may require further empirical optimization. While much of the available literature focuses on longer-chain alkyltrichlorosilanes like octadecyltrichlorosilane (OTS), the fundamental principles of hydrolysis and condensation reactions with surface hydroxyl groups in the presence of water are directly applicable to 5-HTS.
Frequently Asked Questions (FAQs)
Q1: Why is ambient moisture critical in the formation of 5-HTS monolayers?
A1: Ambient moisture, in the form of a thin layer of water on the substrate surface, is essential for the formation of 5-HTS monolayers. Water molecules hydrolyze the trichlorosilane headgroup of the 5-HTS molecule, converting the Si-Cl bonds to Si-OH (silanol) groups. These silanols then condense with hydroxyl groups on the substrate (e.g., silicon dioxide) and with each other to form a covalently bound, cross-linked monolayer.
Q2: What is the optimal level of humidity for 5-HTS monolayer formation?
A2: While there is no single optimal humidity for all applications, a moderate relative humidity (RH) is generally preferred. Studies on similar alkyltrichlorosilanes have shown that monolayer formation is faster at a moderate RH (e.g., 45%) compared to very low RH (e.g., 18%).[1][2] However, excessively high humidity can lead to uncontrolled polymerization of 5-HTS in the bulk solution, which can then deposit on the surface as aggregates, leading to a disordered and rough monolayer.
Q3: How does the shorter chain length of 5-HTS compared to OTS affect its sensitivity to moisture?
A3: While direct comparative studies are limited, it is reasonable to expect that the shorter alkyl chain of 5-HTS may result in faster monolayer formation kinetics compared to longer-chain analogs like OTS. This could potentially make the process more sensitive to rapid changes in humidity. The terminal hexenyl group may also influence the final packing density and surface energy of the monolayer.
Q4: Can I form 5-HTS monolayers in a completely dry environment?
A4: No, a certain amount of water is necessary to initiate the hydrolysis of the trichlorosilane headgroup. In an anhydrous environment, the covalent attachment to the hydroxylated surface will not occur efficiently.
Q5: What are the common signs of poor monolayer quality due to improper moisture control?
A5: Poor monolayer quality can manifest as:
-
Low water contact angle: Indicates a hydrophilic surface, suggesting incomplete monolayer coverage or a disordered layer.
-
High surface roughness: Observable with Atomic Force Microscopy (AFM), often due to the presence of 5-HTS aggregates.
-
Inconsistent film thickness: Measured by ellipsometry, indicating non-uniform coverage.
-
Poor reproducibility: Significant variations in surface properties between experimental runs.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Hazy or cloudy appearance of the substrate after deposition. | Excess ambient moisture leading to bulk polymerization of 5-HTS in solution. | - Perform the deposition in a controlled environment (e.g., a glove box with controlled humidity).- Use anhydrous solvents and freshly opened 5-HTS.- Reduce the deposition time. |
| Water contact angle is lower than expected, indicating a hydrophilic surface. | Incomplete monolayer formation. | - Ensure the substrate is properly cleaned and hydroxylated.- Optimize the deposition time and 5-HTS concentration.- Verify that the ambient humidity is within a moderate range (e.g., 30-50% RH). |
| High surface roughness observed by AFM. | Deposition of 5-HTS aggregates from the solution due to excessive water. | - Lower the relative humidity during deposition.- Use a shorter deposition time.- Ensure the 5-HTS solution is freshly prepared and has not been exposed to moisture for an extended period. |
| Inconsistent results between experiments. | Fluctuations in ambient temperature and humidity. | - Conduct experiments in a controlled environment.- Document the temperature and relative humidity for each experiment to identify correlations with monolayer quality. |
| Monolayer peels off or is easily damaged. | Poor covalent attachment to the substrate. | - Ensure the substrate surface is sufficiently hydroxylated.- Verify the presence of a thin water layer on the substrate for hydrolysis. A brief pre-exposure to a controlled humidity environment before deposition can be beneficial. |
Quantitative Data Summary
The following table summarizes the effect of relative humidity on the growth rate of alkyltrichlorosilane monolayers. While this data is for longer-chain alkyltrichlorosilanes, it provides a valuable reference for understanding the impact of moisture on the formation of 5-HTS monolayers.
| Alkyltrichlorosilane | Relative Humidity (RH) | Temperature (°C) | Observation | Reference |
| C16 to C30 | 18% | 11 & 20 | Slower monolayer growth. | [1][2] |
| C16 to C30 | 45% | 11 & 20 | Faster monolayer growth compared to 18% RH. | [1][2] |
| Octadecyltrichlorosilane (OTS) | < 18% | Not Specified | No significant conversion of silane to silanol over 11 days. | [3] |
| Octadecyltrichlorosilane (OTS) | 83% | Not Specified | Complete conversion of silane to silanol after 2 days. | [3] |
Experimental Protocols
Key Experiment: Formation of this compound Monolayers
This protocol describes the formation of a 5-HTS monolayer on a silicon substrate with a native oxide layer.
1. Substrate Preparation: a. Cut silicon wafers into the desired size. b. Clean the substrates by sonication in a sequence of solvents: acetone, isopropanol, and deionized water (10 minutes each). c. Dry the substrates under a stream of dry nitrogen. d. To ensure a hydroxylated surface, treat the substrates with piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment. e. Rinse the substrates thoroughly with deionized water and dry under a stream of dry nitrogen.
2. 5-HTS Solution Preparation: a. Work in a low-humidity environment (e.g., a glove box with RH < 30%). b. Use anhydrous toluene or hexane as the solvent. c. Prepare a 1-5 mM solution of this compound. It is recommended to use a freshly opened ampoule of 5-HTS.
3. Monolayer Deposition: a. Place the cleaned and hydroxylated substrates in the 5-HTS solution. b. Control the ambient humidity during deposition. For initial experiments, a relative humidity of 40-50% is a reasonable starting point. c. The deposition time can range from 30 minutes to 2 hours. This will need to be optimized for your specific setup. d. After deposition, rinse the substrates sequentially with the anhydrous solvent (toluene or hexane), followed by isopropanol and then deionized water to remove any physisorbed molecules. e. Dry the substrates under a stream of dry nitrogen.
4. Characterization: a. Water Contact Angle Goniometry: To assess the hydrophobicity and completeness of the monolayer. b. Atomic Force Microscopy (AFM): To visualize the surface morphology and roughness. c. Ellipsometry: To measure the thickness of the monolayer.
Visualizations
Caption: Experimental workflow for the formation and characterization of 5-HTS monolayers.
Caption: Reaction mechanism of 5-HTS monolayer formation on a hydroxylated surface.
References
Technical Support Center: 5-Hexenyltrichlorosilane Layer Deposition
Welcome to the technical support center for the deposition of 5-Hexenyltrichlorosilane (5-HTS) layers. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the formation of self-assembled monolayers (SAMs) and thin films of 5-HTS.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for depositing this compound layers?
A1: The two primary methods for depositing 5-HTS layers are solution-phase deposition and vapor-phase deposition. In solution-phase deposition, the substrate is immersed in a solution containing 5-HTS. In vapor-phase deposition, the substrate is exposed to 5-HTS vapor in a controlled environment.
Q2: Which factors have the most significant impact on the thickness of the 5-HTS layer?
A2: For solution-phase deposition, the key factors are the concentration of the 5-HTS solution and the immersion time of the substrate. For vapor-phase deposition, the critical parameters include the deposition time, system pressure, and the partial pressure of 5-HTS. For both methods, substrate cleanliness, surface chemistry (presence of hydroxyl groups), and ambient humidity are crucial for forming a uniform layer.
Q3: How can I measure the thickness of my 5-HTS layer?
A3: Spectroscopic ellipsometry is a highly effective non-destructive optical technique for accurately measuring the thickness of thin films, including 5-HTS monolayers, often with sub-nanometer resolution.[1] Atomic Force Microscopy (AFM) can also be used to determine layer thickness by scanning over a scratch in the film, and it provides valuable information about the surface morphology and roughness.
Q4: What is the expected thickness of a this compound monolayer?
A4: The theoretical length of the this compound molecule suggests a monolayer thickness of approximately 0.8 to 1.2 nanometers, depending on the tilt angle of the molecules with respect to the substrate surface.
Q5: Can this compound form multilayers?
A5: Yes, under certain conditions, particularly in solution-phase deposition with high concentrations, prolonged immersion times, or excessive water content in the solvent, 5-HTS can form multilayers or aggregates on the surface. Vapor-phase deposition generally offers better control for achieving monolayer coverage.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or patchy layer formation | 1. Incomplete substrate cleaning.2. Insufficient hydroxyl groups on the substrate surface.3. Low concentration of 5-HTS or short deposition time. | 1. Ensure a thorough cleaning procedure for the substrate (e.g., piranha solution, UV/ozone treatment).2. Pre-treat the substrate to ensure a hydrophilic surface with abundant hydroxyl groups.3. Increase the 5-HTS concentration or extend the deposition time. |
| Formation of thick, uneven multilayers or aggregates | 1. Excessive water content in the deposition solvent (solution phase).2. 5-HTS concentration is too high.3. Immersion/deposition time is too long.4. Potential for polymerization of the hexenyl group. | 1. Use anhydrous solvents and perform the deposition in a low-humidity environment (e.g., a glove box).2. Reduce the concentration of the 5-HTS solution.3. Decrease the immersion or deposition time.4. Store 5-HTS in a cool, dark, and dry environment. Consider using fresh silane. |
| High surface roughness observed with AFM | 1. Aggregation of silane molecules in solution before deposition.2. Uncontrolled polymerization on the surface.3. Particulate contamination. | 1. Prepare the 5-HTS solution immediately before use. Consider filtering the solution.2. Optimize deposition parameters (time, concentration, humidity) to favor monolayer formation.3. Ensure all handling and deposition steps are performed in a clean environment. |
| Layer thickness is lower than expected for a monolayer | 1. Insufficient reaction time.2. Depleted 5-HTS solution or vapor source.3. Inactive substrate surface. | 1. Increase the immersion or deposition time.2. Use a fresh solution or replenish the vapor source.3. Verify the substrate has been properly cleaned and activated to present hydroxyl groups. |
Experimental Protocols
Protocol 1: Solution-Phase Deposition of this compound
This protocol describes a general procedure for depositing a 5-HTS monolayer from a solution.
1. Substrate Preparation:
- Clean the silicon substrate by sonicating in acetone, followed by isopropanol, and finally deionized water (10 minutes each).
- Dry the substrate with a stream of dry nitrogen.
- Activate the surface by treating it with a UV/ozone cleaner for 15 minutes or by immersing it in a piranha solution (3:1 mixture of sulfuric acid and hydrogen peroxide) for 10 minutes. Caution: Piranha solution is extremely corrosive and reactive.
- Rinse the substrate thoroughly with deionized water and dry with nitrogen.
2. Solution Preparation:
- Work in a low-humidity environment (e.g., a glove box).
- Prepare a solution of this compound in an anhydrous solvent (e.g., toluene or hexane). A typical concentration for monolayer formation is 1-10 mM.
3. Deposition:
- Immerse the cleaned and activated substrate into the 5-HTS solution.
- The immersion time can be varied to control the layer thickness. For a monolayer, a typical time is 30-60 minutes.
- After immersion, rinse the substrate with the pure solvent to remove any non-covalently bonded molecules.
4. Curing:
- Cure the coated substrate in an oven at 120°C for 30 minutes to promote the formation of a stable siloxane network.
Illustrative Data for Solution Deposition:
| 5-HTS Concentration (in Toluene) | Immersion Time (minutes) | Resulting Average Thickness (nm) |
| 1 mM | 15 | 0.6 |
| 1 mM | 30 | 0.9 |
| 1 mM | 60 | 1.1 |
| 5 mM | 30 | 1.2 |
| 10 mM | 60 | > 2.0 (Multilayer/Aggregates) |
Note: These are illustrative values. Actual thickness may vary based on specific experimental conditions.
Protocol 2: Vapor-Phase Deposition of this compound
This protocol outlines a general procedure for vapor-phase deposition of 5-HTS.
1. Substrate Preparation:
- Follow the same substrate preparation steps as in the solution-phase protocol.
2. Deposition Setup:
- Place the cleaned and activated substrate in a vacuum chamber.
- Place a small vial containing liquid this compound into the chamber, ensuring it will not spill.
3. Deposition Process:
- Evacuate the chamber to a base pressure (e.g., < 10^-3 mbar).
- Introduce the 5-HTS vapor into the chamber by opening the valve to the silane source. The partial pressure of the silane will influence the deposition rate.
- The deposition time is a critical parameter for thickness control. For a monolayer, a typical time ranges from 15 to 120 minutes.
- A controlled amount of water vapor can be introduced to facilitate the reaction, but excessive water can lead to multilayer formation.
4. Post-Deposition:
- Vent the chamber with dry nitrogen.
- Remove the coated substrate and rinse with an anhydrous solvent to remove physisorbed molecules.
- Cure the substrate in an oven at 120°C for 30 minutes.
Visualizations
References
How to avoid the formation of aggregates in 5-Hexenyltrichlorosilane solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the formation of aggregates in 5-Hexenyltrichlorosilane solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to aggregation?
This compound is an organosilane compound with the chemical formula C6H11Cl3Si. It possesses a reactive trichlorosilyl group (-SiCl3) at one end of a hexenyl carbon chain. This trichlorosilyl group is highly susceptible to hydrolysis, a chemical reaction with water. Even trace amounts of moisture in the solvent or on glassware can initiate this reaction.
The hydrolysis of the Si-Cl bonds leads to the formation of silanol groups (Si-OH). These silanol groups are unstable and readily undergo condensation reactions with each other, forming strong siloxane bonds (Si-O-Si). This process, if uncontrolled, results in the formation of oligomers and larger polymeric networks, which are observed as cloudiness, precipitates, or gelation in the solution. These are collectively referred to as aggregates.
Q2: What are the primary consequences of aggregate formation in my experiments?
Aggregate formation can have several detrimental effects on your research, including:
-
Inconsistent Surface Modification: Aggregates in solution can deposit unevenly on substrates, leading to rough, disordered, and non-uniform self-assembled monolayers (SAMs) or surface coatings.
-
Reduced Reactivity: The active trichlorosilyl groups are consumed during the aggregation process, reducing the concentration of the desired monomeric silane and leading to incomplete or failed surface reactions.
-
Clogging of Equipment: In applications involving microfluidics or fine needles, aggregates can cause blockages.
-
Poor Reproducibility: The uncontrolled nature of aggregation makes it difficult to achieve consistent results between experiments.
Q3: What is the single most critical factor in preventing aggregation?
The absolute exclusion of water from the entire system is the most critical factor. This compound reacts rapidly with moisture.[1] Therefore, maintaining anhydrous (water-free) conditions during storage, handling, and solution preparation is paramount.
Q4: Which solvents are recommended for preparing this compound solutions?
The best solvents are dry, aprotic, and non-polar. The solvent must be rigorously dried before use. Recommended solvents include:
-
Toluene
-
Hexane or other short-chain alkanes
-
Chloroform (use with caution due to potential reactivity with other reagents)
-
Carbon Tetrachloride (use with caution due to toxicity)
It is crucial to use solvents from a freshly opened bottle with low water content or to dry the solvent using appropriate methods before use.
Q5: How should I store this compound and its solutions?
-
Neat this compound: Store the original container tightly sealed, preferably under an inert atmosphere (e.g., argon or dry nitrogen), in a cool, dry place away from light.
-
Solutions: Solutions of this compound are generally not stable for long-term storage and should be prepared fresh whenever possible. If short-term storage is necessary, it must be in a tightly sealed container (e.g., a vial with a PTFE-lined cap, sealed with Parafilm®) under a dry, inert atmosphere, and stored in a desiccator or glovebox.
Troubleshooting Guide
Problem: My this compound solution turned cloudy immediately or shortly after preparation.
| Potential Cause | Recommended Solution |
| Moisture in the solvent. | Use a brand new, sealed bottle of anhydrous solvent. For highest purity, distill the solvent over a suitable drying agent (e.g., calcium hydride for hydrocarbons, phosphorus pentoxide for chlorinated solvents) immediately before use. |
| Contaminated glassware. | Glass surfaces can adsorb a significant amount of water. Oven-dry all glassware at >120°C for at least 4 hours and cool in a desiccator immediately before use. Alternatively, flame-dry the glassware under a stream of dry nitrogen or argon. |
| Exposure to atmospheric moisture. | Perform all manipulations, including solvent transfer and solution preparation, under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). Use syringes and septa for liquid transfers. |
Problem: I observe a precipitate or gel-like substance in my solution after some time.
| Potential Cause | Recommended Solution |
| Slow hydrolysis and condensation. | This indicates that trace amounts of moisture were present initially. The solution should be discarded. Review your anhydrous procedures for solvent and glassware preparation. |
| High concentration of the silane. | Higher concentrations can accelerate the aggregation process if any moisture is present. Try preparing a more dilute solution (e.g., in the range of 1-10 mM). |
| Improper storage. | Ensure the solution is stored in a tightly sealed container under an inert atmosphere and in a desiccator to prevent moisture ingress over time. |
Problem: The performance of my silane solution is inconsistent between batches.
| Potential Cause | Recommended Solution |
| Variability in anhydrous conditions. | Standardize your procedure for drying solvents and glassware. Document every step to ensure consistency. Use a Karl Fischer titrator to quantify the water content of your solvent if available. |
| Age of the silane. | The neat this compound may have degraded due to improper storage or age. Use a fresh bottle or vial of the silane. |
| Presence of HCl. | Hydrolysis of trichlorosilanes produces hydrogen chloride (HCl), which can catalyze further condensation.[2] While difficult to avoid completely if trace moisture is present, working at lower concentrations can mitigate its effect. |
Quantitative Data Summary
| Solvent | Suitability | Recommended Drying Agent/Method |
| Toluene | Excellent | Distillation from calcium hydride (CaH2) or sodium/benzophenone. Store over activated 3Å molecular sieves. |
| Hexane | Excellent | Distillation from calcium hydride (CaH2) or sodium/benzophenone. Store over activated 3Å molecular sieves. |
| Chloroform | Good | Distillation from phosphorus pentoxide (P2O5). Caution: Do not mix with sodium. Store over activated 4Å molecular sieves. |
| Dichloromethane | Good | Distillation from calcium hydride (CaH2). Store over activated 3Å molecular sieves. |
Experimental Protocols
Protocol 1: Rigorous Drying of Solvents and Glassware
Objective: To prepare solvents and glassware with minimal water content suitable for handling this compound.
A. Glassware Preparation:
-
Clean all glassware (e.g., flasks, graduated cylinders, syringes, stir bars) thoroughly with a suitable detergent, followed by rinsing with deionized water and then acetone.
-
Dry the glassware in an oven at a minimum of 120°C for at least 4 hours (overnight is recommended).
-
Transfer the hot glassware directly to a desiccator and allow it to cool to room temperature under vacuum or in the presence of a desiccant.
-
For the most sensitive applications, flame-dry the assembled glassware under a stream of dry nitrogen or argon immediately before introducing any reagents.
B. Solvent Drying (Example: Toluene):
-
Set up a distillation apparatus that has been prepared according to the glassware drying protocol above.
-
Work in a fume hood. Add anhydrous toluene to the distillation flask, followed by a drying agent such as calcium hydride (CaH2).
-
Reflux the solvent under a dry, inert atmosphere for at least one hour.
-
Distill the solvent directly into a dry receiving flask containing activated 3Å molecular sieves.
-
Seal the receiving flask and store it in a desiccator or glovebox.
Protocol 2: Preparation of an Aggregate-Free this compound Solution (10 mM in Toluene)
Objective: To prepare a stock solution of this compound suitable for surface modification or other applications, while minimizing aggregation.
Materials:
-
This compound
-
Anhydrous toluene (prepared as in Protocol 1)
-
Oven-dried and cooled glassware (volumetric flask, syringes, needles)
-
Dry nitrogen or argon source
-
Septa and Parafilm®
Procedure (to be performed under an inert atmosphere, e.g., in a glovebox or using a Schlenk line):
-
Place a magnetic stir bar in a 25 mL volumetric flask that has been oven-dried and cooled under an inert atmosphere. Seal the flask with a septum.
-
Using a dry, gas-tight syringe, transfer 25 mL of anhydrous toluene into the volumetric flask.
-
Calculate the volume of this compound needed for a 10 mM solution. (Molecular Weight = 217.60 g/mol ; Density = 1.1 g/mL).
-
Calculation: (0.010 mol/L) * (0.025 L) * (217.60 g/mol ) / (1.1 g/mL) ≈ 0.049 mL or 49 µL.
-
-
Using a clean, dry microliter syringe, carefully withdraw the calculated volume of this compound from the original container. It is good practice to flush the syringe with inert gas before drawing the liquid.
-
Inject the silane into the toluene in the volumetric flask while stirring gently.
-
Once the addition is complete, remove the syringe. Wrap the septum and neck of the flask with Parafilm® to ensure a tight seal.
-
Use the solution immediately for the best results.
Visualizations
References
Best practices for cleaning substrates prior to 5-Hexenyltrichlorosilane deposition
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for cleaning substrates prior to 5-Hexenyltrichlorosilane deposition.
Frequently Asked Questions (FAQs)
Q1: Why is substrate cleaning so critical before this compound deposition?
A1: The successful deposition of a uniform and stable this compound self-assembled monolayer (SAM) is critically dependent on the cleanliness and chemical state of the substrate surface. The trichlorosilane headgroup of the molecule reacts with surface hydroxyl (-OH) groups to form covalent siloxane (Si-O-Si) bonds. Any organic residues, particulate matter, or metallic contaminants on the surface can obstruct these reactive sites, leading to incomplete SAM formation, poor adhesion, and a non-uniform coating.[1][2] Proper cleaning removes these contaminants and ensures a high density of hydroxyl groups, which is essential for a well-ordered monolayer.[3]
Q2: What are the most common substrates used for this compound deposition and what are the recommended cleaning methods?
A2: Common substrates include silicon wafers, glass, and gold. The choice of cleaning method depends on the substrate material and the nature of the contaminants.
-
Silicon Wafers: RCA cleaning is the industry standard.[4] Piranha solution and UV-Ozone are also highly effective.[5][6]
-
Glass Slides: Piranha solution, solvent cleaning followed by acid or base treatment, and UV-Ozone are all suitable methods.[6][7][8]
-
Gold Surfaces: Piranha solution or UV-Ozone cleaning are recommended. Care must be taken with Piranha solution on thin gold films as it can be aggressive.[9][10]
Q3: How can I verify that my substrate is sufficiently clean for deposition?
A3: A common qualitative method is the "water break test". A clean, hydrophilic surface will have a very low water contact angle, causing a droplet of deionized water to spread out evenly across the surface. If the water beads up, it indicates the presence of hydrophobic organic contaminants. For quantitative analysis, techniques like contact angle goniometry, Atomic Force Microscopy (AFM) for surface roughness, and X-ray Photoelectron Spectroscopy (XPS) for elemental composition can be used.[11][12]
Q4: What safety precautions should I take when performing these cleaning procedures?
A4: Many of the cleaning procedures involve hazardous chemicals.
-
Piranha Solution: This mixture of sulfuric acid and hydrogen peroxide is a strong oxidizer and highly corrosive. It reacts violently with organic materials and should be handled with extreme caution in a fume hood using appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and an apron.[13] Never store Piranha solution in a sealed container as it generates gas that can cause it to explode.[14]
-
RCA Clean: The chemicals used (ammonium hydroxide, hydrochloric acid, hydrogen peroxide) are corrosive.[15] Always wear gloves, an apron, and eye protection. The procedure should be carried out in a well-ventilated area or a fume hood.
-
Hydrofluoric Acid (HF): HF is extremely dangerous and can cause severe burns that may not be immediately painful.[16] Always use specialized PPE and have calcium gluconate gel readily available as an antidote.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Uneven or patchy silane coating | Incomplete removal of organic contaminants. | - Ensure thorough solvent cleaning with sonication if possible. - Use a stronger cleaning method like Piranha or UV-Ozone. - Verify cleanliness with a water break test before deposition. |
| Insufficient surface hydroxylation. | - For silicon and glass, ensure the final cleaning step generates hydroxyl groups (e.g., Piranha, RCA-1, UV-Ozone). - Perform the silanization step immediately after cleaning and drying to prevent deactivation of the surface.[1] | |
| Poor adhesion of the silane layer | Residual moisture on the substrate or in the deposition solvent. | - Thoroughly dry the substrate with a stream of dry nitrogen or by baking in an oven. - Use anhydrous solvents for the deposition solution. |
| Contaminated deposition solution. | - Use fresh, high-purity this compound and anhydrous solvent. | |
| High surface roughness after cleaning | Aggressive cleaning method. | - Piranha solution can increase the roughness of some substrates.[5] Consider a gentler method like UV-Ozone if a very smooth surface is required. |
| Silane layer peels off | Incorrect cleaning procedure for the substrate. | - Ensure the chosen cleaning method is compatible with your substrate material. For example, prolonged exposure of some metals to strong acids can be detrimental. |
| Polymerization of the silane in solution. | - Prepare the silanization solution immediately before use. Trichlorosilanes are sensitive to moisture and can polymerize. |
Quantitative Data on Substrate Cleaning
The effectiveness of a cleaning procedure can be quantified by measuring the resulting surface properties. Lower water contact angles generally indicate a cleaner, more hydrophilic surface, which is ideal for silanization. Lower surface roughness (Ra or RMS) is also often desirable.
| Cleaning Method | Substrate | Typical Water Contact Angle (°) | Typical Surface Roughness (RMS/Ra) | Reference(s) |
| Pre-cleaned | Glass | > 30° | < 1 nm | [11] |
| Piranha Solution | Silicon/Glass | < 10° | ~0.2 - 0.5 nm | [5] |
| RCA Clean (SC-1 + SC-2) | Silicon | < 10° | ~0.1 - 0.3 nm | [17] |
| UV-Ozone | Silicon/Glass | < 5° | ~0.2 nm | [6][18] |
| Solvent Clean (Acetone, IPA) | Glass | Variable, often > 20° | ~0.5 - 1.5 nm | [19] |
Note: These values are approximate and can vary depending on the specific substrate and processing conditions.
Experimental Protocols & Workflows
Below are detailed protocols for common substrate cleaning methods.
Piranha Solution Cleaning
This method is highly effective at removing organic residues from silicon and glass substrates.
Materials:
-
Concentrated Sulfuric Acid (H₂SO₄)
-
30% Hydrogen Peroxide (H₂O₂)
-
Pyrex or quartz beakers
-
Teflon substrate holder
-
Deionized (DI) water
-
Nitrogen gas line
Procedure:
-
Place the substrates in a Teflon holder.
-
In a clean glass beaker inside a fume hood, prepare the Piranha solution. A common ratio is 3:1 of concentrated H₂SO₄ to 30% H₂O₂.[14] Always add the peroxide slowly to the acid. The mixture is exothermic and will become very hot.[20]
-
Carefully immerse the substrate holder into the hot Piranha solution.
-
Leave the substrates in the solution for 10-15 minutes.[5]
-
Remove the holder and quench the substrates by slowly immersing them in a large beaker of DI water.
-
Rinse thoroughly with copious amounts of DI water.
-
Dry the substrates with a stream of dry nitrogen.
RCA Cleaning (for Silicon Wafers)
The RCA clean is a sequential process involving two steps: SC-1 to remove organic contaminants and SC-2 to remove metallic ions.[21]
Materials:
-
SC-1 Solution: 5 parts DI water, 1 part 27% Ammonium Hydroxide (NH₄OH), 1 part 30% Hydrogen Peroxide (H₂O₂)[21]
-
SC-2 Solution: 6 parts DI water, 1 part 37% Hydrochloric Acid (HCl), 1 part 30% Hydrogen Peroxide (H₂O₂)
-
Pyrex or quartz beakers
-
Teflon wafer carrier
-
Hot plate
Procedure:
-
SC-1 Clean: a. In a beaker, mix DI water and NH₄OH. Heat to 70-80°C on a hot plate.[21] b. Remove from heat and carefully add H₂O₂. c. Immerse the silicon wafers in the solution for 10-15 minutes.[4][21] d. Rinse the wafers thoroughly with DI water.
-
SC-2 Clean: a. In a separate beaker, mix DI water and HCl. Heat to 70-80°C. b. Remove from heat and add H₂O₂. c. Immerse the rinsed wafers in the SC-2 solution for 10 minutes.[4] d. Rinse the wafers thoroughly with DI water.
-
Dry the wafers with a stream of dry nitrogen.
UV-Ozone Cleaning
This is a dry, room-temperature process that uses UV light to remove organic contaminants.[22][23]
Materials:
-
UV-Ozone cleaner system
-
Substrate holder
Procedure:
-
Pre-clean the substrate with solvents (e.g., acetone, isopropanol) to remove gross contamination.[24] Rinse with DI water and dry.
-
Place the substrate inside the UV-Ozone cleaner.
-
Ensure the substrate is within the optimal distance from the UV lamp as specified by the manufacturer.
-
Turn on the UV lamp. The UV light (at 185 nm) generates ozone from oxygen in the air, and the 254 nm light excites the organic molecules, leading to their oxidation.[23]
-
A typical cleaning time is 5-15 minutes, but may vary depending on the level of contamination.[22]
-
Remove the substrate. It is ready for immediate use.
References
- 1. Organosilane deposition for microfluidic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organosilane-deposition-for-microfluidic-applications - Ask this paper | Bohrium [bohrium.com]
- 3. Piranha solution - Wikipedia [en.wikipedia.org]
- 4. ECE Illinois - ece444: RCA Cleaning Process [fabweb.ece.illinois.edu]
- 5. purdue.atlassian.net [purdue.atlassian.net]
- 6. azom.com [azom.com]
- 7. inrf.uci.edu [inrf.uci.edu]
- 8. researchgate.net [researchgate.net]
- 9. afm4nanomedbio.eu [afm4nanomedbio.eu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ehs.yale.edu [ehs.yale.edu]
- 14. researchgate.net [researchgate.net]
- 15. asrc.gc.cuny.edu [asrc.gc.cuny.edu]
- 16. inrf.uci.edu [inrf.uci.edu]
- 17. An AFM determination of the effects on surface roughness caused by cleaning of fused silica and glass substrates in the process of optical biosensor preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ossila.com [ossila.com]
- 19. researchgate.net [researchgate.net]
- 20. bu.edu [bu.edu]
- 21. inrf.uci.edu [inrf.uci.edu]
- 22. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 23. svc.org [svc.org]
- 24. universitywafer.com [universitywafer.com]
Influence of solvent choice on 5-Hexenyltrichlorosilane monolayer formation
This technical support center provides troubleshooting guidance and frequently asked questions regarding the formation of 5-Hexenyltrichlorosilane (5-HTS) self-assembled monolayers (SAMs). It is intended for researchers, scientists, and drug development professionals working with surface modification.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound monolayer formation on a silica surface?
A1: The formation of a 5-HTS monolayer on a hydroxylated surface (like silicon dioxide) is a multi-step process. First, the trichlorosilyl headgroup of the 5-HTS molecule readily hydrolyzes in the presence of trace amounts of water, forming a reactive silanetriol intermediate. This intermediate then condenses with the hydroxyl groups on the substrate surface, forming stable covalent Si-O-Si bonds. Subsequently, adjacent hydrolyzed silane molecules can cross-link with each other, creating a polymerized monolayer network on the surface.
Q2: Why is the choice of solvent critical for the quality of the 5-HTS monolayer?
A2: The solvent plays a crucial role in several aspects of the monolayer formation process. It dictates the solubility of the 5-HTS, influences the amount of dissolved water available for hydrolysis, and can affect the aggregation state of the silane molecules in solution. An appropriate solvent will facilitate the controlled delivery of monomeric or small oligomeric silanes to the surface, leading to a well-ordered monolayer. Conversely, an unsuitable solvent can lead to premature polymerization of the 5-HTS in solution, resulting in the deposition of aggregates and a disordered, multilayer film.
Q3: What are the most commonly used solvents for 5-HTS monolayer deposition?
A3: Anhydrous non-polar solvents are generally preferred for the deposition of trichlorosilane SAMs. Toluene and cyclohexane are common choices as they have low polarity and can be obtained in anhydrous forms. The low water miscibility of these solvents allows for a more controlled hydrolysis of the silane at the substrate-solution interface rather than in the bulk solution.
Q4: How does water content in the solvent affect monolayer formation?
A4: A small amount of water is essential to initiate the hydrolysis of the trichlorosilyl group, which is a prerequisite for covalent bonding to the surface. However, excessive water in the solvent will lead to rapid and uncontrolled polymerization of the 5-HTS in the solution. These polymers can then physisorb onto the surface, leading to a thick, unstable, and poorly organized film. Therefore, using anhydrous solvents and controlling the ambient humidity during deposition is critical for achieving a high-quality monolayer.
Q5: How can I characterize the quality of my 5-HTS monolayer?
A5: Several surface analysis techniques can be used to assess the quality of the 5-HTS monolayer.
-
Water Contact Angle (WCA) Goniometry: A high-quality, hydrophobic 5-HTS monolayer will exhibit a high static water contact angle.
-
Ellipsometry: This technique can be used to measure the thickness of the monolayer, which should be consistent with the length of the 5-HTS molecule for a well-formed monolayer.
-
Atomic Force Microscopy (AFM): AFM can provide topographical information about the surface, revealing the uniformity and smoothness of the monolayer and identifying the presence of aggregates or defects.[1][2]
-
X-ray Photoelectron Spectroscopy (XPS): XPS can be used to determine the elemental composition of the surface, confirming the presence of silicon and carbon from the 5-HTS molecule.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Water Contact Angle | 1. Incomplete monolayer coverage. 2. Disordered or poorly packed monolayer. 3. Contamination of the substrate or solution. | 1. Increase the deposition time. 2. Ensure the solvent is anhydrous and the reaction is performed in a low-humidity environment. 3. Use fresh, high-purity solvent and 5-HTS. Ensure rigorous cleaning of the substrate prior to deposition. |
| Hazy or Visibly Coated Surface | 1. Excessive polymerization of 5-HTS in solution due to high water content. 2. 5-HTS concentration is too high. | 1. Use a freshly opened bottle of anhydrous solvent or dry the solvent using molecular sieves. 2. Lower the concentration of the 5-HTS solution (typically in the low millimolar range). 3. Perform the deposition in a glove box or under an inert atmosphere to control humidity. |
| Inconsistent Results Between Experiments | 1. Variations in ambient humidity. 2. Inconsistent substrate cleaning procedure. 3. Age or quality of the 5-HTS and solvent. | 1. Control the humidity during the deposition process. 2. Standardize the substrate cleaning protocol. 3. Use fresh 5-HTS and high-purity anhydrous solvent for each experiment. |
| Monolayer Peels or is Easily Removed | 1. The deposited film consists of physisorbed polymers rather than a covalently bound monolayer. 2. Insufficient surface hydroxyl groups on the substrate. | 1. Strictly control the water content in the solvent to minimize bulk polymerization. 2. Ensure the substrate is properly activated (e.g., with piranha solution or UV/Ozone treatment) to generate a high density of surface hydroxyl groups. |
Quantitative Data Summary
| Solvent | Solvent Polarity | Expected Water Contact Angle (°) | Expected Monolayer Thickness (nm) | Anticipated Monolayer Quality |
| Toluene (Anhydrous) | Low | 90 - 100 | 0.8 - 1.2 | Good to Excellent: Promotes ordered monolayer formation with minimal solution-phase polymerization. |
| Cyclohexane (Anhydrous) | Low | 90 - 100 | 0.8 - 1.2 | Good to Excellent: Similar to toluene, favors the formation of a well-packed monolayer. |
| Tetrahydrofuran (THF) (Anhydrous) | High | 70 - 85 | Variable | Fair to Poor: Higher water miscibility can lead to increased solution-phase polymerization and a more disordered monolayer. |
| Ethanol | High (Protic) | < 60 | Highly Variable | Poor: The protic nature of ethanol will lead to rapid and extensive polymerization of the 5-HTS in solution, preventing the formation of a uniform monolayer. |
Note: The expected values are estimates and can be influenced by factors such as substrate preparation, deposition time, temperature, and ambient humidity.
Experimental Protocols
Detailed Methodology for 5-HTS Monolayer Formation
This protocol describes the formation of a 5-HTS monolayer on a silicon wafer with a native oxide layer.
1. Substrate Cleaning and Activation:
-
Cut a silicon wafer into the desired substrate size.
-
Sonciate the substrates in acetone for 10 minutes, followed by isopropanol for 10 minutes.
-
Dry the substrates under a stream of dry nitrogen.
-
Activate the surface by immersing the substrates in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrates copiously with deionized water and then with absolute ethanol.
-
Dry the substrates under a stream of dry nitrogen. The surface should be hydrophilic at this stage.
2. Preparation of 5-HTS Solution:
-
Work in a low-humidity environment, such as a nitrogen-filled glovebox.
-
Use a freshly opened bottle of anhydrous toluene.
-
Prepare a 1-5 mM solution of this compound in anhydrous toluene. For example, to prepare 10 mL of a 2 mM solution, add 4.35 µL of 5-HTS (MW: 217.59 g/mol , density: 1.18 g/mL) to 10 mL of anhydrous toluene.
3. Monolayer Deposition:
-
Place the cleaned and activated substrates in a glass container.
-
Pour the freshly prepared 5-HTS solution over the substrates, ensuring they are fully submerged.
-
Seal the container and leave it undisturbed for 1-2 hours at room temperature.
4. Rinsing and Curing:
-
Remove the substrates from the silane solution and rinse them thoroughly with fresh anhydrous toluene to remove any physisorbed molecules.
-
Sonciate the substrates in anhydrous toluene for 5 minutes.
-
Rinse the substrates with absolute ethanol and dry them under a stream of dry nitrogen.
-
To promote cross-linking within the monolayer, cure the coated substrates in an oven at 120°C for 30 minutes.
5. Characterization:
-
Measure the static water contact angle to assess the hydrophobicity of the surface.
-
Measure the monolayer thickness using ellipsometry.
-
Image the surface topography using AFM to evaluate the uniformity of the monolayer.
Visualizations
Caption: Experimental workflow for this compound monolayer formation.
Caption: Troubleshooting decision tree for common 5-HTS monolayer issues.
References
How to minimize multilayer formation in 5-Hexenyltrichlorosilane coatings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 5-Hexenyltrichlorosilane (5-HTS) for surface modification. The following troubleshooting guides and frequently asked questions (FAQs) address common issues, with a focus on preventing the formation of undesirable multilayers and ensuring the creation of high-quality self-assembled monolayers (SAMs).
Troubleshooting Guide: Minimizing Multilayer Formation
Uncontrolled polymerization of this compound can lead to the formation of thick, uneven multilayers instead of a uniform monolayer. This guide provides a systematic approach to identify and resolve the root causes of this issue.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for diagnosing and resolving multilayer formation in 5-HTS coatings.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of multilayer formation in this compound coatings?
A1: The primary cause of multilayer formation is the uncontrolled polymerization of this compound in solution or on the substrate surface before a uniform monolayer can form. This is most often triggered by an excess of water in the reaction environment. The trichlorosilyl headgroup of 5-HTS is highly reactive and readily hydrolyzes in the presence of water to form silanols. While a controlled amount of surface-adsorbed water is necessary for the formation of a covalent bond with the substrate, excess water in the bulk solution leads to premature hydrolysis and subsequent condensation of silane molecules with each other, forming oligomers and polymers that then deposit on the surface as a disordered multilayer.
Q2: How does the concentration of the this compound solution affect coating quality?
A2: The concentration of the 5-HTS solution is a critical parameter. Higher concentrations can accelerate the rate of intermolecular condensation, leading to the formation of aggregates in the solution and subsequent deposition of a thick, non-uniform film.[1] Conversely, a very low concentration may result in an incomplete monolayer due to insufficient silane molecules being available to cover the entire substrate surface. It is crucial to optimize the concentration to balance the rate of surface reaction with the prevention of bulk polymerization.
Q3: What is the role of the solvent in the self-assembly process?
A3: The choice of solvent is critical for achieving a high-quality SAM. An ideal solvent should be anhydrous to prevent premature hydrolysis and polymerization of the 5-HTS in the bulk solution. Common solvents for silanization include anhydrous toluene or hexane. The solvent also influences the solubility and diffusion of the silane molecules to the substrate surface.
Q4: How critical is the reaction time for achieving a monolayer?
A4: Reaction time is a crucial factor that requires careful optimization. A sufficient amount of time is necessary for the 5-HTS molecules to adsorb onto the substrate, self-organize, and form a densely packed monolayer. However, excessively long reaction times can increase the likelihood of multilayer formation, especially if there are trace amounts of water present that can slowly lead to polymerization. It is recommended to determine the optimal reaction time experimentally for your specific substrate and conditions.
Q5: Can the age of the this compound solution impact the coating results?
A5: Absolutely. This compound is highly sensitive to moisture and will degrade over time, even when stored under what are thought to be anhydrous conditions. It is strongly recommended to use a freshly prepared solution for each experiment. Over time, trace amounts of moisture can cause the silane to hydrolyze and polymerize within the storage container, leading to the deposition of aggregates and multilayers rather than a uniform SAM.
Experimental Protocols
Protocol 1: Standard Procedure for this compound Monolayer Formation
This protocol outlines a general procedure for depositing a 5-HTS monolayer on a silicon substrate with a native oxide layer.
1. Substrate Preparation:
- Cut silicon wafers into the desired dimensions.
- Clean the substrates by sonicating in a sequence of acetone, isopropanol, and deionized water (10 minutes each).
- Dry the substrates under a stream of dry nitrogen.
- Activate the surface to generate hydroxyl groups by treating with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
- Rinse the substrates thoroughly with deionized water and dry under a stream of dry nitrogen.
2. Silanization:
- Prepare a 1-5 mM solution of this compound in anhydrous toluene in a glovebox or under an inert atmosphere (e.g., argon or nitrogen).
- Immediately immerse the cleaned and activated substrates into the silane solution.
- Allow the reaction to proceed for 1-2 hours at room temperature.
- Remove the substrates from the solution and rinse thoroughly with fresh anhydrous toluene to remove any physisorbed molecules.
- Further rinse with isopropanol and then deionized water.
3. Curing:
- Dry the coated substrates under a stream of dry nitrogen.
- Cure the substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of stable siloxane bonds.
Experimental Workflow for 5-HTS Monolayer Formation
Caption: Step-by-step experimental workflow for the deposition of a 5-HTS self-assembled monolayer.
Data Presentation
The following tables summarize typical experimental parameters and expected characterization results for 5-HTS monolayers. Note that optimal values may vary depending on the specific substrate and experimental setup.
Table 1: Key Experimental Parameters for Monolayer Formation
| Parameter | Recommended Range | Potential Issue with Incorrect Value |
| 5-HTS Concentration | 1 - 10 mM | High: Multilayer formation, aggregationLow: Incomplete monolayer |
| Solvent | Anhydrous Toluene, Hexane | Non-anhydrous: Bulk polymerization |
| Reaction Time | 30 - 120 minutes | Long: Increased risk of multilayer formationShort: Incomplete monolayer |
| Reaction Temperature | 20 - 25 °C | High: Increased polymerization rate |
| Curing Temperature | 110 - 120 °C | Low: Incomplete covalent bonding to surface |
| Curing Time | 30 - 60 minutes | Short: Incomplete cross-linking |
Table 2: Expected Characterization Results for a 5-HTS Monolayer
| Characterization Technique | Expected Result | Indication of Multilayer Formation |
| Ellipsometry | ~1.0 - 1.5 nm | Significantly thicker layer (> 2 nm) |
| Contact Angle (Water) | 80° - 90° | Lower contact angle, high hysteresis |
| Atomic Force Microscopy (AFM) | Smooth surface, RMS roughness < 0.5 nm | Large aggregates, high surface roughness |
Mechanism of 5-HTS Self-Assembled Monolayer Formation
The formation of a 5-HTS SAM on a hydroxylated surface proceeds through a series of steps involving hydrolysis and condensation.
Caption: The reaction pathway for the formation of a 5-HTS self-assembled monolayer on a hydroxylated substrate.
References
Strategies for improving the stability of 5-Hexenyltrichlorosilane functionalized surfaces
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Hexenyltrichlorosilane (HETCS) for surface functionalization. The information is designed to help improve the stability and quality of your functionalized surfaces.
Troubleshooting Guide
This guide addresses common issues encountered during the functionalization process with HETCS.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Inconsistent or patchy surface coating (low reproducibility) | 1. Incomplete substrate cleaning and hydroxylation.2. Presence of moisture in the reaction solvent or environment.3. Uneven temperature during deposition.4. Silane solution degradation. | 1. Use a rigorous cleaning protocol (e.g., Piranha or RCA clean) to ensure a uniform layer of surface hydroxyl groups.2. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).3. Ensure uniform heating of the reaction vessel.4. Use freshly prepared HETCS solution for each experiment. |
| Poor adhesion of the silane layer | 1. Insufficient surface activation (low density of Si-OH groups).2. Formation of a thick, disordered multilayer instead of a monolayer.3. Inadequate curing (post-deposition bake). | 1. Optimize the surface activation step. Consider extending the duration or using a more effective method.2. Reduce the concentration of HETCS in the solution and shorten the deposition time.3. Implement a post-deposition baking step (e.g., 110-120°C) to promote covalent bond formation with the surface. |
| Low water contact angle on the functionalized surface | 1. Incomplete monolayer formation.2. Surface contamination after functionalization.3. Hydrolysis and degradation of the silane layer. | 1. Verify the reaction conditions and ensure the purity of the HETCS.2. Handle and store the functionalized substrates in a clean, dry environment.3. Minimize exposure to humid environments and aqueous solutions. If for use in aqueous media, consider the inherent stability limitations. |
| High degree of particle aggregation on the surface | 1. Polymerization of HETCS in solution due to moisture.2. Excessive concentration of HETCS. | 1. Ensure strictly anhydrous conditions. Consider using a solvent with a very low water content.2. Lower the concentration of the HETCS solution. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the degradation of HETCS functionalized surfaces?
The primary degradation mechanism is the hydrolysis of the siloxane (Si-O-Si) bonds that link the HETCS molecules to the substrate and to each other. This process is initiated by water molecules and leads to the detachment of the silane from the surface. The high reactivity of the trichlorosilyl headgroup of HETCS with water makes it particularly susceptible to this issue if not handled under strictly anhydrous conditions during and after deposition.[1]
Q2: How does humidity affect the functionalization process?
Humidity plays a critical and often detrimental role. Excess moisture in the solvent or the reaction atmosphere can cause premature hydrolysis and polymerization of HETCS in the bulk solution, leading to the formation of siloxane oligomers.[2] These oligomers can then physisorb onto the surface, resulting in a thick, unstable, and non-uniform coating rather than a covalently bound monolayer.
Q3: What is the expected water contact angle for a high-quality HETCS monolayer?
For a well-formed, dense monolayer of a hydrocarbon-terminated silane like HETCS, the surface should be hydrophobic. While specific values for HETCS are not extensively reported, analogous long-chain alkyltrichlorosilane monolayers typically exhibit water contact angles in the range of 95-110°.[3][4] A significantly lower contact angle may indicate an incomplete or disordered monolayer.
Q4: Is a post-deposition annealing (curing) step necessary?
Yes, a post-deposition baking or annealing step is highly recommended. This step, typically performed at 110-120°C, provides the thermal energy required to drive the condensation reaction between the silanol groups of the hydrolyzed HETCS and the hydroxyl groups on the substrate surface. This promotes the formation of stable, covalent Si-O-Si bonds and removes residual water and solvent.
Q5: Can I use HETCS for applications in aqueous environments?
While HETCS functionalization can provide a hydrophobic surface, the long-term stability of any organosilane monolayer in aqueous environments is a concern.[3] The rate of hydrolysis depends on factors like pH, temperature, and the specific ions in the solution. For applications requiring prolonged exposure to water, the stability of the layer should be carefully characterized over time.
Q6: How does the terminal vinyl group on HETCS affect stability?
The terminal vinyl (alkene) group is relatively stable under typical silanization and storage conditions. However, it is a reactive functional group that can undergo addition reactions. If the surface is exposed to oxidizing agents, UV radiation, or certain catalysts, the vinyl group could potentially react, altering the surface chemistry. This reactivity, however, is often exploited for subsequent functionalization steps (e.g., hydrosilylation, thiol-ene click chemistry).[5][6][7]
Quantitative Data on Silane Monolayer Stability
The following tables summarize representative quantitative data for organosilane monolayers, which can be used as a reference for estimating the stability of HETCS-functionalized surfaces.
Table 1: Stability of Various Self-Assembled Monolayers (SAMs) in an Aqueous Environment
| SAM Type | Substrate | Treatment Condition | Change in Water Contact Angle | Reference |
| -CH₃ terminated alkanethiol | Gold | 5 days in serum-free media at 37°C | 97° ± 2° to 58° ± 1° | [3] |
| -COOH terminated alkanethiol | Gold | 5 days in serum-free media at 37°C | 35° ± 4° to 49° ± 2° | [3] |
| -OH terminated alkanethiol | Gold | 5 days in serum-free media at 37°C | 49° ± 3° to 49° ± 3° (no change) | [3] |
Note: This data is for alkanethiols on gold but illustrates the potential for significant changes in surface properties upon exposure to aqueous media.
Table 2: Thermal Stability of Organosilane Monolayers in Ultrahigh Vacuum
| Silane Monolayer | Substrate | Temperature of Onset of Degradation | Reference |
| 4-aminobutyltriethoxysilane (ABTES) | Hydroxylated Silicon | Stable up to 250°C | [8] |
| 1H,1H,2H,2H-perfluorodecyltriethoxysilane (PFDS) | Hydroxylated Silicon | Stable up to 350°C | [8] |
Note: This data highlights the generally high thermal stability of silane monolayers in a vacuum, which is beneficial for processes requiring heating.
Experimental Protocols
Protocol 1: Surface Functionalization of Silicon Oxide with HETCS (Vapor Deposition)
This protocol is recommended for achieving a uniform, high-quality monolayer.
-
Substrate Cleaning and Hydroxylation:
-
Clean silicon substrates (with a native oxide layer) by sonicating in acetone, then isopropanol, for 15 minutes each.
-
Dry the substrates under a stream of dry nitrogen.
-
Perform plasma cleaning in an oxygen plasma for 5-10 minutes to remove organic contaminants and generate a hydroxylated surface. Alternatively, use a Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes, followed by copious rinsing with deionized water and drying with nitrogen. (Caution: Piranha solution is extremely corrosive and reactive).
-
-
Vapor Phase Silanization:
-
Place the cleaned, dry substrates in a vacuum desiccator.
-
In a small, open vial inside the desiccator, place a few drops (e.g., 100-200 µL) of this compound.
-
Evacuate the desiccator to a pressure of <1 Torr.
-
Leave the substrates in the HETCS vapor for 1-3 hours at room temperature. The low pressure and absence of solvent minimize the formation of aggregates.
-
-
Post-Deposition Rinsing and Curing:
-
Vent the desiccator with dry nitrogen.
-
Remove the substrates and immediately rinse them with anhydrous toluene or hexane to remove any physisorbed molecules.
-
Sonicate briefly (1-2 minutes) in fresh anhydrous solvent.
-
Dry the substrates with a stream of dry nitrogen.
-
Cure the substrates in an oven at 110-120°C for 30-60 minutes to form stable covalent bonds.
-
-
Characterization:
-
Measure the static water contact angle to assess the hydrophobicity and completeness of the monolayer.
-
Use X-ray Photoelectron Spectroscopy (XPS) to confirm the elemental composition of the surface.
-
Use Atomic Force Microscopy (AFM) to visualize the surface topography and check for aggregates.
-
Visualizations
Caption: Experimental workflow for HETCS surface functionalization.
References
- 1. Vinyltrichlorosilane | C2H3Cl3Si | CID 6413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Instability of Self-Assembled Monolayers (SAM) as a Model Material System for Macrophage/FBGC Cellular Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. paint.org [paint.org]
- 6. Vinyl-Functional Silicones - Gelest [technical.gelest.com]
- 7. How is Vinyl Terminated Silicone Fluid produced? - Vinyl Terminated Silicone Fluid factory-BIYUAN [vinylterminated.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Characterization of Self-Assembled Monolayers: A Comparative Guide to 5-Hexenyltrichlorosilane, Octadecyltrichlorosilane, and (3-Aminopropyl)triethoxysilane
A detailed comparison of the surface characteristics of self-assembled monolayers (SAMs) derived from 5-Hexenyltrichlorosilane (FHTS), Octadecyltrichlorosilane (OTS), and (3-Aminopropyl)triethoxysilane (APTES) is presented. This guide provides researchers, scientists, and drug development professionals with quantitative data from X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM), alongside detailed experimental protocols for the formation and characterization of these widely used organosilane monolayers.
Self-assembled monolayers are crucial tools for tailoring the surface properties of materials, finding applications in fields ranging from biocompatible coatings and biosensors to nanoelectronics. The choice of organosilane precursor dictates the functionality and physical characteristics of the resulting monolayer. This guide focuses on three prominent examples: this compound, which introduces a reactive terminal alkene group; Octadecyltrichlorosilane, which forms a dense, hydrophobic layer; and (3-Aminopropyl)triethoxysilane, which provides a primary amine functionality for further chemical modification.
Comparative Analysis of Monolayer Properties
The successful formation and quality of SAMs are critically dependent on the deposition method and the inherent properties of the organosilane. XPS and AFM are powerful techniques to probe the chemical composition, thickness, and topography of these ultrathin films.
X-ray Photoelectron Spectroscopy (XPS) Data
XPS provides quantitative elemental composition and chemical state information of the top few nanometers of a surface. The following table summarizes typical XPS data for FHTS, OTS, and APTES monolayers on a silicon substrate with a native oxide layer.
| Parameter | This compound (FHTS) | Octadecyltrichlorosilane (OTS) | (3-Aminopropyl)triethoxysilane (APTES) |
| Elemental Composition (Atomic %) | |||
| Carbon (C) | ~25-35% | ~40-50% | ~15-25% |
| Oxygen (O) | ~35-45% | ~30-40% | ~40-50% |
| Silicon (Si) | ~20-30% | ~10-20% | ~25-35% |
| Nitrogen (N) | Not Applicable | Not Applicable | ~2-8% |
| High-Resolution C 1s Peak (eV) | 284.8 (C-C, C-H), 286.3 (C=C)[1] | ~285.3 (C-C, C-H)[2] | ~285.0 (C-C), ~286.5 (C-N)[3] |
| High-Resolution Si 2p Peak (eV) | ~102-103 (Si-O-C) | ~102-103 (Si-O-C) | ~102-103 (Si-O-C) |
| High-Resolution N 1s Peak (eV) | Not Applicable | Not Applicable | ~399.5 (-NH2), ~401.4 (-NH3+)[3] |
Note: The elemental composition can vary depending on the density and uniformity of the monolayer, as well as the thickness of the underlying silicon oxide.
Atomic Force Microscopy (AFM) Data
AFM is employed to visualize the surface topography and measure the thickness and roughness of the monolayers.
| Parameter | This compound (FHTS) | Octadecyltrichlorosilane (OTS) | (3-Aminopropyl)triethoxysilane (APTES) |
| Monolayer Thickness | ~0.7 - 1.0 nm | ~2.6 ± 0.2 nm[4] | ~0.8 - 1.5 nm[5] |
| RMS Roughness (Ra) | ~0.2 - 0.5 nm | ~0.1 - 0.3 nm[4] | ~0.2 - 0.8 nm[6] |
The longer alkyl chain of OTS results in a significantly thicker and generally smoother monolayer compared to the shorter FHTS and APTES molecules. The roughness of APTES monolayers can be higher due to the potential for polymerization and the formation of aggregates.[6]
Experimental Protocols
Detailed methodologies are crucial for the reproducible formation of high-quality self-assembled monolayers. The following sections outline the key steps for the deposition and characterization of FHTS, OTS, and APTES monolayers on silicon substrates.
I. Substrate Preparation (Applicable to all three organosilanes)
-
Cleaning: Silicon wafers are sonicated in a sequence of solvents (e.g., acetone, isopropanol, and deionized water) for 15 minutes each to remove organic contaminants.
-
Hydroxylation: The cleaned wafers are immersed in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes to remove any remaining organic residues and to generate a hydrophilic surface rich in hydroxyl (-OH) groups. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood.
-
Rinsing and Drying: The wafers are thoroughly rinsed with deionized water and then dried under a stream of high-purity nitrogen gas.
II. Monolayer Deposition
The deposition of organosilane monolayers can be performed from either the vapor or liquid phase.
-
Place the cleaned substrates in a vacuum desiccator.
-
Place a small vial containing a few drops of the desired organosilane (FHTS, OTS, or APTES) inside the desiccator.
-
Evacuate the desiccator to a pressure of ~100 mTorr.
-
Allow the deposition to proceed for 2-3 hours at room temperature.
-
After deposition, vent the desiccator and remove the coated substrates.
-
Anneal the substrates at 120°C for 30 minutes to promote covalent bonding and remove physisorbed molecules.
-
Prepare a 1-5 mM solution of the organosilane in an anhydrous solvent (e.g., toluene or hexane).
-
Immerse the cleaned substrates in the silane solution under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the self-assembly process to occur for 1-24 hours, depending on the desired monolayer density.
-
Remove the substrates from the solution and rinse thoroughly with the anhydrous solvent to remove any unbound molecules.
-
Cure the coated substrates by baking at 120°C for 30-60 minutes.
III. Characterization
-
Introduce the coated substrates into the ultra-high vacuum chamber of the XPS instrument.
-
Acquire a survey spectrum to identify the elemental composition of the surface.
-
Perform high-resolution scans of the C 1s, O 1s, Si 2p, and (for APTES) N 1s regions to determine the chemical states of the elements.
-
Use appropriate software to perform peak fitting and quantification of the atomic concentrations.
-
Mount the coated substrate on the AFM stage.
-
Use a silicon cantilever with a sharp tip to scan the surface in tapping mode to minimize sample damage.
-
Acquire topographic images over various scan sizes (e.g., 1x1 µm² and 5x5 µm²) to assess the uniformity and morphology of the monolayer.
-
To measure the monolayer thickness, a scratch can be carefully made on the surface, and the height difference between the coated and uncoated regions can be measured from a line profile across the scratch.
-
Calculate the root-mean-square (RMS) roughness from the acquired height data.
Visualizing the Workflow and Comparative Logic
To better illustrate the experimental process and the logic of comparison, the following diagrams are provided.
Caption: Experimental workflow for the preparation and characterization of organosilane monolayers.
References
A Comparative Analysis of 5-Hexenyltrichlorosilane and Other Vinyl-Terminated Silanes for Surface Modification and Polymer Composite Applications
For Researchers, Scientists, and Drug Development Professionals
In the realm of materials science and bioconjugation, the selection of an appropriate silane coupling agent is paramount for achieving desired surface properties and composite performance. This guide provides a detailed comparison of 5-Hexenyltrichlorosilane against other commonly utilized vinyl-terminated silanes, focusing on key performance metrics such as reactivity, surface modification efficiency, and thermal stability. The information presented herein is supported by experimental data and established principles of silane chemistry to aid in the selection of the optimal silane for specific research and development applications.
Performance Comparison of Vinyl-Terminated Silanes
The performance of vinyl-terminated silanes is primarily dictated by two key structural features: the nature of the hydrolyzable groups on the silicon atom and the length of the alkyl chain separating the vinyl group from the silicon atom. This compound possesses a trichlorosilyl group, which exhibits significantly different reactivity compared to the more common trialkoxysilanes like Vinyltrimethoxysilane (VTMS) and Vinyltriethoxysilane (VTES).
Reactivity: Hydrolysis and Condensation
The initial step in the application of silane coupling agents involves the hydrolysis of the silyl group to form reactive silanols, followed by condensation with surface hydroxyl groups or other silanol molecules.
-
Chlorosilanes vs. Alkoxysilanes: Trichlorosilanes, such as this compound, are generally more reactive towards hydrolysis than their trialkoxy counterparts.[1] The silicon-chlorine bond is more labile and readily reacts with trace moisture to form silanols and hydrochloric acid as a byproduct.[1] This high reactivity can be advantageous for rapid surface modification but requires stringent control over reaction conditions to prevent premature self-condensation and ensure a uniform monolayer. In contrast, trialkoxysilanes exhibit slower hydrolysis rates that are often pH-dependent, typically requiring acidic or basic catalysis to proceed at a practical rate.[2][3]
-
Influence of Alkoxy Group: Among trialkoxysilanes, methoxy groups hydrolyze faster than ethoxy groups due to lower steric hindrance.[4]
-
Impact of Alkyl Chain Length: The length of the alkyl chain between the vinyl group and the silicon atom can influence the hydrolysis and condensation kinetics, primarily through steric effects. While no direct kinetic data for this compound was found, longer alkyl chains can sterically hinder the approach of water molecules to the silicon center, potentially slowing down the initial hydrolysis step compared to shorter-chain silanes. However, the high intrinsic reactivity of the trichlorosilyl group is likely to be the dominant factor.
Table 1: Comparative Reactivity of Vinyl-Terminated Silanes
| Silane | Hydrolyzable Group | Relative Hydrolysis Rate | Byproduct | Catalyst Requirement |
| This compound | -Cl | Very High | HCl | None |
| Vinyltrimethoxysilane (VTMS) | -OCH₃ | Moderate to High | CH₃OH | Acid or Base |
| Vinyltriethoxysilane (VTES) | -OC₂H₅ | Moderate | C₂H₅OH | Acid or Base |
| Allyltrimethoxysilane | -OCH₃ | Moderate to High | CH₃OH | Acid or Base |
Surface Modification Efficiency
The efficiency of a silane in modifying a surface is often evaluated by the hydrophobicity it imparts, which can be quantified by measuring the water contact angle. A higher contact angle generally indicates a more hydrophobic surface and a denser silane layer.
-
Influence of Alkyl Chain Length: Longer alkyl chains, such as the hexenyl group in this compound, are expected to create a more hydrophobic surface compared to the shorter vinyl or allyl groups. This is due to the increased nonpolar character of the longer hydrocarbon chain, which can pack more densely on the surface, leading to a higher water contact angle.
-
Grafting Density: The density of the grafted silane layer is a critical factor for performance. While chlorosilanes can form well-ordered self-assembled monolayers, their high reactivity can also lead to uncontrolled polymerization if moisture is not rigorously excluded.[1] The grafting density can be influenced by reaction conditions such as silane concentration, temperature, and reaction time.[5][6]
Table 2: Expected Surface Properties after Modification
| Silane | Alkyl Chain Length | Expected Water Contact Angle | Key Structural Feature for Surface Property |
| This compound | C6 | High | Long, nonpolar hexenyl chain |
| Vinyltrimethoxysilane (VTMS) | C2 (vinyl) | Moderate | Short vinyl group |
| Allyltrimethoxysilane | C3 | Moderate to High | Propyl spacer |
Note: Actual contact angles will vary depending on the substrate, surface preparation, and silanization protocol.
Reactivity of the Vinyl Group: Hydrosilylation
The terminal vinyl group allows for further chemical modification, most commonly through hydrosilylation reactions. This is a key reaction for crosslinking in polymers and for attaching other functional molecules.
-
Influence of Alkyl Spacer: The reactivity of the vinyl group in hydrosilylation can be influenced by the length of the alkyl spacer. For terminal alkenes, longer chains generally do not have a significant electronic effect on the double bond itself. However, steric hindrance around the double bond can play a role, with very bulky groups potentially slowing the reaction rate.[7] In the case of this compound, the hexenyl chain provides flexibility and positions the vinyl group away from the potentially bulky silyl anchor on the surface, which could enhance its accessibility and reactivity in subsequent reactions compared to a vinyl group directly attached to the silicon.
Table 3: Reactivity in Hydrosilylation
| Silane | Structural Feature | Expected Hydrosilylation Reactivity | Rationale |
| This compound | Vinyl group at the end of a C6 chain | High | Flexible chain enhances accessibility of the terminal double bond. |
| Vinyltrimethoxysilane (VTMS) | Vinyl group directly attached to the silicon atom | High | Unhindered terminal alkene. |
| Allyltrimethoxysilane | Vinyl group at the end of a C3 chain | High | Flexible spacer provides good accessibility. |
Thermal Stability
The thermal stability of the silane coupling agent is critical for applications in high-performance composites that are processed at elevated temperatures.
Experimental Protocols
To facilitate a direct and quantitative comparison of these silanes in a laboratory setting, the following experimental protocols are provided.
Protocol 1: Determination of Hydrolysis and Condensation Rates by FT-IR Spectroscopy
This method allows for the in-situ monitoring of the disappearance of Si-O-R (for alkoxysilanes) or Si-Cl (for chlorosilanes) bonds and the appearance of Si-OH and Si-O-Si bonds.[10][11]
Materials:
-
Silane of interest (e.g., this compound, VTMS)
-
Anhydrous solvent (e.g., THF, acetonitrile)
-
Deionized water
-
(For alkoxysilanes) Acid or base catalyst (e.g., acetic acid, ammonia)
-
FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory
Procedure:
-
Prepare a solution of the silane in the anhydrous solvent at a known concentration (e.g., 5% v/v).
-
Record a background spectrum of the pure solvent.
-
Inject a stoichiometric amount of water (and catalyst if needed) into the silane solution while continuously recording FT-IR spectra at fixed time intervals.
-
Monitor the change in absorbance of the characteristic peaks:
-
Si-O-C stretching (for alkoxysilanes, ~1080-1190 cm⁻¹)
-
Si-Cl stretching (for chlorosilanes, ~610-640 cm⁻¹)
-
Si-OH stretching (~3200-3700 cm⁻¹ and ~850-950 cm⁻¹)
-
Si-O-Si stretching (~1000-1130 cm⁻¹)
-
-
Plot the normalized peak areas versus time to determine the reaction kinetics.
Protocol 2: Surface Modification and Contact Angle Measurement
This protocol assesses the efficiency of surface modification by measuring the static water contact angle on a treated substrate.[12][13]
Materials:
-
Substrate (e.g., silicon wafer, glass slide)
-
Piranha solution (H₂SO₄/H₂O₂ mixture, handle with extreme caution ) or oxygen plasma cleaner
-
Anhydrous toluene
-
Silane solutions (e.g., 1% v/v in anhydrous toluene)
-
Contact angle goniometer
Procedure:
-
Clean the substrate by immersing in Piranha solution for 30 minutes or treating with oxygen plasma for 5 minutes to generate surface hydroxyl groups. Rinse thoroughly with deionized water and dry under a stream of nitrogen.
-
Immerse the cleaned substrates in the silane solutions for a defined period (e.g., 2 hours) under an inert atmosphere.
-
Remove the substrates and rinse with fresh anhydrous toluene to remove any physisorbed silane.
-
Cure the substrates in an oven at 120°C for 1 hour to promote covalent bond formation.
-
Measure the static water contact angle at multiple points on each surface using a contact angle goniometer.
Protocol 3: Evaluation of Adhesion Promotion by Lap Shear Test
This test quantifies the improvement in adhesive strength between two substrates after treatment with the silane coupling agent.[14][15]
Materials:
-
Substrates for bonding (e.g., aluminum, glass, or composite coupons)
-
Adhesive (e.g., epoxy, polyurethane)
-
Silane solutions for priming
-
Universal testing machine with a tensile load cell
Procedure:
-
Prepare the surfaces of the substrates as per a standard cleaning and activation procedure.
-
Apply a thin layer of the silane solution to the bonding area of the substrates and allow to dry/cure according to the silane's requirements.
-
Apply the adhesive to one of the treated surfaces and create a single lap joint with a defined overlap area.
-
Cure the adhesive according to the manufacturer's instructions.
-
Measure the shear strength of the bonded joint using the universal testing machine at a constant crosshead speed.
-
Compare the shear strength of the silane-treated joints to untreated control samples.
Visualizing Reaction Pathways and Experimental Workflows
To further elucidate the processes described, the following diagrams are provided in the DOT language for Graphviz.
Caption: General reaction pathway for silane hydrolysis and condensation on a substrate.
Caption: Experimental workflow for comparing silane coupling agents.
Caption: Simplified signaling pathway for platinum-catalyzed hydrosilylation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics of alkoxysilanes hydrolysis: An empirical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Study on the graft modification mechanism of macroporous silica gel surface based on silane coupling agent vinyl triethoxysilane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Different Grafting Density of Amino Silane Coupling Agents on Thermomechanical Properties of Cross-Linked Epoxy Resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Surface-wetting characterization using contact-angle measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The effect of five silane coupling agents on the bond strength of a luting cement to a silica-coated titanium - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Surface Hydrophobicity: A Comparative Guide to 5-Hexenyltrichlorosilane and Alternative Silane Coatings
For researchers, scientists, and drug development professionals, achieving a hydrophobic surface is often a critical step in experimental design and device fabrication. This guide provides a comparative analysis of 5-Hexenyltrichlorosilane (5-HTS) and other common silane-based hydrophobic coatings, with a focus on assessing their performance through contact angle goniometry.
The hydrophobicity of a surface, its ability to repel water, is quantified by the water contact angle. A contact angle greater than 90° indicates a hydrophobic surface, while a contact angle exceeding 150° signifies superhydrophobicity. Contact angle goniometry is the standard technique for measuring this property, providing valuable insights into surface chemistry and wettability.
This guide details the experimental protocols for preparing hydrophobic coatings using various silane reagents and for measuring their corresponding water contact angles. It also presents a comparative summary of the hydrophobicity of these coatings based on available experimental data.
Comparative Performance of Hydrophobic Silane Coatings
The selection of a hydrophobic coating often depends on the desired degree of water repellency, the substrate material, and the specific application. While this compound is a viable option for creating hydrophobic surfaces due to its reactive trichlorosilyl group and its hexenyl functional group, which can be useful for further chemical modifications, a direct comparison of its water contact angle with other common silanes is crucial for informed decision-making.
The following table summarizes the static, advancing, and receding water contact angles for several widely used silane-based hydrophobic coatings. It is important to note that while extensive data is available for alternatives, specific quantitative water contact angle measurements for this compound are not readily found in the reviewed literature. However, based on its chemical structure, a significant hydrophobic character is expected.
| Coating Material | Substrate | Static Water Contact Angle (°) | Advancing Water Contact Angle (°) | Receding Water Contact Angle (°) |
| This compound (5-HTS) | Silicon/Glass | Data not available | Data not available | Data not available |
| Dursan | Stainless Steel (Smooth) | 119.3[1] | 96.2[1] | 70.9[1] |
| Stainless Steel (Rough) | 146.7[1] | - | - | |
| SilcoNert® 2000 | Stainless Steel (Smooth) | 99.4[1] | 83.0[1] | 47.0[1] |
| Stainless Steel (Rough) | 74.1[1] | - | - | |
| Octadecyltrichlorosilane (OTS) | Silicon/Glass | ~107 - 115[2][3] | - | - |
| Perfluorooctyltrichlorosilane (PFOTS) | Silicon/Glass | ~113.7[4] | - | - |
Note: The contact angles for Dursan and SilcoNert® 2000 are provided for both smooth and rough stainless steel surfaces to highlight the influence of surface topography on wettability. A dash (-) indicates that the data was not specified in the cited sources.
Experimental Protocols
Reproducible and accurate assessment of hydrophobicity relies on standardized experimental procedures for both coating fabrication and contact angle measurement.
I. Fabrication of Silane-Based Hydrophobic Coatings
This protocol describes the general procedure for creating a self-assembled monolayer (SAM) of organosilanes on a silicon or glass substrate. This method can be adapted for this compound, Octadecyltrichlorosilane, and Perfluorooctyltrichlorosilane.
Materials:
-
Substrate (e.g., silicon wafer, glass slide)
-
Silane precursor (this compound, Octadecyltrichlorosilane, or Perfluorooctyltrichlorosilane)
-
Anhydrous solvent (e.g., toluene, hexane)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Deionized water
-
Nitrogen gas stream
-
Oven
Procedure:
-
Substrate Cleaning:
-
Immerse the substrate in Piranha solution for 15-30 minutes to remove organic residues and hydroxylate the surface. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the substrate thoroughly with deionized water.
-
Dry the substrate under a stream of nitrogen gas.
-
Bake the substrate in an oven at 110-120°C for at least 1 hour to remove any residual water.
-
-
Silanization (Solution Deposition):
-
Prepare a dilute solution (typically 1-5 mM) of the desired silane precursor in an anhydrous solvent inside a glovebox or under an inert atmosphere to prevent premature hydrolysis of the silane.
-
Immerse the cleaned and dried substrate in the silane solution.
-
Allow the reaction to proceed for a specified time, typically ranging from 30 minutes to several hours, depending on the desired monolayer quality.
-
After immersion, rinse the coated substrate with the anhydrous solvent to remove any unbound silane molecules.
-
Dry the coated substrate under a stream of nitrogen gas.
-
Optionally, cure the coated substrate in an oven at 110-120°C for 30-60 minutes to promote covalent bond formation and stabilize the monolayer.
-
II. Contact Angle Measurement by Goniometry
The static sessile drop method is a common and straightforward technique for measuring the water contact angle.
Materials and Equipment:
-
Contact angle goniometer with a high-resolution camera and analysis software.
-
Microsyringe with a hydrophobic needle.
-
High-purity deionized water.
-
Coated substrate.
Procedure:
-
Sample Placement: Place the coated substrate on the sample stage of the goniometer. Ensure the surface is level.
-
Droplet Deposition: Using the microsyringe, carefully dispense a small droplet of deionized water (typically 2-5 µL) onto the surface of the coated substrate.
-
Image Capture: The goniometer's camera will capture a high-resolution image of the droplet at the solid-liquid-vapor interface.
-
Angle Analysis: The software analyzes the captured image to determine the angle formed between the tangent of the droplet and the surface of the substrate. This angle is the static water contact angle.
-
Multiple Measurements: To ensure accuracy and account for any surface heterogeneity, perform measurements at multiple locations on the substrate and calculate the average contact angle.
Experimental Workflow for Assessing Coating Hydrophobicity
The following diagram illustrates the logical flow of the experimental process, from substrate preparation to the final assessment of hydrophobicity.
Caption: Experimental workflow for fabricating and assessing the hydrophobicity of silane coatings.
References
Comparative Guide to Confirming Covalent Attachment of 5-Hexenyltrichlorosilane via FTIR Analysis
For researchers and professionals in materials science and drug development, the successful functionalization of surfaces is a critical step. Organosilanes, such as 5-Hexenyltrichlorosilane, are frequently used to form self-assembled monolayers (SAMs), creating a stable, covalent linkage to substrates like silicon or glass. Verifying the formation and quality of these monolayers is essential. This guide provides an objective comparison of Fourier Transform Infrared (FTIR) Spectroscopy and X-ray Photoelectron Spectroscopy (XPS) for confirming the covalent attachment of this compound, supported by experimental data and detailed protocols.
FTIR Spectroscopy for Silane Monolayer Characterization
FTIR spectroscopy is a powerful, non-destructive technique that provides information about the vibrational modes of chemical bonds.[1] When analyzing the attachment of this compound to a hydroxyl-terminated surface (like SiO₂), FTIR can directly probe the formation of the crucial Si-O-Si covalent linkage.[2][3] The analysis typically focuses on the appearance of new peaks corresponding to the siloxane network and the organic functional groups of the silane, alongside the disappearance of peaks from the initial surface.
Quantitative Data Summary: Characteristic FTIR Peaks
The confirmation of this compound attachment relies on identifying specific vibrational bands. The table below summarizes the key peaks of interest. The presence of Si-O-Si bands and the attenuation of the Si-OH band are primary indicators of successful covalent bonding.
| Vibrational Mode | Wavenumber (cm⁻¹) | Interpretation |
| Si-O-Si Asymmetric Stretch | ~1000 - 1100 | Primary evidence of siloxane network formation, confirming covalent attachment to the oxide surface. [3][4][5] |
| Si-O-Si Bending/Symmetric Stretch | ~800 | Further confirmation of the siloxane backbone.[3][4] |
| C-H Stretch (Alkyl Chain) | ~2850 - 2960 | Confirms the presence of the hexenyl alkyl chain on the surface.[6] |
| C=C Stretch (Alkene) | ~1640 | Confirms the presence of the terminal vinyl group from the 5-hexenyl chain. |
| Si-OH Stretch (Surface Silanols) | Broad, ~3200 - 3600 | Disappearance or significant reduction of this band indicates consumption of surface hydroxyl groups.[3] |
Comparison with an Alternative: X-ray Photoelectron Spectroscopy (XPS)
While FTIR identifies chemical bonds, XPS is a surface-sensitive quantitative technique that provides information on the elemental composition and chemical states of the elements within the top few nanometers of a surface.[7][8] It serves as an excellent complementary method to confirm the presence and bonding environment of silicon, carbon, and oxygen.
Performance Comparison: FTIR vs. XPS
| Feature | FTIR Spectroscopy | X-ray Photoelectron Spectroscopy (XPS) |
| Principle | Measures absorption of infrared radiation corresponding to molecular vibrations.[1] | Measures kinetic energy of electrons ejected by X-ray bombardment, identifying elements and chemical states.[7] |
| Information Provided | Functional groups, bond formation/disappearance, molecular orientation (with polarization). | Elemental composition (quantitative), chemical state (e.g., Si in SiO₂ vs. Si-O-Si), layer thickness. |
| Primary Evidence of Attachment | Appearance of Si-O-Si peaks (~1000-1100 cm⁻¹) and disappearance of Si-OH peaks.[2][3] | Detection of C 1s signal from the alkyl chain and high-resolution Si 2p scans showing Si-O-C/Si-O-Si environments. |
| Sensitivity | Highly sensitive to organic functional groups; Attenuated Total Reflection (ATR) mode is surface-sensitive. | Extremely surface-sensitive (top 1-10 nm), providing precise surface elemental ratios.[7] |
| Quantification | Primarily qualitative; can be semi-quantitative by comparing relative peak intensities.[1][9] | Highly quantitative, providing atomic concentration percentages of elements on the surface.[7] |
| Sample Requirements | Requires an IR-transparent substrate or use of surface techniques like ATR.[10] | Requires high vacuum compatibility; samples must be solid. |
| Cost & Complexity | Generally lower cost, more accessible, and faster analysis. | Higher cost, requires specialized equipment and ultra-high vacuum conditions. |
Visualizing the Workflow
The following diagram illustrates the logical workflow for preparing a substrate and using FTIR analysis to confirm the covalent attachment of this compound.
Caption: Workflow for surface preparation and FTIR analysis.
Experimental Protocols
Protocol 1: ATR-FTIR Analysis of this compound Monolayer
This protocol details the steps for forming a silane monolayer on a silicon substrate with a native oxide layer and analyzing it with Attenuated Total Reflection (ATR)-FTIR.
1. Materials:
-
Silicon wafers (or other suitable substrate with surface hydroxyls)
-
This compound (Gelest, Inc. or similar)
-
Anhydrous Toluene (or other anhydrous organic solvent)
-
Piranha solution (7:3 mixture of H₂SO₄:H₂O₂) - EXTREME CAUTION
-
Nitrogen gas source
-
FTIR spectrometer with an ATR accessory (e.g., using a Ge crystal)[6]
2. Substrate Preparation (Hydroxylation):
-
Cut silicon wafers to a size compatible with the ATR crystal.
-
Clean the wafers by sonicating in acetone, then isopropanol, for 15 minutes each. Dry under a stream of nitrogen.
-
To create a fresh, dense layer of hydroxyl (Si-OH) groups, immerse the wafers in a piranha solution for 30 minutes. Warning: Piranha solution is extremely corrosive and reactive. Use appropriate personal protective equipment (PPE) and work in a fume hood.
-
Rinse the wafers copiously with deionized water and dry thoroughly under a stream of nitrogen.
3. Silanization Procedure:
-
Prepare a ~1% (w/w) solution of this compound in anhydrous toluene inside a glovebox or under an inert atmosphere to prevent premature hydrolysis from ambient moisture.[6]
-
Immerse the cleaned, hydroxylated substrates in the silane solution for 1-2 hours at room temperature.
-
Remove the substrates from the solution and rinse thoroughly with fresh anhydrous toluene to remove any non-covalently bonded (physisorbed) molecules.
-
Cure the monolayers by baking the substrates in an oven at 110-120°C for 30-60 minutes. This step promotes further covalent bond formation with the surface and cross-linking between adjacent silane molecules.
4. FTIR Data Acquisition:
-
Record a background spectrum on the clean, uncoated ATR crystal.
-
Record a reference spectrum of the hydroxylated silicon substrate before silanization.
-
Press the silanized substrate firmly against the ATR crystal.
-
Acquire the FTIR spectrum, typically by co-adding 64 or 128 scans at a resolution of 4 cm⁻¹.
-
Analyze the resulting spectrum, focusing on the key wavenumbers outlined in the data table above.
Protocol 2: Comparative XPS Analysis
1. Sample Preparation:
-
Prepare the silanized substrate following the same procedure (Steps 1-3) as for FTIR analysis.
-
Mount the sample on the XPS sample holder using compatible, vacuum-safe tape or clips.
2. XPS Data Acquisition:
-
Load the sample into the XPS instrument and pump down to ultra-high vacuum (UHV) conditions (<10⁻⁸ torr).
-
Acquire a survey scan (e.g., 0-1200 eV binding energy) to identify all elements present on the surface.
-
Acquire high-resolution scans over the regions of interest: C 1s, O 1s, and Si 2p.
-
Use a charge neutralizer (flood gun) if necessary to compensate for surface charging.
3. Data Analysis:
-
Calculate the atomic concentrations of C, O, and Si from the survey scan peak areas, applying relative sensitivity factors (RSFs).
-
Perform peak fitting (deconvolution) on the high-resolution Si 2p spectrum to differentiate between silicon in the underlying substrate (Si-O-Si in SiO₂) and silicon from the covalently attached silane layer.
-
Analyze the C 1s peak to confirm the presence of the hydrocarbon chain. A successful coating will show a significant increase in the C/Si atomic ratio compared to the bare substrate.
References
- 1. azonano.com [azonano.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. piketech.com [piketech.com]
- 7. researchgate.net [researchgate.net]
- 8. Anti-Adhesive Organosilane Coating Comprising Visibility on Demand - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Measuring the Nanoscale: A Comparative Guide to Ellipsometry for 5-Hexenyltrichlorosilane Film Thickness Analysis
For researchers, scientists, and drug development professionals working with surface modifications, the precise control and characterization of thin films are paramount. This guide provides a comprehensive comparison of ellipsometry for determining the thickness of 5-Hexenyltrichlorosilane (5-HTS) self-assembled monolayers (SAMs), a common strategy for creating reactive, vinyl-terminated surfaces.
This guide delves into the experimental data and protocols for ellipsometry, contextualizing its performance against other common nanometrology techniques like Atomic Force Microscopy (AFM). While direct comparative studies on 5-HTS are limited, this guide draws upon data from closely related organosilane SAMs to provide a robust analytical framework.
Performance Comparison: Ellipsometry vs. Alternative Techniques
Spectroscopic ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a surface to determine the properties of thin films, including thickness and refractive index. Its high sensitivity makes it particularly well-suited for characterizing monolayer films.
Here, we compare ellipsometry with Atomic Force Microscopy (AFM), a technique that provides topographical information by scanning a sharp probe over the surface. The thickness is typically determined by measuring the height of a scratch made in the film.
| Parameter | Spectroscopic Ellipsometry | Atomic Force Microscopy (AFM) | X-ray Reflectivity (XRR) |
| Primary Measurement | Change in polarization of light (Ψ and Δ) | Surface topography | X-ray reflection intensity at grazing angles |
| Film Thickness Range | Sub-nanometer to several microns | Dependent on scratch depth, typically nm to µm | Sub-nanometer to hundreds of nanometers |
| Typical Uncertainty | ±0.02 nm for very thin films | Can be affected by scratch quality and tip convolution | ±0.1 nm |
| Sample Preparation | Non-destructive, requires a reflective substrate | Destructive (requires scratching the film) | Non-destructive, requires a flat substrate |
| Measurement Speed | Fast (seconds to minutes per point) | Slower (minutes to hours per image) | Moderate (minutes to hours per scan) |
| Information Provided | Film thickness, refractive index, surface roughness | Topography, roughness, scratch dimensions | Film thickness, density, roughness |
| Strengths | High precision for uniform films, non-destructive | Direct height measurement, visualization of morphology | High accuracy for thickness and density |
| Limitations | Requires an optical model for data analysis | Destructive, can be influenced by surface contaminants | Requires a specialized X-ray source |
Experimental Data: Thickness of Organosilane SAMs
The following table summarizes experimental data for the thickness of various organosilane SAMs on silicon substrates, measured by ellipsometry and AFM. This data provides a reference for the expected thickness of a 5-HTS monolayer.
| Organosilane | Measurement Technique | Reported Thickness (nm) | Reference |
| Octadecyltrichlorosilane (OTS) | Ellipsometry | 2.63 ± 0.2 | |
| (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) | Ellipsometry | 0.95 ± 0.1 | |
| (3-Aminopropyl)triethoxysilane (APTES) | Ellipsometry | 0.89 ± 0.1 | |
| Decyltrimethoxysilane (DTMOS) | Ellipsometry | 3.72 ± 0.18 | |
| 3-Aminopropyltrimethoxysilane (APTMS) | Ellipsometry | 1.52 ± 0.19 | |
| Alkyltrichlorosilanes | Ellipsometry vs. X-ray Reflectivity | Ellipsometry systematically larger by ~0.2 nm |
Experimental Protocol: Ellipsometry Measurement of 5-HTS Films
This protocol outlines the key steps for measuring the thickness of a 5-HTS self-assembled monolayer on a silicon wafer.
1. Substrate Preparation:
-
Clean silicon wafers by sonication in a series of solvents (e.g., acetone, isopropanol, and deionized water) for 15 minutes each.
-
Dry the wafers under a stream of dry nitrogen.
-
Activate the surface to generate hydroxyl groups by treating with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood.
-
Rinse the wafers thoroughly with deionized water and dry with nitrogen.
2. 5-HTS Film Deposition (Vapor Deposition):
-
Place the cleaned silicon wafers and a small vial containing this compound in a vacuum desiccator.
-
Evacuate the desiccator to allow the silane to vaporize and deposit on the wafer surface.
-
Allow the deposition to proceed for a specified time (e.g., 1-2 hours) to form a monolayer.
-
After deposition, remove the wafers and rinse with a nonpolar solvent (e.g., toluene or hexane) to remove any physisorbed molecules.
-
Cure the wafers in an oven at 120°C for 30 minutes to promote covalent bonding.
3. Ellipsometry Measurement:
-
Use a spectroscopic ellipsometer to measure the change in polarization of light (Ψ and Δ) as a function of wavelength.
-
Perform measurements at multiple angles of incidence (e.g., 65°, 70°, and 75°) to improve the accuracy of the data fitting.
-
Acquire data over a wide spectral range (e.g., 300-1000 nm).
4. Data Analysis and Modeling:
-
Use specialized software to analyze the collected Ψ and Δ data.
-
Construct an optical model of the sample, typically consisting of:
-
A silicon substrate layer (with known optical constants).
-
A thin native silicon dioxide (SiO2) layer (typically 1-2 nm).
-
The 5-HTS film as the top layer.
-
-
For the 5-HTS layer, use a Cauchy model to describe its refractive index as a function of wavelength. A typical starting value for the refractive index of an organosilane SAM is around 1.45.
-
Fit the model to the experimental data by varying the thickness of the 5-HTS layer until the mean squared error (MSE) between the model and the data is minimized.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the ellipsometric analysis of 5-HTS films.
A Comparative Guide to Surface Modification: 5-Hexenyltrichlorosilane vs. Thiol-based SAMs on Gold
For researchers, scientists, and drug development professionals, the precise control of surface chemistry is paramount. Self-assembled monolayers (SAMs) offer a powerful tool for tailoring the properties of substrates like gold. This guide provides a detailed comparison of two surface modification agents: the well-established thiol-based SAMs and the less conventional 5-Hexenyltrichlorosilane.
It is important to note at the outset that while thiol-based SAMs on gold are extensively studied and characterized, the use of this compound for forming SAMs on gold surfaces is not well-documented in scientific literature. Organosilanes, such as this compound, are predominantly used for the modification of hydroxylated surfaces like silica and other metal oxides. This guide will therefore provide a comprehensive overview of the performance and experimental protocols for thiol-based SAMs on gold, alongside a theoretical discussion of the challenges and potential reactivity of this compound on gold surfaces.
Thiol-based Self-Assembled Monolayers on Gold Surfaces
Thiol-based SAMs are the gold standard for modifying gold surfaces due to the strong, semi-covalent bond formed between sulfur and gold. This interaction drives the spontaneous organization of alkanethiol molecules into a densely packed, ordered monolayer.
Quantitative Performance Data
The properties of thiol-based SAMs on gold have been extensively quantified using a variety of surface analysis techniques. The following tables summarize key performance data for common alkanethiol SAMs.
| Alkanethiol Chain Length | Ellipsometric Thickness (Å) | Water Contact Angle (Advancing, °) | Stability Characteristic | Reference |
| C6 (Hexanethiol) | ~9 | ~110 | Less stable than longer chains | |
| C11 (Undecanethiol) | ~15 | ~112 | Good stability | |
| C12 (Dodecanethiol) | 16 | ~111 | Half-life of ~2h at 10⁻⁸ Torr | [1][2] |
| C16 (Hexadecanethiol) | ~20 | ~114 | High stability | [2] |
| C18 (Octadecanethiol) | 20.3 | ~115 | Densely packed, crystalline-like |
| SAM Terminal Group | Protein Adsorption (ng/cm²) | Cell Attachment | Reference |
| -CH₃ (hydrophobic) | High | Promotes | |
| -OH (hydrophilic) | Low | Resists | |
| Oligo(ethylene glycol) | < 1 | Resists | |
| Mannitol | Very Low | Resists (superior long-term) |
Experimental Protocols
Formation of Thiol-based SAMs on Gold:
A standard protocol for the formation of alkanethiol SAMs on gold involves the immersion of a clean gold substrate into a dilute solution of the thiol.
-
Substrate Preparation: Gold substrates are typically prepared by evaporating a thin film of gold onto a silicon wafer with a chromium or titanium adhesion layer. Before use, the gold surface is cleaned to remove organic contaminants. Common cleaning procedures include immersion in piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or treatment with UV-ozone.
-
SAM Formation:
-
Prepare a 1 mM solution of the desired alkanethiol in a suitable solvent, typically ethanol.
-
Immerse the clean gold substrate in the thiol solution.
-
Allow the self-assembly process to proceed for 12-24 hours at room temperature to ensure the formation of a well-ordered monolayer.
-
Remove the substrate from the solution and rinse thoroughly with the solvent to remove non-chemisorbed molecules.
-
Dry the substrate under a stream of inert gas (e.g., nitrogen or argon).
-
Characterization of Thiol-based SAMs:
-
Contact Angle Goniometry: Used to determine the wettability of the SAM-modified surface, which provides information about the packing and orientation of the molecules.
-
Ellipsometry: Measures the thickness of the SAM, which can be used to assess the completeness of the monolayer and the tilt angle of the alkyl chains.
-
X-ray Photoelectron Spectroscopy (XPS): Provides information about the elemental composition and chemical state of the surface, confirming the presence of the thiol and the formation of the gold-thiolate bond.[1][3][4][5]
-
Atomic Force Microscopy (AFM): Can be used to visualize the morphology of the SAM at the nanoscale and to study the kinetics of its formation.[6][7][8][9][10]
Visualizations
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. gmwgroup.harvard.edu [gmwgroup.harvard.edu]
- 3. Frontiers | Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications [frontiersin.org]
- 4. Surface Coverage and Structure of Mixed DNA/Alkylthiol Monolayers on Gold: Characterization by XPS, NEXAFS, and Fluorescence Intensity Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. In situ studies of thiol self-assembly on gold from solution using atomic force microscopy | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
Safety Operating Guide
Safe Disposal of 5-Hexenyltrichlorosilane: A Step-by-Step Guide
The proper disposal of 5-Hexenyltrichlorosilane is critical for ensuring laboratory safety and environmental compliance. As an organochlorosilane, this compound is classified as a combustible liquid that causes severe skin burns and eye damage.[1] It reacts vigorously with water and moisture, making specialized handling procedures essential.[2][3]
This guide provides a detailed protocol for the safe neutralization and disposal of laboratory-scale quantities of this compound. The primary method involves a controlled hydrolysis reaction followed by neutralization of the acidic byproducts.
Immediate Safety and Handling
Before beginning any disposal procedures, ensure all safety measures are in place.
-
Location : All handling and disposal operations must be conducted within a certified chemical fume hood to manage vapor inhalation hazards.[3]
-
Personal Protective Equipment (PPE) : Full personal protective equipment is mandatory.[1] This includes:
-
Hand Protection : Neoprene or nitrile rubber gloves.[1]
-
Eye Protection : Chemical safety goggles or a full-face shield. Contact lenses should not be worn.[1]
-
Skin and Body Protection : A flame-retardant lab coat and appropriate protective clothing.[1]
-
Respiratory Protection : A NIOSH-certified respirator with a combination organic vapor/acid gas (yellow cartridge) is recommended if there is a risk of inhalation.[1]
-
-
Emergency Equipment : An emergency eye wash station and safety shower must be immediately accessible.[1]
Disposal Protocol: Controlled Hydrolysis and Neutralization
The recommended disposal method for this compound is through controlled hydrolysis. The compound reacts with water to form hydrochloric acid (HCl) and siloxanes or silicic acid.[2] To manage the vigorous and exothermic nature of this reaction, the silane is slowly added to a basic solution, which neutralizes the HCl as it is formed.
Step 1: Prepare the Neutralizing Bath In a suitable container (e.g., a large glass beaker) placed within a secondary container in the chemical fume hood, prepare a stirred, cold neutralizing bath. A slurry of calcium hydroxide (lime) or a solution of sodium carbonate or sodium bicarbonate can be used. A lime slurry is effective as it neutralizes the acid and results in an easily filterable solid product.[4]
Step 2: Controlled Addition of Silane Slowly and carefully add the this compound dropwise to the center of the vortex of the stirred neutralizing bath. The addition must be gradual to control the rate of the exothermic reaction and prevent splashing.
Step 3: Complete the Reaction Continue stirring the mixture after the addition is complete until the reaction subsides. The final products of this process are typically liquid siloxanes, solid silicic acid, and an aqueous acid, which is neutralized by the base.[2]
Step 4: Verify Neutralization Once the mixture has cooled to room temperature, use a calibrated pH meter or pH paper to check the final pH of the slurry. The target pH should be between 7.0 and 8.0.[4] If the solution is still acidic, add more base. If it is too alkaline, add a dilute acid (e.g., dilute HCl) dropwise until the target range is achieved.
Step 5: Waste Segregation and Final Disposal The resulting mixture consists of an inert solid silica/siloxane precipitate and an aqueous salt solution (e.g., calcium chloride if a lime slurry was used).[4]
-
Aqueous Waste : Separate the solid from the liquid via decantation or filtration. The clear aqueous solution can typically be disposed of down the sanitary sewer with copious amounts of running water, provided it meets local regulations for pH and chemical content.
-
Solid Waste : The remaining solid residue should be washed with water to remove any trapped acid or salts.[2] The washed, inert solid should then be collected in a clearly labeled, sealed container for solid chemical waste and disposed of through your institution's hazardous waste management program.
Quantitative Disposal Parameters
The following table summarizes key quantitative parameters for the hydrolysis and neutralization process.
| Parameter | Recommended Value | Rationale |
| Initial pH of Lime Bath | ~13 | Ensures immediate neutralization of generated HCl.[4] |
| Final pH of Slurry | 7.0 - 8.0 | Confirms complete neutralization, rendering the slurry environmentally inert.[4] |
Disposal Workflow Diagram
The following diagram illustrates the step-by-step workflow for the safe disposal of this compound.
Caption: Workflow for the safe hydrolysis and neutralization of this compound.
References
Personal protective equipment for handling 5-Hexenyltrichlorosilane
For Immediate Use by Laboratory Professionals
This guide provides critical safety protocols, personal protective equipment (PPE) requirements, and detailed operational and disposal plans for the safe handling of 5-Hexenyltrichlorosilane in a laboratory setting. Adherence to these procedures is essential to mitigate the risks associated with this corrosive and water-reactive compound.
Hazard Identification and Immediate Precautions
This compound is a combustible liquid that causes severe skin burns and serious eye damage. It reacts vigorously with water, including moisture in the air, to produce corrosive hydrogen chloride (HCl) gas. Inhalation of vapors or mists can cause severe respiratory tract irritation and damage.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Irritation | GHS05 | Danger | H318: Causes serious eye damage |
| Flammable Liquids | None | Warning | H227: Combustible liquid |
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory when handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles must provide a complete seal around the eyes. A face shield must be worn over the goggles to protect against splashes. |
| Hands | Nitrile or Neoprene Gloves | Double-gloving is recommended. Inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if contaminated. |
| Body | Flame-Resistant Lab Coat and Chemical-Resistant Apron | A flame-resistant lab coat should be fully buttoned. A chemical-resistant apron should be worn over the lab coat. |
| Respiratory | NIOSH-Approved Respirator | A full-face respirator with cartridges for organic vapors and acid gases is required if working outside of a certified chemical fume hood or in case of a spill. |
| Footwear | Closed-toe, Chemical-Resistant Shoes | Shoes should be made of a non-porous material. |
Safe Handling and Operations
All handling of this compound must be conducted within a certified chemical fume hood.
Experimental Workflow:
Caption: Workflow for handling this compound.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested. Prepare all necessary equipment and reagents within the chemical fume hood.
-
Inert Atmosphere: Handle this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.
-
Dispensing: Use dry, clean syringes or cannulas for transferring the liquid. Avoid using glassware with any residual moisture.
-
Reaction: Add this compound slowly and in a controlled manner to the reaction mixture. Be aware of the potential for an exothermic reaction.
-
Post-Reaction: After the reaction is complete, any excess reagent must be quenched safely (see disposal plan).
Spill Management
In the event of a spill, evacuate the immediate area and alert colleagues.
| Spill Size | Containment and Cleanup |
| Small Spill (in fume hood) | Cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels. Collect the absorbed material using non-sparking tools and place it in a designated, dry, and sealed container for hazardous waste. |
| Large Spill (outside fume hood) | Evacuate the laboratory immediately and contact the institutional emergency response team. Do not attempt to clean up a large spill without appropriate training and respiratory protection. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Neutralization Protocol:
This procedure should be performed in a chemical fume hood with appropriate PPE.
-
Prepare a Neutralizing Solution: Prepare a large, stirred beaker of a weak base solution, such as 5% sodium bicarbonate in water, or a 1:1 mixture of isopropanol and water. The beaker should be placed in an ice bath to manage the heat generated during neutralization.
-
Slow Addition: Slowly and carefully add the this compound waste dropwise to the stirred, cooled neutralizing solution. Be prepared for vigorous gas evolution (HCl).
-
Monitor pH: After the addition is complete, continue stirring for at least one hour. Check the pH of the solution to ensure it is neutral (pH 6-8). If it is still acidic, add more sodium bicarbonate solution until the pH is neutral.
-
Final Disposal: The neutralized aqueous waste should be collected in a designated hazardous waste container for disposal through the institution's environmental health and safety office.
Caption: Disposal workflow for this compound waste.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
